molecular formula C9H12N4O3 B1430322 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide CAS No. 1329296-85-6

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Cat. No.: B1430322
CAS No.: 1329296-85-6
M. Wt: 224.22 g/mol
InChI Key: OJDYCURBFTYNHM-UHFFFAOYSA-N
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Description

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a chemical reagent of significant interest in synthetic and medicinal chemistry research. Its structure incorporates two key moieties: a 5-nitropyridine ring and a hydrazide functional group. The 5-nitropyridine scaffold is a privileged structure in drug design and is a versatile precursor for further synthesis. It is found in compounds studied for a range of biological activities, including kinase inhibition (e.g., JAK2, GSK3) and antiviral applications . The nitro group on the pyridine ring is particularly valuable as a synthetic handle; it can be readily reduced to an amine, facilitating access to aminopyridine derivatives or serving as a key intermediate in the construction of more complex heterocyclic systems . The hydrazide functional group in this compound expands its utility as a versatile building block. It can be used in condensation reactions to form novel heterocycles or can serve as a linker for the synthesis of various hydrazone and amide derivatives. Related hydrazine-containing pyridine compounds, such as 2-hydrazinyl-3-methyl-5-nitropyridine, are commercially available as building blocks for research, underscoring the relevance of this chemical class . Researchers can leverage this compound in the design and synthesis of novel small molecules for probing biological pathways, developing enzyme inhibitors, or creating new ligands for therapeutic targets. The potential mechanisms of action for molecules derived from this reagent would be highly specific to the final synthesized structure but could include interference with key cellular signaling pathways or enzyme functions, as observed with other nitropyridine-based bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-6(2)9(14)12-11-8-4-3-7(5-10-8)13(15)16/h3-6H,1-2H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDYCURBFTYNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and reproducible synthesis pathway for this compound. This molecule incorporates two key pharmacophores: the isobutyryl hydrazide moiety and the 5-nitropyridine core. Derivatives of nitropyridine have demonstrated significant potential in medicinal chemistry, including antimicrobial and anticancer applications.[1][2] Similarly, hydrazide and hydrazone structures are foundational in the development of various therapeutic agents.[3][4] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative on the synthetic strategy, experimental protocols, and the underlying chemical principles. The synthesis is presented as a three-stage process, commencing with the preparation of two key precursors, Isobutyric Hydrazide and 2-Chloro-5-nitropyridine, followed by their final condensation. Each step is supported by established chemical literature to ensure scientific integrity and trustworthiness.

Introduction: The Scientific Rationale

The convergence of hydrazide and nitropyridine scaffolds into a single molecular entity presents a compelling strategy for drug discovery. The pyridine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[5] The addition of a nitro group, a potent electron-withdrawing group, not only modulates the electronic character of the ring but is also hypothesized to play a direct role in interacting with biological targets, including those crucial for microbial and cancer cell proliferation.[1]

The hydrazide functional group is a versatile synthon, serving as a precursor for a wide range of heterocyclic compounds and as a key structural element in many biologically active molecules.[6][7] The synthesis of this compound is therefore a process of significant interest, providing a platform for the exploration of new chemical entities with potential therapeutic value. This guide elucidates a logical and efficient pathway for its construction.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages: the preparation of the nucleophilic hydrazide component, the synthesis of the electrophilic pyridine component, and the final nucleophilic aromatic substitution (SNAr) to yield the target compound.

G cluster_2 Stage 3: Final Condensation A Isobutyric Acid B Ethyl Isobutyrate A->B Esterification (EtOH, H₂SO₄) C Isobutyric Hydrazide (I) B->C Hydrazinolysis (N₂H₄·H₂O) F Target Molecule: This compound (III) C->F Nucleophilic Aromatic Substitution (SNAr) D 2-Hydroxy-5-nitropyridine E 2-Chloro-5-nitropyridine (II) D->E Chlorination (POCl₃, PCl₅) E->F

Caption: Overall three-stage synthetic workflow.

Part 1: Synthesis of Precursor I: Isobutyric Hydrazide

Isobutyric hydrazide serves as the nucleophilic component in the final reaction. It is efficiently prepared from isobutyric acid via a two-step process involving esterification followed by hydrazinolysis.

Step 1.1: Esterification of Isobutyric Acid

The initial step is a classic Fischer esterification. Isobutyric acid is reacted with absolute ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce ethyl isobutyrate. The reaction is driven to completion by using an excess of ethanol and by refluxing the mixture.

Protocol 1: Synthesis of Ethyl Isobutyrate

  • To a round-bottom flask, add isobutyric acid (0.025 mol) and absolute ethanol (30 mL).

  • While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for six hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and neutralize it with a dilute 20% sodium bicarbonate solution.

  • Extract the product with diethyl ether. Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation to yield ethyl isobutyrate as a liquid.[8]

Step 1.2: Hydrazinolysis of Ethyl Isobutyrate

The conversion of the ester to the corresponding hydrazide is achieved through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent.

Protocol 2: Synthesis of Isobutyric Hydrazide (I)

  • In a round-bottom flask, combine ethyl isobutyrate (0.01 mol) and hydrazine hydrate (0.05 mol) in absolute ethanol (30 mL).

  • Reflux the mixture for six hours, monitoring the reaction by TLC (solvent system: ethanol/petroleum ether, 3:7 v/v).[8]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Extract the resulting product with methylene chloride to obtain isobutyric hydrazide.[8] The product is often a liquid or a low-melting solid.

ParameterValueReference
Starting Material Ethyl Isobutyrate[8]
Reagent Hydrazine Hydrate[8]
Solvent Absolute Ethanol[8]
Reaction Time 6 hours[8]
Temperature Reflux[8]
Typical Yield ~88%[8]

Part 2: Synthesis of Precursor II: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a critical intermediate that acts as the electrophile in the final SNAr reaction.[9] While several synthetic routes exist, a reliable and high-yielding method involves the chlorination of 2-hydroxy-5-nitropyridine. This precursor can be synthesized from various starting materials, such as 2-aminopyridine, through nitration and diazotization-hydrolysis reactions.[9][10]

Causality in Reagent Selection

The chlorination of a hydroxypyridine is effectively achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[11][12] The combination of these reagents is particularly effective; PCl₅ initiates the reaction by forming a chlorophosphate ester intermediate, which is then readily converted to the chloro-derivative by POCl₃, which also serves as the solvent.

G compound_A 2-Hydroxy-5-nitropyridine compound_B 2-Chloro-5-nitropyridine compound_A->compound_B Chlorination (100-105 °C, 5h) reagents POCl₃ PCl₅

Caption: Chlorination of 2-hydroxy-5-nitropyridine.

Protocol 3: Synthesis of 2-Chloro-5-nitropyridine (II)

  • In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (380 g), 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), and phosphorus pentachloride (110.1 g, 0.54 mol).[11]

  • Heat the mixture with stirring to 60 °C and maintain for 16 hours (alternatively, 100-105 °C for 5 hours can be used).[11][12]

  • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the residue into 300 g of ice water with vigorous stirring.

  • Extract the aqueous mixture three times with ethyl acetate (80 g each).

  • Combine the organic phases, wash with a saturated saline solution (50 g), and dry over anhydrous sodium sulfate (10 g).[11]

  • Remove the ethyl acetate by rotary evaporation to obtain 2-chloro-5-nitropyridine as a yellow, needle-shaped solid.[11]

ParameterValueReference
Starting Material 2-Hydroxy-5-nitropyridine[11]
Reagents POCl₃, PCl₅[11]
Temperature 60-105 °C[11][12]
Reaction Time 5-16 hours[11][12]
Typical Yield 89-95%[11][12]
Purity (LC) >99%[11]

Part 3: Final Synthesis of this compound (III)

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The terminal nitrogen atom of isobutyric hydrazide (I) acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The highly electron-withdrawing nitro group at the 5-position is crucial for activating the ring towards this type of substitution, stabilizing the negative charge in the Meisenheimer intermediate. The chlorine atom, a good leaving group, is subsequently displaced.

G Reaction: (I) + (II) -> (III) + HCl cluster_reactants cluster_product A Isobutyric Hydrazide (I) C Target Molecule (III) B 2-Chloro-5-nitropyridine (II)

Caption: Final SNAr condensation reaction.

Protocol 4: Synthesis of this compound (III) This protocol is based on analogous SNAr reactions with 2-chloro-5-nitropyridine.[13]

  • Dissolve 2-chloro-5-nitropyridine (II) (0.1 mol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (200 mL) in a round-bottom flask.

  • Add isobutyric hydrazide (I) (0.11 mol, 1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (0.12 mol) or potassium carbonate, to act as an HCl scavenger.

  • Heat the reaction mixture to reflux (or a temperature of 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration.

  • If no solid forms, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization The final product should be characterized using standard analytical techniques:

  • FT-IR: Look for characteristic N-H stretching bands (around 3300 cm⁻¹), C=O stretching (amide, ~1680 cm⁻¹), and N-O stretching for the nitro group (~1520 and 1350 cm⁻¹).

  • ¹H-NMR: Confirm the presence of the isobutyryl group (doublet and septet) and the three distinct protons on the nitropyridine ring.

  • Mass Spectrometry: Verify the molecular weight of the final compound.

Safety Precautions

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): Are highly corrosive and react violently with water, releasing HCl gas. All manipulations must be carried out under anhydrous conditions in a fume hood.

  • Concentrated Sulfuric Acid: Is extremely corrosive. Add slowly and with cooling to prevent splashing.

  • Organic Solvents: Are flammable. Avoid open flames and ensure adequate ventilation.

Conclusion

This guide details a robust and well-documented three-stage synthesis for this compound. By breaking down the process into the preparation of two key intermediates followed by a final SNAr condensation, this pathway offers a clear and manageable approach for laboratory synthesis. The causality behind reagent choice and reaction conditions has been explained to provide a deeper understanding for the practicing scientist. Adherence to the described protocols and safety precautions will enable the successful and safe synthesis of this valuable compound for further research and development.

References

  • IAR Journal of Clinical & Medical Biochemistry, Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid, IAR Consortium. [Link]

  • PrepChem.com, Synthesis of 2-chloro-5-nitropyridine. [Link]

  • Google Patents, CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents, CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents, CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ChemBK, Isobutyric acid hydrazide. [Link]

  • Organic Syntheses, Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

  • Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. [Link]

  • Google Patents, CN106278936A - A kind of preparation method of isobutyr
  • MDPI, Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Teledyne ISCO, Exploring the Biological Activity of Nitropyridine Derivatives. [Link]

  • National Center for Biotechnology Information, 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]

  • PrepChem.com, Synthesis of 2-diethylamino-5-nitropyridine. [Link]

  • MDPI, Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate, (PDF) 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. [Link]

Sources

Technical Whitepaper: Strategic Synthesis and Process Optimization of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The target molecule, 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (also known as N'-(5-nitropyridin-2-yl)isobutyrohydrazide), is a critical intermediate in the synthesis of fused heterocyclic systems, specifically 3-isopropyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine . These fused systems are high-value scaffolds in medicinal chemistry, often investigated for their potential as PDE inhibitors, antimicrobial agents, and kinase modulators.

Retrosynthetic Disconnection

The most robust synthetic pathway involves a convergent approach. The hydrazine bridge is constructed by acylating a pre-functionalized hydrazine moiety.

  • Disconnection: The N'-C(O) bond.

  • Synthons:

    • Nucleophile: 2-hydrazino-5-nitropyridine (derived from 2-chloro-5-nitropyridine).

    • Electrophile: Isobutyryl chloride (2-methylpropanoyl chloride).

Strategic Rationale: Direct acylation of the hydrazine is preferred over coupling a pyridine halide with isobutyric acid hydrazide. The electron-withdrawing nitro group at the C5 position of the pyridine ring deactivates the C2 position toward nucleophilic aromatic substitution (


), making the reverse coupling (Route B) slower and prone to side reactions. Conversely, the terminal nitrogen of 2-hydrazino-5-nitropyridine remains sufficiently nucleophilic to attack the highly reactive acid chloride (Route A).

Retrosynthesis cluster_precursors Precursors Target Target Molecule This compound Hydrazine Nucleophile 2-hydrazino-5-nitropyridine Target->Hydrazine Acylation (N'-C Bond Formation) Chloride Electrophile Isobutyryl Chloride

Caption: Retrosynthetic disconnection showing the convergent assembly of the hydrazide scaffold via N-acylation.

Critical Reagent Profiling & Safety

Before initiating synthesis, the operator must account for the specific reactivity profiles of the starting materials.

ReagentRoleCritical Hazard/PropertyHandling Protocol
2-Chloro-5-nitropyridine PrecursorSkin sensitizer; lachrymator.Handle in fume hood; avoid metal contact.
Hydrazine Hydrate (60-80%) ReagentCarcinogen; highly toxic; unstable. Use blast shield; quench excess with bleach.
2-Hydrazino-5-nitropyridine IntermediatePotential energetic material (high nitrogen content).Do not heat dry solid >80°C; avoid friction.
Isobutyryl Chloride ElectrophileCorrosive; reacts violently with water.Store under inert gas; use dry solvents.

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of 2-Hydrazino-5-nitropyridine

Objective: Install the hydrazine handle via


.

Reaction Logic: The 2-chloro position is activated by the 5-nitro group. Hydrazine acts as the nucleophile. Using excess hydrazine is critical to prevent the formation of the bis-pyridyl hydrazine byproduct (where one hydrazine molecule attacks two pyridine rings).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethanol (EtOH) (10 volumes).

  • Addition: Add 2-chloro-5-nitropyridine (1.0 equiv). Stir to suspend/dissolve.

  • Nucleophile Introduction: Add Hydrazine Hydrate (3.0 - 5.0 equiv) dropwise at room temperature (RT).

    • Note: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Heat to reflux (approx. 78°C) for 2–4 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the starting chloride (

      
      ) and appearance of a lower, polar spot (
      
      
      
      ).
  • Workup: Cool to 0°C. The product, 2-hydrazino-5-nitropyridine , typically precipitates as an orange/red solid.

  • Isolation: Filter the solid. Wash with cold ethanol and then diethyl ether.

  • Drying: Vacuum dry at 40°C.

    • Yield Expectation: 85–95%.[1]

    • Appearance: Orange crystalline solid.

Phase 2: Acylation to this compound

Objective: Selective acylation of the terminal nitrogen.

Regioselectivity Control: The internal nitrogen (attached to the pyridine) is significantly less nucleophilic due to the electron-withdrawing nature of the nitro-pyridine ring. Therefore, acylation occurs selectively at the terminal (


) position under controlled temperatures.

Protocol:

  • Solvent System: Dissolve 2-hydrazino-5-nitropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (15 volumes).

    • Expert Tip: If solubility is poor in DCM, use THF or a DCM/DMF mixture.

  • Base Scavenger: Add Triethylamine (TEA) or DIPEA (1.2 equiv).

    • Role: Neutralizes the HCl generated during acylation, driving the equilibrium forward.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Low temperature prevents bis-acylation and controls the exotherm of the acid chloride addition.

  • Electrophile Addition: Add Isobutyryl chloride (1.05 equiv) dropwise over 30 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 3–6 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (to remove trace acid).
      
    • Separate phases.[2] Extract aqueous layer with DCM (

      
      ).
      
    • Combine organics, wash with Brine, and dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.[3]

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Workflow Start Start: 2-Hydrazino-5-nitropyridine Solvent Dissolve in anhydrous THF/DCM Add TEA (1.2 eq) Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add Isobutyryl Chloride (1.05 eq) Dropwise Addition Cool->Add Warm Warm to RT Stir 3-6 hours Add->Warm Quench Quench with NaHCO3 Extract with DCM Warm->Quench Product Isolate Target Hydrazide Quench->Product

Caption: Operational workflow for the acylation phase, emphasizing temperature control to ensure regioselectivity.

Analytical Characterization (Self-Validating Data)

To ensure the protocol was successful, the isolated material must meet the following spectroscopic criteria.

Mass Spectrometry (LC-MS)[1][4]
  • Formula:

    
    
    
  • Molecular Weight: 224.22 g/mol

  • Expected Ion:

    
    
    
  • Validation: A clean single peak with the parent mass of 225 confirms the mono-acylated product. A mass of ~295 would indicate bis-acylation.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • Amide/Hydrazine NH: Two broad singlets (exchangeable with

    
    ). Typically one near 10.0–10.5 ppm (amide NH) and one near 9.0–9.5 ppm (hydrazine NH).
    
  • Pyridine Ring:

    • H-6 (Ortho to nitro): Doublet,

      
       ppm (Deshielded).
      
    • H-4 (Para to hydrazine): Doublet of doublets,

      
       ppm.
      
    • H-3 (Ortho to hydrazine): Doublet,

      
       ppm.
      
  • Isobutyryl Group:

    • Methine (-CH-): Septet,

      
       ppm (1H).
      
    • Methyls (-CH3): Doublet,

      
       ppm (6H).
      

Troubleshooting & Process Optimization

IssueRoot CauseCorrective Action
Bis-acylation (Mass +70)Excess acid chloride or high temperature.Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C during addition.
Low Yield Hydrolysis of acid chloride.Ensure solvents are anhydrous. Use a drying tube or

atmosphere.
Poor Solubility Hydrazine precursor is polar.Switch solvent from DCM to THF or 2-MeTHF. Add a catalytic amount of DMAP.
Color Impurity Oxidation of hydrazine.Perform reaction under inert atmosphere (

/Ar).

References

  • Synthesis of Pyridine Precursors

    • Source: PrepChem. "Synthesis of 2-diethylamino-5-nitropyridine" (Analogous nucleophilic substitution on 2-chloro-5-nitropyridine).
    • URL:[Link]

  • Title: Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines (WO2014210042A2).
  • Regioselectivity of Hydrazine Acylation

    • Source: Royal Society of Chemistry (RSC). "Chemoselective acylation of fully deprotected hydrazino acetyl peptides."
    • Context: Validates that acylation occurs at the terminal nitrogen of the hydrazine moiety due to pKa differences.
    • URL:[Link]

  • General Reactivity of 2-Methyl-3-nitropyridines

    • Source: MDPI. "Synthesis of 2-Methyl-3-nitropyridines...".
    • Context: Provides background on the stability and reactivity of nitro-substituted pyridine rings.
    • URL:[Link]

Sources

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a compound of interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, its structural motifs—a nitropyridine core and a hydrazide side chain—are present in numerous biologically active agents. This document extrapolates from established chemical principles and data on analogous structures to present a detailed profile of the target compound. We will cover its physicochemical characteristics, propose a robust synthetic pathway with a detailed experimental protocol, and explore its potential reactivity. Furthermore, we will delve into its predicted spectroscopic signature and discuss its potential as a therapeutic agent, particularly in oncology, based on the known bioactivity of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Molecular Overview

This compound, systematically named N'-(5-nitro-2-pyridinyl)isobutyrohydrazide, represents a class of compounds that merge the electron-deficient, reactive nature of the nitropyridine ring with the versatile hydrazide functional group. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, where it often contributes to favorable pharmacokinetic and pharmacodynamic properties.[1] The addition of a nitro group at the 5-position significantly influences the electronic properties of the ring, making it susceptible to nucleophilic substitution and a key element in the biological activity of many nitropyridine derivatives.[2][3][4]

The hydrazide moiety is a critical linker and pharmacophore, known for its ability to form stable hydrazones and to chelate metal ions. Derivatives of 2-hydrazino-5-nitropyridine have been investigated for their potential as antitumor agents, highlighting the therapeutic promise of this structural combination.[5] This guide will dissect the molecule's components to build a comprehensive chemical and biological profile.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. A summary of the key properties for this compound is provided below.

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C9H12N4O3Calculated
Molecular Weight 224.22 g/mol Calculated
CAS Number Not available-
Appearance Expected to be a yellow to brown solidAnalogy to 2-methyl-5-nitropyridine[6]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Predicted
LogP ~1.5Predicted (based on components)
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 5Calculated
Topological Polar Surface Area (TPSA) ~105 ŲPredicted

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached via a two-step process starting from the commercially available 2-chloro-5-nitropyridine. The first step involves a nucleophilic aromatic substitution (SNAr) with hydrazine to form the key intermediate, 2-hydrazino-5-nitropyridine. This intermediate is then acylated using isobutyryl chloride (2-methylpropanoyl chloride) to yield the final product.

Synthesis_Pathway reactant1 2-Chloro-5-nitropyridine intermediate 2-Hydrazino-5-nitropyridine reactant1->intermediate Step 1: SNAr Ethanol, Reflux reactant2 Hydrazine (N2H4) reactant2->intermediate Step 1: SNAr Ethanol, Reflux reactant3 Isobutyryl Chloride product This compound intermediate->product Step 2: Acylation Pyridine, 0°C to RT

Caption: Proposed two-step synthesis of the target compound.

Causality in Experimental Design:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 2-position is an excellent leaving group, making this substitution with hydrazine efficient. Ethanol is a suitable polar protic solvent for this reaction, and refluxing provides the necessary activation energy.

  • Step 2: Acylation: The resulting 2-hydrazino-5-nitropyridine possesses a nucleophilic terminal amino group. This group readily reacts with the electrophilic carbonyl carbon of isobutyryl chloride. Pyridine is used as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to warm to room temperature for completion.

Chemical Reactivity

The molecule possesses several reactive sites that can be exploited for further chemical modifications:

  • Reduction of the Nitro Group: The nitro group is readily reducible to an amine using various reagents (e.g., SnCl2/HCl, H2/Pd-C). This transformation is a common strategy in pharmaceutical synthesis to introduce a versatile amino group for further derivatization.[1]

  • Hydrazone Formation: The secondary amine of the hydrazide can react with aldehydes and ketones to form stable hydrazones. This reaction is widely used in the synthesis of bioactive compounds and for creating libraries for screening.[7]

  • Reactions at the Pyridine Ring: While the pyridine ring is electron-deficient due to the nitro group, further functionalization, such as electrophilic substitution, would be challenging and require harsh conditions.

Proposed Experimental Protocols

Protocol for Synthesis of 2-Hydrazino-5-nitropyridine (Intermediate)
  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine monohydrate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydrazino-5-nitropyridine as a yellow solid.

  • Self-Validation: The identity and purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (NMR, IR) before proceeding.

Protocol for Synthesis of this compound
  • Suspend 2-hydrazino-5-nitropyridine (1.0 eq) in anhydrous pyridine (15 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the mixture to 0°C in an ice bath.

  • Add isobutyryl chloride (1.1 eq) dropwise to the suspension over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove pyridine, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum.

  • Purification and Self-Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for the title compound, which is crucial for its identification and characterization.

TechniqueExpected Features
¹H NMR (400 MHz, DMSO-d6)δ ~9.0 (d, 1H, H6-pyridine), δ ~8.4 (dd, 1H, H4-pyridine), δ ~7.0 (d, 1H, H3-pyridine), δ ~10.0 (s, 1H, -C(O)NH-), δ ~8.5 (s, 1H, -NH-pyridine), δ ~2.6 (septet, 1H, -CH(CH₃)₂), δ ~1.1 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d6)δ ~175 (C=O), δ ~160 (C2-pyridine), δ ~145 (C6-pyridine), δ ~140 (C5-pyridine), δ ~135 (C4-pyridine), δ ~108 (C3-pyridine), δ ~35 (-CH(CH₃)₂), δ ~19 (-CH(CH₃)₂)
IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1680 (C=O stretching, amide I), ~1580 & ~1340 (asymmetric and symmetric NO₂ stretching), ~1520 (N-H bending, amide II)
Mass Spec (ESI+) m/z = 225.0931 [M+H]⁺

Rationale for Predictions: The predicted ¹H NMR chemical shifts are based on the expected electronic environment of each proton. The protons on the nitropyridine ring are significantly downfield due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The hydrazide protons are also expected to be downfield and may exhibit broadening. The isopropyl group protons will show characteristic septet and doublet splitting patterns.[8]

Potential Biological Activity and Mechanism of Action

Rationale for Biological Interest

The structural components of this compound suggest potential for significant biological activity, particularly as an anticancer agent.[5]

  • Nitropyridine Moiety: Nitropyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitrogen species that induce cellular damage.

  • Hydrazide/Hydrazone Moiety: This functional group is a common feature in many antitubercular and anticancer drugs. It can act as a pharmacophore, interacting with biological targets through hydrogen bonding and coordination.

Hypothesized Mechanism of Action

A plausible mechanism of action for this compound as an anticancer agent could involve a multi-targeted approach.

Mechanism_of_Action Compound This compound HypoxicCell Hypoxic Tumor Cell Compound->HypoxicCell Uptake Kinase Protein Kinase (e.g., JAK2) Compound->Kinase Binding to Active Site Nitroreductase Nitroreductase Enzymes HypoxicCell->Nitroreductase Presence of ReactiveSpecies Reactive Nitrogen Species Nitroreductase:e->ReactiveSpecies:w Bioreduction of Nitro Group DNA_Damage DNA Damage & Strand Breaks ReactiveSpecies->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Inhibition Enzyme Inhibition Kinase->Inhibition Results in Proliferation Cell Proliferation Inhibition->Proliferation Blocks

Caption: Hypothesized dual mechanism of action in cancer cells.

  • Prodrug Activation in Hypoxic Environments: Many solid tumors have hypoxic (low oxygen) regions. In these regions, endogenous nitroreductase enzymes can reduce the nitro group of the compound. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can cause DNA damage and induce apoptosis, leading to targeted cell death in the tumor microenvironment.

  • Enzyme Inhibition: The overall structure may act as a ligand for specific enzymes crucial for cancer cell proliferation, such as protein kinases.[3] The compound could bind to the active site of a kinase, inhibiting its function and disrupting signaling pathways that control cell growth and survival.

Further research, including in vitro screening against cancer cell lines and enzymatic assays, would be required to validate these hypotheses and elucidate the precise biological targets.

Conclusion

This compound is a molecule with significant untapped potential in the realm of medicinal chemistry. By leveraging the known reactivity and biological relevance of its nitropyridine and hydrazide components, this guide has outlined its fundamental chemical properties, a viable synthetic route, and a strong rationale for its investigation as a potential therapeutic agent. The detailed protocols and predicted characterization data provided herein serve as a solid foundation for researchers to synthesize, purify, and evaluate this promising compound. Future studies should focus on confirming its synthesis, exploring its reactivity for the creation of compound libraries, and conducting comprehensive biological screenings to uncover its full therapeutic potential.

References

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An In-depth Technical Guide to 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a novel derivative of the biologically significant nitropyridine and hydrazide scaffolds. While a specific CAS number for this compound is not currently registered, indicating its novelty, this guide outlines a proposed synthetic pathway based on established chemical principles. Furthermore, it delves into the potential biological significance of this molecule, particularly in the context of the frequently dysregulated PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential as a lead compound in drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of new hydrazide-containing compounds.

Introduction: The Convergence of Two Pharmacophores

The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its journey from a laboratory curiosity to the core of life-saving pharmaceuticals is a testament to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] The history of hydrazides in medicine is highlighted by the discovery of isoniazid, a primary drug for the treatment of tuberculosis, and iproniazid, one of the first antidepressants.[1]

The nitropyridine moiety is another critical pharmacophore, frequently incorporated into molecules designed to interact with key cellular targets. The pyridine ring is a prevalent scaffold in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3] The nitro group, an electron-withdrawing substituent, can significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity.

The compound this compound represents a thoughtful integration of these two key pharmacophores. This guide will explore the synthesis, characterization, and potential biological applications of this novel molecule.

Physicochemical Properties and Characterization

As this compound is a novel compound, its experimental physicochemical data is not available. However, based on its constituent functional groups, we can predict its key properties.

PropertyPredicted Value/Characteristic
Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.
CAS Number Not yet assigned.

Characterization Techniques:

The successful synthesis of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H, C=O, and NO₂ stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Proposed Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, starting from commercially available precursors. A key intermediate in this proposed pathway is 2-methyl-5-nitropyridine (CAS: 21203-68-9).[4][5][6][7]

Synthesis of Key Intermediates

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

A common method for introducing a hydrazine group to a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen.

  • Starting Material: 2-chloro-5-nitropyridine

  • Reagent: Hydrazine hydrate

  • Reaction: The chlorine atom at the 2-position of the pyridine ring is displaced by the hydrazine nucleophile.

Step 2: Synthesis of Isobutyryl Chloride (2-methylpropanoyl chloride)

  • Starting Material: Isobutyric acid (2-methylpropanoic acid)

  • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Reaction: The carboxylic acid is converted to the more reactive acyl chloride.

Final Synthetic Step: Acylation of 2-Hydrazinyl-5-nitropyridine

The final step involves the acylation of the synthesized 2-hydrazinyl-5-nitropyridine with isobutyryl chloride to form the desired hydrazide.

G cluster_0 Synthesis of 2-Hydrazinyl-5-nitropyridine cluster_1 Synthesis of Isobutyryl Chloride cluster_2 Final Acylation 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-Hydrazinyl-5-nitropyridine 2-Hydrazinyl-5-nitropyridine 2-chloro-5-nitropyridine->2-Hydrazinyl-5-nitropyridine Nucleophilic Aromatic Substitution Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->2-Hydrazinyl-5-nitropyridine 2-Hydrazinyl-5-nitropyridine_final 2-Hydrazinyl-5-nitropyridine Isobutyric acid Isobutyric acid Isobutyryl chloride Isobutyryl chloride Isobutyric acid->Isobutyryl chloride Acyl Halogenation Thionyl chloride Thionyl chloride Thionyl chloride->Isobutyryl chloride Isobutyryl chloride_final Isobutyryl chloride Target Compound This compound 2-Hydrazinyl-5-nitropyridine_final->Target Compound Acylation Isobutyryl chloride_final->Target Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-chloro-5-nitropyridine

  • Hydrazine hydrate

  • Ethanol

  • Isobutyric acid

  • Thionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Synthesis of 2-Hydrazinyl-5-nitropyridine

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2-hydrazinyl-5-nitropyridine.

Part B: Synthesis of Isobutyryl Chloride

  • In a fume hood, carefully add thionyl chloride (1.2 equivalents) to isobutyric acid (1 equivalent) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Distill the resulting isobutyryl chloride to obtain a purified product.

Part C: Synthesis of this compound

  • Dissolve 2-hydrazinyl-5-nitropyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and cool to 0 °C.

  • Add isobutyryl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Potential Biological Significance and Therapeutic Context

The structural features of this compound suggest its potential as a modulator of key signaling pathways implicated in various diseases, particularly cancer.

The PI3K/Akt/mTOR Pathway: A Prime Target

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies.[8] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[9][10] Hyperactivation of this pathway, often due to mutations in key components or loss of tumor suppressors like PTEN, is a hallmark of many cancers, including prostate and breast cancer.[11]

Inhibitors of the PI3K/Akt/mTOR pathway have been a major focus of drug development efforts.[8][9] These inhibitors can be broadly classified based on their target within the pathway, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, mTOR inhibitors (such as rapamycin and its analogs, or "rapalogs"), and dual PI3K/mTOR inhibitors.[8][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Full Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition Inhibitor Potential Inhibition by This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

The nitropyridine scaffold is present in several known PI3K/mTOR inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more kinases in this pathway.

Screening for Biological Activity: A Proposed Workflow

To evaluate the biological activity of the synthesized compound, a tiered screening approach is recommended.

  • In Vitro Kinase Assays: The compound should be tested against a panel of kinases, with a primary focus on PI3K isoforms, Akt, and mTOR. This will determine its potency and selectivity.

  • Cell-Based Assays: If the compound shows promising kinase inhibitory activity, its effect on cancer cell lines with known PI3K/Akt/mTOR pathway alterations should be assessed. Key assays include:

    • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To determine the compound's cytostatic or cytotoxic effects.

    • Western Blotting: To measure the phosphorylation status of key downstream targets of the pathway, such as Akt, S6K, and 4E-BP1, providing mechanistic insight.

    • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential biological evaluation of the novel compound this compound. By combining the well-established pharmacophores of nitropyridine and hydrazide, this molecule represents a promising starting point for the development of new therapeutic agents, particularly in the realm of oncology. The proposed synthetic route is based on robust and well-documented chemical transformations, and the suggested biological screening cascade provides a clear path for elucidating its mechanism of action. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough investigation of its biological properties to validate its potential as a modulator of the PI3K/Akt/mTOR pathway.

References

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2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic hydrazide of interest in synthetic and medicinal chemistry. The primary focus of this document is the precise determination of its molecular weight, a fundamental physicochemical property critical for compound identification, characterization, and registration. We will detail the theoretical calculation of both average molecular weight and monoisotopic mass derived from its molecular formula. Furthermore, this guide presents a validated, field-proven experimental workflow for the empirical verification of this value using High-Resolution Mass Spectrometry (HRMS). The causality behind instrumental choices and protocol steps is explained to ensure scientific integrity and reproducibility. Supporting information on the compound's synthesis and structural confirmation via other spectroscopic methods is also provided to offer a holistic understanding.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity begins with its precise structure and resulting molecular formula.

  • Systematic Name: this compound

  • Synonyms: N'-(5-nitro-2-pyridinyl)isobutyrohydrazide

  • Molecular Formula: C₉H₁₂N₄O₃

The structure consists of an isobutyryl group linked through a hydrazide moiety to the 2-position of a 5-nitropyridine ring. The presence of the electron-withdrawing nitro group, the pyridine ring, and the hydrazide linker makes this molecule a versatile intermediate for further chemical modification.

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL in MeOH) p2 Dilute to 1-10 µg/mL (ACN:H2O + 0.1% FA) p1->p2 a2 Infuse Sample (5-10 µL/min) p2->a2 a1 Calibrate ESI-TOF MS a1->a2 a3 Ionize (ESI+) Generate [M+H]⁺ a2->a3 a4 Separate Ions (TOF) a3->a4 a5 Detect Ions a4->a5 d1 Generate Mass Spectrum (Intensity vs. m/z) a5->d1 d2 Compare Experimental m/z with Theoretical m/z d1->d2

Caption: Standard workflow for HRMS molecular weight verification.

Expected Data and Interpretation

The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺. The high resolution of the TOF analyzer will allow for the precise measurement of this ion's m/z.

Ion SpeciesFormulaTheoretical Monoisotopic Mass (Da)
[M]C₉H₁₂N₄O₃224.09094
[M+H]⁺ C₉H₁₃N₄O₃⁺ 225.09877
[M+Na]⁺C₉H₁₂N₄O₃Na⁺247.08073
[M+K]⁺C₉H₁₂N₄O₃K⁺263.05467

The experimental result should yield an m/z value for the most intense peak that matches the theoretical mass of [M+H]⁺ within a narrow error margin (e.g., < 5 ppm). This provides a self-validating system: the high accuracy of the match confirms the elemental composition and, therefore, the molecular weight.

Synthetic and Spectroscopic Context

A compound's molecular weight is intrinsically linked to its molecular structure. Therefore, a brief overview of its synthesis and structural confirmation is relevant.

Synthesis Pathway Overview

The title compound can be synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. This typically involves the condensation of isobutyrylhydrazine with an activated pyridine derivative, such as 2-chloro-5-nitropyridine, in the presence of a base. [1][2]

reactant1 Isobutyrylhydrazine product This compound reactant1->product + reactant2 2-Chloro-5-nitropyridine reactant2->product Base (e.g., Et3N) Solvent (e.g., EtOH) Heat

Caption: Plausible synthetic route for the target compound.

Supporting Structural Analysis

While MS confirms the molecular formula, other spectroscopic techniques are required to confirm the specific arrangement of atoms (i.e., the structure).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would verify the connectivity of protons and carbons, confirming the presence of the isobutyryl group, the distinct aromatic protons on the nitropyridine ring, and the N-H protons of the hydrazide linker. [3]* Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands confirming the key functional groups. Expected vibrations include N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1680 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1530 and 1350 cm⁻¹). [3][4]

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity. Based on its confirmed molecular formula of C₉H₁₂N₄O₃ , its calculated average molecular mass is 224.22 g/mol , and its monoisotopic mass is 224.090941 Da . The definitive experimental verification of this value is achieved through High-Resolution Mass Spectrometry, which is expected to detect the protonated molecule [M+H]⁺ at m/z 225.09877 . This empirical data, when combined with structural confirmation from NMR and IR spectroscopy, provides an unimpeachable characterization of the compound for any research or development application.

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  • Bulletin of the Chemical Faculty of Kazakh National University. 2013;70(3):138-143. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. [Link]

  • ResearchGate. Mass Spectra of Acid hydrazide 2. [Link]

  • Molecules. 2020 Mar;25(5):1233. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • Scientific Reports. 2022;12:6900. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • PrepChem. Synthesis of 2-diethylamino-5-nitropyridine. [Link]

  • Molecules. 2020 Nov;25(22):5337. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. 2021 May;5(1):15-26. Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. [Link]

Sources

Chemical Architecture of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: Synthesis, Characterization, and Pharmacophoric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide , a bioactive scaffold bridging the pharmacophores of isoniazid-like hydrazides and nitropyridine antimicrobials. Designed for medicinal chemists and process scientists, this document details the retrosynthetic logic, optimized bench-scale protocols, and analytical fingerprints required for the reproducible production of this compound. The guide emphasizes the nucleophilic aromatic substitution (


)  and chemoselective acylation  pathways, supported by self-validating quality control measures.

Chemical Identity & Structural Logic

The target molecule is an


-disubstituted hydrazine derivative.[1] Its structure combines a lipophilic aliphatic tail (isopropyl) with an electron-deficient heteroaromatic head (5-nitropyridine), linked by a hydrazide bridge.
Attribute Detail
IUPAC Name This compound
Common Ref. N'-(5-nitropyridin-2-yl)isobutyrohydrazide
Molecular Formula

Molecular Weight 224.22 g/mol
Core Scaffolds Hydrazide (Linker), 5-Nitropyridine (Electrophile), Isobutyryl (Lipophile)
Predicted LogP ~1.3 – 1.6 (Lipinski Compliant)
H-Bond Donors/Acceptors 2 Donors (

), 5 Acceptors (

)
Structural Diagram & Numbering

The nomenclature follows IUPAC rules for hydrazides where the acyl group determines the parent chain (propanehydrazide) and the nitrogen atoms are locants


 (proximal to carbonyl) and 

(distal).
  • N-Position: Amide nitrogen (typically protonated in neutral form).

  • N'-Position: Substituted with the electron-withdrawing 5-nitropyridin-2-yl group.

Synthetic Architecture

The synthesis is designed as a convergent two-step protocol. The electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring is critical; it activates the 2-position for nucleophilic attack by hydrazine, facilitating the formation of the intermediate.

Reaction Pathway (Graphviz Visualization)

SynthesisPath SM1 2-Chloro-5-nitropyridine (Electrophile) INT Intermediate: 2-Hydrazinyl-5-nitropyridine SM1->INT Step 1: SnAr EtOH, Reflux, 4h SM2 Hydrazine Hydrate (Nucleophile) SM2->INT PROD TARGET: 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide INT->PROD Step 2: Acylation DCM, TEA, 0°C to RT RGT Isobutyryl Chloride (Acylating Agent) RGT->PROD

Figure 1: Convergent synthetic pathway starting from commercially available 2-chloro-5-nitropyridine.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

Objective: Replace the C2-chlorine with a hydrazine moiety via


.
Critical Mechanism:  The nitro group at C5 stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the substitution.
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-chloro-5-nitropyridine (10.0 mmol) and ethanol (50 mL).

  • Addition: Add Hydrazine hydrate (80% aq., 50.0 mmol) dropwise at room temperature. Note: Excess hydrazine acts as both nucleophile and HCl scavenger.

  • Reaction: Reflux the mixture (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot.
  • Workup: Cool to

    
    . The product often precipitates as an orange/yellow solid. Filter and wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove hydrazine hydrochloride salts.
    
  • Validation:

    
     NMR should show disappearance of the C2-H signal? No, look for the appearance of broad hydrazine 
    
    
    
    peaks around 4.0–9.0 ppm (solvent dependent).
Step 2: Acylation to this compound

Objective: Chemoselective acylation of the terminal hydrazine nitrogen. Challenge: Preventing di-acylation. Steric hindrance of the isobutyryl group helps selectivity.

  • Setup: Dissolve 2-hydrazinyl-5-nitropyridine (5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) containing Triethylamine (TEA, 6.0 mmol). Cool to

    
     under 
    
    
    
    atmosphere.
  • Addition: Add Isobutyryl chloride (5.5 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3–6 hours.

  • Quench & Extraction: Quench with saturated

    
     (20 mL). Extract the organic layer. Wash with water and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Purification Logic Tree (Graphviz Visualization)

Workup Reaction Reaction Mixture (DCM/TEA) Quench Quench: Sat. NaHCO3 Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Salts, TEA-HCl) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer Wash Wash: Brine -> Dry (Na2SO4) OrgLayer->Wash Conc Concentrate -> Crude Solid Wash->Conc Recryst Recrystallization (EtOH/H2O) Conc->Recryst Pure Pure Product (>98% HPLC) Recryst->Pure

Figure 2: Downstream processing workflow for isolation of the target hydrazide.

Analytical Characterization

To certify the identity of the synthesized compound, the following spectral signatures must be verified.

Method Expected Signal Structural Assignment
IR Spectroscopy 3200–3300


stretch (Hydrazide)
1660–1690


stretch (Amide I)
1340 & 1520


symmetric/asymmetric stretch

NMR (DMSO-

)

1.1 ppm (d, 6H)
Isopropyl methyls (

)

2.5–2.6 ppm (m, 1H)
Methine proton (

)

6.8–7.0 ppm (d, 1H)
Pyridine H3 (Ortho to hydrazine)

8.2 ppm (dd, 1H)
Pyridine H4

9.0 ppm (d, 1H)
Pyridine H6 (Ortho to nitro)

10.0–10.5 ppm (s, 2H)
Hydrazide

(Exchangeable)
Mass Spectrometry

225.1

Protonated molecular ion

Interpretation: The key diagnostic is the shift of the pyridine H3 proton. In the starting 2-chloropyridine, this proton is less shielded. Upon substitution with the electron-donating hydrazine nitrogen, an upfield shift is expected. However, the subsequent acylation (electron-withdrawing) will pull it back downfield slightly compared to the intermediate.

Biological & Pharmacological Context[1][2][5][6][7][8][9]

This molecule is not merely a synthetic exercise; it belongs to a class of Nitropyridine Hydrazides with significant potential in infectious disease research.

  • Antimycobacterial Activity: Structurally analogous to Isoniazid (isonicotinic acid hydrazide), this compound targets the Mycobacterium tuberculosis cell wall synthesis (InhA inhibition). The 5-nitro group acts as a "warhead," potentially undergoing bioreduction within the bacteria to generate reactive nitroso intermediates that damage bacterial DNA or enzymes.

  • Kinase Inhibition: The "hinge-binding" motif provided by the pyridine nitrogen and the hydrazide NHs allows this scaffold to dock into the ATP-binding sites of various kinases. The isopropyl group provides hydrophobic bulk to fill the selectivity pocket (Gatekeeper residue interaction).

  • Metabolic Stability: The 2-methylpropanoyl (isobutyryl) group is more resistant to amidases than a simple acetyl group, potentially improving the pharmacokinetic half-life of the molecule compared to linear chain analogs.

References

  • IUPAC Nomenclature Rules (R-5.7.8): "Amides, imides, and hydrazides." ACD/Labs & IUPAC Blue Book. 2

  • Nitropyridine Synthesis: "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions." MDPI Molecules. 3

  • Hydrazide Biological Activity: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia Journal for Drugs and Medicines.[4] 4

  • Antimicrobial Nitropyridines: "Exploring the Biological Activity of Nitropyridine Derivatives." NBInno. 5

  • Wolff-Kishner Mechanism (Hydrazine Chemistry): "Nucleophilic Addition of Hydrazine."[6] Chemistry LibreTexts. 6

Sources

The Rising Profile of Nitropyridine Hydrazides: A Technical Guide to Their Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, nitropyridine hydrazide derivatives have emerged as a class of significant interest. The unique combination of the electron-withdrawing nitro group on a pyridine ring and the versatile hydrazone moiety bestows upon these molecules a diverse range of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of nitropyridine hydrazide derivatives, with a focus on their antimicrobial and anticancer potential. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic promise of this chemical class.

Introduction: The Strategic Fusion of Pharmacophores

The rationale behind the design of nitropyridine hydrazide derivatives lies in the strategic combination of two key pharmacophores: the nitropyridine ring and the hydrazide-hydrazone backbone. The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs.[1] The addition of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the pyridine ring, often enhancing its interaction with biological targets.[2][3][4] This modification can lead to improved antimicrobial and anticancer activities.[2][4]

The hydrazide-hydrazone moiety (-CONH-N=CH-) is a versatile linker and a pharmacophore in its own right, known to be present in compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6] The azomethine proton of the hydrazone group is crucial for its biological activity and provides a site for structural modifications to fine-tune the pharmacological profile.

This guide will navigate through the synthesis of these compelling molecules, elucidate their mechanisms of action, and provide practical, field-proven protocols for their biological evaluation.

Synthesis of Nitropyridine Hydrazide Derivatives: A Step-by-Step Workflow

The synthesis of nitropyridine hydrazide derivatives is typically a two-step process, starting from a suitable nitropyridine precursor. The general workflow involves the formation of a carbohydrazide intermediate, followed by condensation with an aromatic aldehyde to yield the final hydrazone.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation Nitropyridine_Ester Nitropyridine Ester (e.g., Methyl-5-nitropyridine-2-carboxylate) Carbohydrazide Nitropyridine Carbohydrazide (e.g., 5-Nitropyridine-2-carbohydrazide) Nitropyridine_Ester->Carbohydrazide Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Carbohydrazide Final_Product Nitropyridine Hydrazide Derivative Carbohydrazide->Final_Product Condensation (Ethanol, Acetic Acid catalyst) Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Final_Product

Caption: General workflow for the synthesis of nitropyridine hydrazide derivatives.

Detailed Experimental Protocol: Synthesis of N'-Benzylidene-5-nitropyridine-2-carbohydrazide

This protocol provides a representative example of the synthesis of a nitropyridine hydrazide derivative.

Step 1: Synthesis of 5-Nitropyridine-2-carbohydrazide

  • Reactant Preparation: In a round-bottom flask, dissolve methyl-5-nitropyridine-2-carboxylate (1.0 eq) in methanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (3.0 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-nitropyridine-2-carbohydrazide as a solid.[5][7]

Step 2: Synthesis of N'-Benzylidene-5-nitropyridine-2-carbohydrazide

  • Reactant Preparation: Dissolve 5-nitropyridine-2-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[8]

  • Reflux: Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with ethanol, and can be recrystallized from a suitable solvent like ethanol to obtain the pure N'-benzylidene-5-nitropyridine-2-carbohydrazide.[5][8]

Biological Activities and Mechanistic Insights

Nitropyridine hydrazide derivatives exhibit a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

The antimicrobial potential of these derivatives is often attributed to the combined effects of the nitropyridine and hydrazone moieties. The nitro group can undergo reduction within microbial cells to produce reactive nitrogen species that can damage DNA and other vital cellular components, leading to cell death.[4][9] The hydrazone scaffold can interfere with various cellular processes, including enzyme function and cell wall synthesis.

Table 1: Antimicrobial Activity of Representative Hydrazone Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Nitrofurazone AnaloguesStaphylococcus spp.0.002–7.81[10]
Hydrazide-hydrazonesGram-positive bacteria1.95–7.81[11]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4-64[2]
Nitropyridine-containing hydrazonesBacillus subtilis62.5[1]

3.1.1. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]

MIC_Workflow Stock_Solution Prepare stock solution of test compound in DMSO Serial_Dilution Perform two-fold serial dilutions in a 96-well microtiter plate Stock_Solution->Serial_Dilution Inoculation Inoculate wells with microbial suspension (final conc. ~5 x 10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC: lowest concentration with no visible growth Incubation->MIC_Determination Apoptosis_Pathway Nitropyridine_Hydrazide Nitropyridine Hydrazide Derivative ROS_Generation Increased ROS Production Nitropyridine_Hydrazide->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_C Cytochrome c Release Mitochondrial_Stress->Cytochrome_C Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_C->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Sources

Technical Whitepaper: Preliminary Screening of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide represents a strategic hybrid pharmacophore in infectious disease medicinal chemistry. It combines a hydrazide linker (characteristic of the frontline anti-tubercular drug Isoniazid) with a 5-nitropyridine moiety (a bioreductive "warhead" analogous to nitroimidazoles). The isobutyryl tail (2-methylpropane) modulates lipophilicity, potentially enhancing permeability through the mycolic acid-rich cell walls of Mycobacterium tuberculosis (Mtb).

This guide outlines a rigorous preliminary screening pipeline designed to validate this compound as a potent Anti-Infective Agent , specifically targeting M. tuberculosis and ESKAPE pathogens, while strictly monitoring for nitro-group-associated cytotoxicity.

Strategic Pharmacophore Analysis
Structural ComponentFunctionScreening Implication
Hydrazide Linker (-CONHNH-)Metal chelation & Enoyl-ACP Reductase (InhA) inhibition potential.Primary Assay: Anti-mycobacterial screening (REMA).
5-Nitropyridine Bioreductive activation to reactive intermediates (nitro-radical anions).Safety Assay: Mammalian cytotoxicity (Selectivity Index).
Isobutyryl Group Lipophilicity (LogP) modulation.Physicochem: Solubility in aqueous media vs. DMSO.

Phase I: Physicochemical Profiling & Preparation

Before biological exposure, the compound must be characterized to ensure assay reproducibility. Nitro-heterocycles can suffer from poor aqueous solubility, leading to false negatives in microdilution assays.

Protocol 1.1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for bioassays.

  • Solvent Selection: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 10 mM or 10 mg/mL master stock.

    • Calculation:

      
      
      
    • Note: The molecular weight is approx.[1][2] 222.2 g/mol .

  • Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature to ensure complete dissolution.

  • QC Check: Inspect for turbidity. If turbid, add DMSO to reach 50% concentration or heat gently to 37°C.

  • Storage: Aliquot into amber tubes (light sensitive nitro group) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Phase II: Primary Biological Screening (Anti-Infective)

The core directive is to establish the Minimum Inhibitory Concentration (MIC) . Given the structural similarity to Isoniazid, the primary target is Mycobacterium tuberculosis.

Protocol 2.1: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Rationale: The REMA plate method is the gold standard for high-throughput screening of anti-tuberculars. It uses Resazurin (Alamar Blue) as a redox indicator; living cells reduce blue resazurin to pink resorufin.

Materials:

  • Strain: M. tuberculosis H37Rv (Reference strain).[3][4][5][6]

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Controls: Isoniazid (Positive), Rifampicin (Positive), DMSO only (Vehicle Negative).

Workflow:

  • Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 broth.

  • Plate Setup: Use sterile 96-well plates.

    • Add 100 µL media to all wells.[3]

    • Add 100 µL of Test Compound (stock) to Column 1.[3]

    • Perform 2-fold serial dilution from Column 1 to 10. Discard final 100 µL.

    • Final Concentration Range: Typically 100 µg/mL down to 0.19 µg/mL .

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells (except media controls).

  • Incubation: Seal plates; incubate at 37°C for 7 days .

  • Development: Add 30 µL of 0.01% Resazurin solution + 20 µL Tween 80 (1:1 ratio).

  • Readout: Incubate 24h further.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Failure).

    • MIC Definition: Lowest concentration preventing color change.[3]

Protocol 2.2: Broth Microdilution for ESKAPE Pathogens

Rationale: To determine spectrum of activity (Broad vs. Narrow). Nitro-compounds often exhibit activity against anaerobes or Gram-negatives.

  • Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

  • Media: Mueller-Hinton Broth (MHB).

  • Incubation: 37°C for 18-24 hours.

  • Detection: OD600 turbidity measurement.

Phase III: Safety & Selectivity Profiling

A potent antibiotic is useless if it is toxic to the host. Nitro-aromatics carry a risk of genotoxicity or general cytotoxicity due to radical generation.

Protocol 3.1: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI) .

  • Cell Lines: Vero (Monkey Kidney) or HepG2 (Human Liver - metabolic competence).

  • Method:

    • Seed cells (1 x 10⁵ cells/mL) in 96-well plates; incubate 24h for attachment.

    • Add Test Compound in serial dilutions (similar to MIC assay).

    • Incubate 48h at 37°C, 5% CO₂.

    • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Analysis (The Selectivity Index):



  • SI > 10: Promising Hit.

  • SI < 10: Potential general toxin; requires structural optimization.

Phase IV: Mechanistic Validation (MoA)

If the compound is active (MIC < 10 µg/mL), investigate the mechanism. The 5-nitropyridine moiety suggests a mechanism involving Nitro-Reduction .

Protocol 4.1: Nitro-Reduction Confirmation

Hypothesis: The nitro group is reduced by bacterial nitroreductases (e.g., Ddn in Mtb) to form reactive intermediates (nitroso -> hydroxylamine) that damage DNA or inhibit mycolic acid synthesis.

  • Test: Perform MIC assay in the presence of an antioxidant (e.g., N-acetylcysteine) or under anaerobic conditions.

  • Result Interpretation: If potency decreases significantly with antioxidants, the mechanism involves oxidative stress/radical generation.

Visualizations

Figure 1: Screening Workflow Pipeline

This diagram illustrates the logical flow from compound solubilization to "Hit" declaration.

ScreeningPipeline Start Compound: this compound Physico Phase I: Physicochemical (DMSO Solubilization, Stability) Start->Physico PrimaryScreen Phase II: Primary Bioassay (REMA / MIC) Physico->PrimaryScreen Clear Solution ToxScreen Phase III: Cytotoxicity (Vero/HepG2 CC50) PrimaryScreen->ToxScreen MIC < 10 µg/mL Drop DROP / OPTIMIZE (SI < 10) PrimaryScreen->Drop Inactive Decision Selectivity Index (SI) Calculation ToxScreen->Decision Hit VALIDATED HIT (SI > 10) Decision->Hit High Selectivity Decision->Drop Toxic

Caption: Figure 1. Decision-tree workflow for the preclinical evaluation of nitro-heterocyclic hydrazides.

Figure 2: Proposed Mechanism of Action (Bioreduction)

Visualizing the activation of the 5-nitropyridine warhead.

MoA Prodrug Parent Compound (Nitro-Pyridine) Intermediate1 Nitroso Intermediate Prodrug->Intermediate1 2e- Reduction Enzyme Bacterial Nitroreductase (e.g., Ddn, NfnB) Enzyme->Prodrug Activates Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 2e- Reduction Target DNA Damage / Cell Wall Inhibition Intermediate2->Target Covalent Binding

Caption: Figure 2. Proposed bioreductive activation pathway of the 5-nitropyridine moiety by bacterial enzymes.

Summary of Success Criteria

ParameterThreshold for Success
Solubility Clear in 1% DMSO/Media
Anti-TB Potency (MIC)

(Ideal) /

(Acceptable)
Cytotoxicity (CC50)

Selectivity Index (SI)

References

  • MDPI. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Retrieved from [Link]

  • PubChem. (2021).[7] 2-Methyl-5-nitropyridine Compound Summary. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document presents a comprehensive technical guide on the hypothesized mechanism of action for the novel chemical entity, 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. In the absence of direct published research on this specific molecule, this guide synthesizes data from structurally related compounds to formulate a primary hypothesis centered on its potential as an anticancer agent. We postulate that its mechanism is driven by the nitropyridine moiety, which likely functions as a microtubule-targeting agent, inducing G2/M cell cycle arrest and subsequent apoptosis. This action is analogous to other nitropyridine derivatives that have demonstrated potent cytotoxic effects against a broad range of cancer types.[1] A secondary hypothesis explores its potential as an antimicrobial agent, a characteristic common to both nitropyridine and hydrazide derivatives.[2][3] This guide provides a detailed rationale for these hypotheses and outlines a rigorous, multi-step experimental plan to validate the proposed mechanisms, offering a clear research roadmap for drug development professionals.

Introduction and Structural Rationale

The compound this compound is a synthetic molecule featuring three key functional domains: a 5-nitropyridine ring, a propanehydrazide linker, and a 2-methyl (isobutyryl) group. While this specific combination is not extensively described in current literature, analysis of its constituent parts provides a strong foundation for predicting its biological activity.

  • The 5-Nitropyridine Moiety: Pyridine derivatives functionalized with nitro groups are a significant class of N-heterocycles in medicinal chemistry, recognized for their diverse biological activities.[4] The nitro group, in particular, is a strong electron-withdrawing group that can be crucial for interacting with cellular targets and modulating enzyme activity.[2] Critically, recent studies have identified 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents that bind to the colchicine-site of tubulin, inhibit its polymerization, and induce cell cycle arrest.[1] This precedent forms the bedrock of our primary hypothesis.

  • The Hydrazide Linker: Hydrazides and their hydrazone derivatives are known for a wide spectrum of bioactivities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3] Their inclusion in drug candidates can influence pharmacokinetic properties and contribute to overall efficacy. Several hydrazide-hydrazone derivatives have been specifically investigated for their anticancer activities.[5]

  • The 2-Methylpropane Group: This terminal alkyl group likely modulates the compound's lipophilicity and steric profile, which can influence its solubility, membrane permeability, and binding affinity to its putative target.

Based on this structural analysis, we hypothesize that this compound is a pro-apoptotic and anticancer agent that functions by disrupting microtubule dynamics.

Proposed Primary Mechanism of Action: Anticancer Activity via Microtubule Destabilization

We propose that the primary mechanism of action for this compound is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] This activity places it in the category of microtubule-destabilizing agents.

The Hypothesized Cascade:

  • Cellular Uptake: The compound crosses the cell membrane.

  • Tubulin Binding: The nitropyridine moiety binds to a site on β-tubulin, likely the colchicine-binding site, preventing the polymerization of αβ-tubulin heterodimers into microtubules.

  • Microtubule Disruption: The inhibition of polymerization leads to a net depolymerization of the microtubule network.

  • Mitotic Arrest: The disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Visualizing the Proposed Signaling Pathway

Anticancer_Mechanism Compound This compound Tubulin αβ-Tubulin Heterodimers Compound->Tubulin Compound->Tubulin MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Forms SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Defective Spindle Activates G2M G2/M Phase Arrest SAC->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to

Caption: Hypothesized signaling pathway for the anticancer activity of the compound.

Experimental Validation of the Anticancer Mechanism

To rigorously test this hypothesis, a sequential and self-validating experimental workflow is proposed. This workflow begins with broad cytotoxicity screening and progressively narrows the focus to the specific molecular target.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis & Characterization Exp1 Experiment 1: In Vitro Cytotoxicity Assay (MTT/SRB) Start->Exp1 Data1 Determine IC50 Values Exp1->Data1 Exp2 Experiment 2: Cell Cycle Analysis (Flow Cytometry) Data1->Exp2 If potent (IC50 < 10 µM) Data2 Quantify G2/M Arrest Exp2->Data2 Exp3 Experiment 3: In Vitro Tubulin Polymerization Assay Data2->Exp3 If significant G2/M arrest Data3 Confirm Direct Inhibition Exp3->Data3 Exp4 Experiment 4: Immunofluorescence Microscopy Data3->Exp4 If polymerization inhibited Data4 Visualize Microtubule Disruption Exp4->Data4 Conclusion Conclusion: Mechanism Validated Data4->Conclusion

Sources

Technical Guide: Aqueous Solubility Profiling of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Solubility

In the landscape of drug discovery and development, aqueous solubility is a foundational physicochemical property that dictates the trajectory of a candidate molecule. Poor solubility can severely hamper a compound's absorption and bioavailability, lead to misleading results in biological assays, and present formidable challenges during formulation.[1][2] This guide provides a comprehensive framework for the characterization of the aqueous solubility of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a novel molecule of interest. While specific experimental data for this compound is not yet prevalent in public literature, this document outlines the authoritative methodologies, theoretical considerations, and step-by-step protocols necessary to generate a robust and decision-enabling solubility profile. We will delve into the distinction between kinetic and thermodynamic solubility, providing detailed workflows for each, and explain the causal reasoning behind critical experimental choices tailored to the unique structural attributes of the target compound.

Structural Analysis and Predicted Solubility Behavior

A thorough understanding of the molecular structure of this compound is paramount to designing a relevant solubility assessment strategy. The molecule can be deconstructed into three key regions:

  • The 5-Nitropyridine Head: The pyridine ring introduces a basic nitrogen atom, which is susceptible to protonation at acidic pH. This ionization would create a cationic species, typically leading to a significant increase in aqueous solubility. Conversely, the strongly electron-withdrawing nitro group (-NO₂) enhances the molecule's hydrophobicity and may reduce overall solubility.

  • The Hydrazide Linker (-C(O)NHNH-): This functional group is rich in hydrogen bond donors and acceptors. It provides a hydrophilic center that can engage in favorable interactions with water molecules, positively contributing to solubility.

  • The Isobutyryl Tail (-C(O)CH(CH₃)₂): This is a small, non-polar alkyl group that contributes to the molecule's lipophilicity, potentially counteracting the hydrophilic character of the hydrazide linker.

Given the presence of an ionizable pyridine ring, the solubility of this compound is expected to be highly dependent on pH.[1][3][4] A comprehensive evaluation across a physiologically relevant pH range is therefore not just recommended, but essential.

Kinetic vs. Thermodynamic Solubility: A Strategic Dichotomy

In drug discovery, solubility is not a single value but a concept assessed through different experimental lenses, primarily kinetic and thermodynamic.[5][6][7] The choice of assay is dictated by the stage of research and the question being asked.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated state is created, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7] It is a high-throughput method ideal for the rapid screening of large compound libraries in early discovery to flag potential issues.[6] The resulting value reflects the compound's tendency to precipitate from a supersaturated solution under a short incubation time (e.g., 1-2 hours).[6]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It defines the true saturation concentration of a compound in a specific solvent system once equilibrium has been established between the dissolved and solid states.[1][5] This is achieved by incubating an excess of the solid compound in the buffer for an extended period (typically >24 hours) to ensure the system has reached its lowest energy state.[3][6] This measurement is crucial for lead optimization, pre-formulation studies, and biopharmaceutical classification (BCS).[5]

The logical workflow for assessing a new compound like this compound involves an initial, rapid kinetic screen followed by a more rigorous thermodynamic assessment for promising candidates.

G cluster_0 Drug Discovery Stages cluster_1 Solubility Assessment Strategy Early_Discovery Early Discovery (High-Throughput Screening) Kinetic_Assay Kinetic Solubility Assay (Rapid, High-Throughput) Early_Discovery->Kinetic_Assay Primary Screen Flags liabilities Lead_Optimization Lead Optimization & Pre-Formulation Thermo_Assay Thermodynamic Solubility Assay (Definitive, Low-Throughput) Lead_Optimization->Thermo_Assay Gold-Standard Characterization Kinetic_Assay->Lead_Optimization Informs selection of promising candidates G A Prepare 10 mM Compound Stock in 100% DMSO B Dispense 2 µL Stock into 96-well Plate A->B C Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Shake for 2 hours at 25°C C->D E Measure Light Scattering (Nephelometry) D->E F Determine Concentration at Onset of Precipitation E->F

Caption: Workflow for the kinetic solubility assay by nephelometry.

Protocol 2: Definitive Thermodynamic Solubility by Shake-Flask/HPLC-UV

This is the definitive method to determine the equilibrium solubility. [3][4] Scientist's Rationale: This method ensures true equilibrium is reached by providing an excess of solid material and allowing sufficient time for the dissolution/precipitation process to stabilize. [5][6]The separation of undissolved solid by filtration followed by quantification of the supernatant via HPLC-UV provides a highly accurate and precise measurement of the dissolved compound concentration. [1][8] Materials and Equipment:

  • This compound (solid powder)

  • Aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system with temperature control [1]* Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. [3][6]Some protocols may extend this to 48 or 72 hours. [5]4. Sample Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Quantification: Analyze the filtrate by a validated HPLC-UV method. The concentration of the compound in the filtrate is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during incubation.

Data Analysis:

  • The concentration calculated from the HPLC analysis represents the thermodynamic solubility of the compound in that specific buffer at that temperature.

  • Results are typically reported in both µg/mL and µM.

G A Add Excess Solid Compound to Vial B Add 1 mL Aqueous Buffer A->B C Seal and Shake for >24 hours at controlled temperature B->C D Filter Supernatant (0.45 µm Syringe Filter) C->D E Quantify Filtrate using HPLC-UV D->E F Calculate Concentration vs. Standard Curve E->F

Caption: Workflow for the thermodynamic solubility assay.

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different conditions.

Compound IDAssay TypeBuffer SystempH (Final)Temperature (°C)Solubility (µg/mL)Solubility (µM)
This compoundThermodynamicSimulated Gastric Fluid (SGF)1.237ResultResult
This compoundThermodynamicSimulated Intestinal Fluid (FaSSIF)6.537ResultResult
This compoundThermodynamicPhosphate-Buffered Saline (PBS)7.425ResultResult
This compoundKineticPhosphate-Buffered Saline (PBS)7.425ResultResult

Conclusion

Characterizing the aqueous solubility of this compound is a critical step in evaluating its potential as a drug candidate. By employing a strategic, tiered approach—beginning with high-throughput kinetic assays and progressing to definitive thermodynamic measurements—researchers can efficiently gather the data needed to make informed decisions. The protocols detailed in this guide provide a robust framework for generating high-quality, reliable solubility data. Particular attention should be paid to the pH-dependent nature of the molecule's solubility, as this will be a key determinant of its behavior in a physiological environment and will profoundly influence its path forward in the development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. PubMed. [Link]

  • PostEra. Compound solubility measurements for early drug discovery. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Boobis, A., & Committee on Toxicity. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Fuguet, E. (2016). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Berillo, D., et al. (2013). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda university. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

Sources

Spectroscopic Characterization of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and verification of this heterocyclic compound.

Introduction: The Significance of Pyridine-Hydrazide Derivatives

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1]. The incorporation of a hydrazide moiety can further enhance their pharmacological profile, making compounds like this compound compelling targets for drug discovery programs[2][3]. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical and non-negotiable step in the synthesis and development of such novel chemical entities. This guide will provide the foundational knowledge and practical protocols to achieve this.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the nitro group and the pyridine ring causing a downfield shift.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Pyridine H-3~8.8 - 9.1d1H~2-3
Pyridine H-4~8.2 - 8.5dd1H~8-9, 2-3
Pyridine H-6~6.8 - 7.1d1H~8-9
-NH- (amide)~10.0 - 10.5s1H-
-NH- (hydrazine)~9.0 - 9.5s1H-
-CH- (isopropyl)~2.5 - 2.8sept1H~7
-CH₃ (isopropyl)~1.1 - 1.3d6H~7
-CH₃ (pyridine)~2.4 - 2.6s3H-

Note: Predicted values are based on analysis of similar pyridine-hydrazide structures and may vary based on solvent and experimental conditions.[2][4][5]

Predicted ¹³C NMR Spectral Data

The carbon NMR will provide complementary information, confirming the carbon backbone of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)~170 - 175
Pyridine C-2~155 - 160
Pyridine C-5~140 - 145
Pyridine C-3~135 - 140
Pyridine C-4~120 - 125
Pyridine C-6~105 - 110
-CH- (isopropyl)~30 - 35
-CH₃ (isopropyl)~20 - 25
-CH₃ (pyridine)~15 - 20

Note: These are estimated chemical shifts based on known values for related structures.[6][7]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize polar compounds and resolve N-H protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (amide & hydrazine)Stretching3200 - 3400Medium
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=O (amide)Stretching1660 - 1690Strong
C=N, C=C (pyridine ring)Stretching1580 - 1620Medium-Strong
N-O (nitro group)Asymmetric Stretching1500 - 1550Strong
N-O (nitro group)Symmetric Stretching1330 - 1370Strong

Note: These predictions are based on typical vibrational frequencies for the respective functional groups.[1]

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data

Ionization Mode: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.

  • Expected Molecular Weight: C₁₀H₁₄N₄O₃ = 238.24 g/mol

  • Expected [M+H]⁺ Ion: m/z 239.11

  • Expected [M+Na]⁺ Ion: m/z 261.09

Common Fragmentation Pathways: The molecule is expected to fragment at the labile amide and hydrazine bonds. Key predicted fragments include:

  • Loss of the isobutyryl group.

  • Cleavage of the N-N bond.

  • Fragmentation of the nitropyridine ring, often involving the loss of the nitro group.[8][9]

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

Acquisition Parameters (Positive ESI Mode):

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 300 - 400 °C.

  • Scan Mode: Full scan (e.g., m/z 50-500).

Visualization of Analytical Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of each spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in Spectrometer transfer->spectrometer setup Set Acquisition Parameters spectrometer->setup acquire Acquire 1H & 13C Spectra setup->acquire process Process Raw Data (FT, Phasing) acquire->process integrate Integrate & Pick Peaks process->integrate assign Assign Signals to Structure integrate->assign IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal apply_sample Apply Solid Sample clean->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure spectrometer Place in FTIR Spectrometer apply_pressure->spectrometer setup Set Scan Parameters spectrometer->setup acquire Acquire Spectrum setup->acquire identify Identify Characteristic Bands acquire->identify correlate Correlate Bands to Functional Groups identify->correlate

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Analysis stock Prepare Stock Solution (~1 mg/mL) dilute Dilute with Mobile Phase stock->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Ionize (ESI) separate->ionize detect Detect Ions (Full Scan) ionize->detect find_m Identify Molecular Ion Peak detect->find_m analyze_frag Analyze Fragmentation Pattern find_m->analyze_frag confirm Confirm Structure analyze_frag->confirm

Sources

discovery and history of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: A Prospective Analysis

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the deliberate combination of known pharmacophores into novel molecular architectures is a cornerstone of drug discovery. This guide ventures into such an exploratory space, focusing on the compound This compound . As of this writing, this specific molecule is not prominently featured in published literature, presenting a unique opportunity for prospective analysis.

This document serves as a technical whitepaper, authored from the perspective of a senior application scientist. It is designed for researchers, chemists, and drug development professionals. Herein, we will not merely report existing data, but rather construct a logical and scientifically grounded framework for the compound's discovery, synthesis, and potential utility. We will proceed by dissecting its constituent moieties—the nitropyridine core and the propanehydrazide side chain—to build a comprehensive profile based on established chemical principles and data from analogous structures.

Section 1: Rationale and Molecular Design

The conceptual design of this compound is rooted in the principle of molecular hybridization. The structure strategically combines two key fragments, each with a history of biological relevance.

  • The 5-Nitropyridine Moiety: The pyridine ring is a privileged scaffold in countless pharmaceuticals.[1] The addition of a nitro group (NO₂) dramatically alters the ring's electronic properties. This strong electron-withdrawing group activates the pyridine ring, particularly at the ortho and para positions, for nucleophilic aromatic substitution (SNAr), making it a versatile synthetic handle.[2] Furthermore, nitropyridine derivatives themselves have been investigated for a range of bioactivities, including as precursors for insecticides and potential therapeutics.[1]

  • The Hydrazide Linker: The hydrazide functional group (-CONHNH-) is a critical component in numerous bioactive compounds. Hydrazides and their derivatives, hydrazones, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities.[3][4] The well-known anti-tubercular drug Isoniazid is a classic example of a simple hydrazide's power. The incorporation of an isobutyryl group (a 2-methylpropane moiety) adds lipophilicity, which can be crucial for membrane permeability and target engagement.

The linkage of these two fragments via a stable amine bond creates a novel chemical entity poised for investigation.

Molecular Structure

Caption: Chemical structure of this compound.

Section 2: Proposed Synthesis Pathway

The most logical and efficient route to synthesize the target compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves two primary stages: the synthesis of the precursors and their final condensation.

G cluster_0 Precursor Synthesis cluster_1 Final Condensation A Isobutyric Acid C Isobutyric Hydrazide A->C Esterification & Hydrazinolysis B Hydrazine Hydrate B->C G Target Compound: 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide C->G SNAr Reaction D 2-Aminopyridine E 2-Hydroxy-5-nitropyridine D->E Nitration & Hydrolysis F 2-Chloro-5-nitropyridine E->F Chlorination F->G

Caption: Overall proposed synthetic workflow.

Part 2.1: Synthesis of Precursors

Precursor 1: 2-methylpropanehydrazide (Isobutyric Hydrazide)

This hydrazide can be reliably synthesized from isobutyric acid in a two-step process involving esterification followed by hydrazinolysis. A more direct, albeit potentially lower-yielding for some substrates, is the reaction of an acyl chloride with hydrazine.[5]

  • Experimental Protocol:

    • Esterification: Isobutyric acid (1.0 eq) is refluxed in absolute ethanol (excess) with a catalytic amount of concentrated sulfuric acid for 6 hours. The reaction is monitored by TLC. After completion, the mixture is neutralized with a sodium bicarbonate solution and the ethyl isobutyrate is extracted.[6]

    • Hydrazinolysis: The resulting ethyl isobutyrate (1.0 eq) is mixed with hydrazine hydrate (5.0 eq) in absolute ethanol and refluxed for 6 hours.[6] The solvent is evaporated under reduced pressure, and the resulting isobutyric hydrazide is extracted and purified.

Precursor 2: 2-Chloro-5-nitropyridine

This key intermediate is typically prepared from 2-aminopyridine. The process involves nitration, diazotization/hydrolysis, and finally chlorination.

  • Experimental Protocol:

    • Nitration: 2-aminopyridine is nitrated using a mixture of sulfuric and nitric acid to yield 2-amino-5-nitropyridine.[7]

    • Hydrolysis: The 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to produce 2-hydroxy-5-nitropyridine.[7]

    • Chlorination: The 2-hydroxy-5-nitropyridine (1.0 eq) is treated with a chlorinating agent such as a mixture of phosphorus pentachloride (1.2 eq) and phosphorus oxychloride at 100-105°C for 5 hours.[8] After the reaction, the excess phosphorus oxychloride is removed by distillation, and the residue is poured into ice water and neutralized to precipitate the 2-chloro-5-nitropyridine product.

Part 2.2: Final Condensation Reaction

The final step is the nucleophilic aromatic substitution reaction between isobutyric hydrazide and 2-chloro-5-nitropyridine. The electron-withdrawing nitro group at position 5 activates the chlorine atom at position 2 for displacement by the terminal nitrogen of the hydrazide.

R1 Isobutyric Hydrazide Int Meisenheimer Complex (Intermediate) R1->Int + R2 2-Chloro-5-nitropyridine R2->Int Base Base (e.g., Et3N) Prod Target Compound Int->Prod - Cl- Salt Et3N.HCl

Caption: Simplified SNAr reaction mechanism.

  • Experimental Protocol:

    • To a solution of isobutyric hydrazide (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), a non-nucleophilic base such as triethylamine (1.2 eq) is added.

    • The mixture is stirred at room temperature for 15-20 minutes to deprotonate the hydrazide, enhancing its nucleophilicity.

    • A solution of 2-chloro-5-nitropyridine (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

    • The reaction is heated to reflux (e.g., 80-100°C) and monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to yield the final compound, this compound.

Section 3: Structural Elucidation and Predicted Properties

Confirmation of the synthesized structure would rely on a combination of standard analytical techniques.

PropertyPredicted Value
Molecular Formula C₉H₁₂N₄O₃
Molecular Weight 224.22 g/mol
Appearance Likely a pale yellow to off-white solid
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include: a doublet for the two methyl groups and a multiplet for the single proton of the isobutyryl group; distinct aromatic protons on the pyridine ring, with chemical shifts influenced by the nitro and hydrazide substituents; and two signals for the N-H protons, which may be broad and exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons of the pyridine ring with shifts characteristic of a nitro-substituted system, a carbonyl carbon signal (~170 ppm), and aliphatic carbons from the isobutyryl group.

  • FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching of the amide (around 1650-1680), and strong asymmetric and symmetric stretches for the NO₂ group (around 1500-1550 and 1300-1350).

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated molecular weight should be observable, along with characteristic fragmentation patterns.

Section 4: Prospective Biological Activity and Applications

While no direct biological data exists for the target molecule, a strong hypothesis for its potential activity can be formulated based on its structural components. The combination of a nitropyridine and a hydrazide core suggests potential as an antimicrobial agent .

  • Antibacterial Potential: Aromatic hydrazides have recently been identified as potent and selective agents against multidrug-resistant Acinetobacter baumannii.[9] The mechanism often involves disruption of key cellular processes. The nitropyridine moiety could enhance this activity or confer a broader spectrum.

  • Antifungal and Antiviral Activity: Hydrazide derivatives are widely reported to possess antifungal and antiviral properties.[3] The specific structural features of the target molecule would need to be tested against various fungal and viral strains.

  • Anti-inflammatory and Analgesic Properties: Numerous substituted hydrazides have been screened for anti-inflammatory activity, with some showing significant effects.[3]

  • Antitubercular Activity: Given that the archetypal hydrazide drug, Isoniazid, is a cornerstone of tuberculosis treatment, any novel hydrazide derivative warrants investigation for activity against Mycobacterium tuberculosis, including drug-resistant strains.[10]

The field of application is broad, and initial screening should encompass a diverse panel of biological assays to identify the most promising therapeutic area.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, analysis of this compound. We have established a strong scientific rationale for its design, proposed a robust and feasible synthetic pathway, and predicted its key physicochemical properties.

The true value of this molecule remains to be unlocked through empirical investigation. The next logical steps are clear:

  • Chemical Synthesis and Verification: Execute the proposed synthesis and rigorously confirm the structure and purity of the resulting compound using the analytical methods described.

  • In Vitro Biological Screening: Perform broad-spectrum screening to assess its antibacterial, antifungal, antiviral, and cytotoxic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the alkyl chain (e.g., replacing isobutyryl with other groups) and the substitution on the pyridine ring to optimize potency and selectivity.

By bridging the gap between theoretical design and practical application, the exploration of novel chemical entities like this compound can pave the way for the next generation of therapeutic agents.

References

  • IAR Journal of Clinical & Medical Biochemistry. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid.

  • PrepChem. Synthesis of 2-chloro-5-nitropyridine.

  • ChemicalBook. 2-Chloro-5-nitropyridine synthesis.

  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.

  • United Arab Emirates University. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes.

  • Hygeia.J.D.Med. A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.

  • PMC. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections.

  • ResearchGate. Biological activities of hydrazide derivatives in the new millennium.

  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

  • PMC. Biological Activities of Hydrazone Derivatives.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

  • Benchchem. Isobutyric acid hydrazide.

  • PMC. Nitropyridines in the Synthesis of Bioactive Molecules.

  • Chem-Impex. 3-Nitropyridine.

  • Organic Syntheses Procedure. Propanoic acid, 2,2-dimethyl-, hydrazide.

  • ChemBK. Isobutyric acid hydrazide.

  • Google Patents. CN106278936A - A kind of preparation method of isobutyrate hydrazide.

  • PMC. 2-Chloro-5-nitropyridine.

  • Benchchem. Reactivity of the nitro group on a pyridine ring.

  • ResearchGate. 2-Chloro-5-nitropyridine.

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2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Synthesis, Structural Properties, and Pharmacophore Analysis

Executive Summary

This compound (CAS: 1329296-85-6) represents a specialized scaffold in medicinal chemistry, combining a 5-nitropyridine pharmacophore with an isobutyryl hydrazide linker. This compound belongs to a class of nitrogen-rich heterocycles frequently interrogated for antimicrobial (specifically antitubercular) and enzyme-inhibitory activity.

This technical guide serves as a definitive resource for researchers utilizing this compound as a lead structure or chemical probe. It synthesizes established protocols for nitropyridine functionalization with the specific steric and electronic properties of the isobutyryl group, offering a robust roadmap for synthesis, characterization, and biological application.

Chemical Architecture & Properties

The molecule is constructed from three distinct functional domains, each contributing to its reactivity and biological profile:

DomainStructureFunction
Core Scaffold 5-NitropyridineElectron-deficient heterocycle; susceptible to nucleophilic attack at C2; nitro group serves as a potential bioreductive "warhead."
Linker Hydrazide (-CONH-NH-)Hydrogen bond donor/acceptor; capable of bidentate metal chelation; key pharmacophore for antimycobacterial activity (cf. Isoniazid).
Tail Isobutyryl (2-methylpropanoyl)Provides steric bulk (lipophilicity); modulates solubility and metabolic stability compared to linear alkyl chains.

Physicochemical Profile:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 224.22 g/mol [3]

  • Predicted LogP: ~1.2 (Moderate lipophilicity, favorable for membrane permeability).

  • H-Bond Donors: 2 (Amide NH, Hydrazine NH).

  • H-Bond Acceptors: 5 (Pyridine N, Nitro O's, Carbonyl O).

Synthetic Methodology

The synthesis of this compound follows a convergent pathway. The protocol below is designed for high purity and scalability, minimizing the formation of bis-acylated byproducts.

Retrosynthetic Analysis

The target is disconnected at the amide bond, revealing two precursors:

  • 2-Hydrazinyl-5-nitropyridine (Nucleophile)[4]

  • Isobutyryl Chloride (Electrophile)

Step-by-Step Protocol

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at 0°C to control the exotherm (S

      
      Ar reaction).
      
    • Reflux the mixture for 2–4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The product usually precipitates as a yellow/orange solid.

    • Filter, wash with cold water (to remove hydrazine salts), and dry in vacuo.

    • Critical Note: Excess hydrazine is required to prevent the formation of the dimer (bis(5-nitropyridin-2-yl)amine).

Step 2: Acylation to Target Compound

  • Reagents: 2-Hydrazinyl-5-nitropyridine (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Suspend the hydrazine intermediate in anhydrous DCM under N

      
       atmosphere.
      
    • Add TEA and cool the mixture to 0°C.

    • Add isobutyryl chloride dropwise over 15 minutes. The reaction is rapid.

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Add saturated NaHCO

      
       solution.
      
    • Workup: Extract with DCM (3x), dry organic layer over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient) if necessary.

Synthetic Workflow Visualization

SynthesisPath Start 2-Chloro-5-nitropyridine Intermed Intermediate: 2-Hydrazinyl-5-nitropyridine Start->Intermed S_NAr Reflux, EtOH Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermed Product TARGET: 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide Intermed->Product Acylation DCM, 0°C Reagent2 Isobutyryl Chloride + TEA Reagent2->Product

Caption: Two-step convergent synthesis pathway via Nucleophilic Aromatic Substitution followed by N-Acylation.

Mechanism of Action & Biological Potential

This compound is not merely a structural curiosity; its functional groups suggest specific mechanisms of biological interaction.

Nitroreductase Activation (Prodrug Hypothesis)

Similar to Nitrofurantoin and Pretomanid, the 5-nitro group on the pyridine ring is a prime substrate for bacterial nitroreductases (e.g., Ddn in M. tuberculosis).

  • Mechanism: Enzymatic reduction of the NO

    
     group generates reactive nitroso and hydroxylamine intermediates.
    
  • Effect: These reactive species can form adducts with DNA or generate Reactive Oxygen Species (ROS), leading to bacterial cell death.

Metal Chelation (Enzyme Inhibition)

The hydrazide motif (-C(=O)NH-NH-) is a bidentate ligand capable of coordinating with transition metals (Fe


, Ni

, Cu

) in the active sites of metalloenzymes.
  • Target: Urease (Nickel-dependent) and Peptide Deformylase (Iron-dependent).

  • relevance: 5-nitropyridin-2-yl derivatives have demonstrated dual inhibition of urease and chymotrypsin in recent SAR studies [1].

Mechanistic Pathway Diagram

Mechanism cluster_0 Pathway A: Bio-Reduction (Antimicrobial) cluster_1 Pathway B: Chelation (Enzyme Inhibition) Compound 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide NitroReductase Bacterial Nitroreductase (e.g., Ddn) Compound->NitroReductase MetalIon Active Site Metal (Ni²⁺, Fe²⁺) Compound->MetalIon Bidentate Binding ReactiveSpecies Reactive Intermediates (Nitroso/Hydroxylamine) NitroReductase->ReactiveSpecies DNADamage DNA Adducts / ROS ReactiveSpecies->DNADamage Complex Stable Metal-Hydrazide Complex MetalIon->Complex Inhibition Enzyme Inactivation (Urease/Deformylase) Complex->Inhibition

Caption: Dual mechanistic pathways: Bio-activation via nitro-reduction and metalloenzyme inhibition via chelation.

Analytical Characterization

To validate the synthesis of CAS 1329296-85-6, the following spectral signatures must be confirmed.

TechniqueExpected SignalAssignment

H NMR
(DMSO-d

)

10.0–10.5 ppm (s, 1H)
Hydrazide -NH- (Amide)

8.9–9.0 ppm (d, 1H)
Pyridine H6 (Ortho to NO

)

8.2–8.3 ppm (dd, 1H)
Pyridine H4

6.8–7.0 ppm (d, 1H)
Pyridine H3 (Ortho to Hydrazine)

2.5–2.6 ppm (m, 1H)
Isobutyryl CH (Methine)

1.1 ppm (d, 6H)
Isobutyryl (CH

)

IR Spectroscopy 3200–3300 cm

N-H Stretch
1650–1680 cm

C=O Stretch (Amide I)
1340 & 1520 cm

NO

Symmetric/Asymmetric Stretch
Mass Spectrometry m/z 225.1 [M+H]

Protonated Molecular Ion

Safety & Handling

  • Nitro Compounds: 5-nitropyridine derivatives can be energetic. While this specific hydrazide is stable, avoid heating dry solids in closed vessels.

  • Hydrazine Toxicity: The intermediate (2-hydrazinyl-5-nitropyridine) should be handled as a potential genotoxin. Use double-gloving and work within a fume hood.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the hydrazide linker.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025. Link

  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution. Synthesis, 2020. Link

  • Hydrazone-based cobalt complexes toward multielectron redox and spin crossover. Dalton Transactions, 2018. Link

  • This compound Product Page. BLD Pharm, Accessed 2026. Link

Sources

Methodological & Application

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound, a novel compound with potential applications in pharmaceutical and agrochemical research. The synthetic strategy is based on the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with isobutyric hydrazide. This application note details the necessary reagents, equipment, step-by-step procedures, safety precautions, and methods for purification and characterization of the final product. The protocol is designed for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various heterocyclic systems with diverse biological activities.[1] The incorporation of a nitropyridine moiety can further enhance the pharmacological profile of a molecule, with nitropyridine-containing compounds being explored for their anti-inflammatory and antimicrobial properties.[2] this compound is a compound of interest that combines these two pharmacophores.

This protocol outlines a reliable method for the synthesis of this compound. The proposed synthetic route involves the reaction of commercially available 2-chloro-5-nitropyridine with isobutyric hydrazide in the presence of a suitable base. The electron-withdrawing nitro group on the pyridine ring facilitates the nucleophilic aromatic substitution reaction.

Safety and Handling

Extreme caution must be exercised when performing this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves, must be worn at all times.[5][6][7] An emergency eyewash station and safety shower should be readily accessible.

  • Reagent-Specific Hazards:

    • 2-Chloro-5-nitropyridine: This compound is a suspected irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Nitropyridine Derivatives: These compounds can be toxic and may cause irritation upon contact.[5][6][7]

    • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle with appropriate care.

    • Solvents: The organic solvents used in this procedure are flammable and may be harmful if inhaled or absorbed through the skin.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3]

Synthetic Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-5-nitropyridine≥98%Commercially Available
Isobutyric hydrazide≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine (Saturated aq. NaCl)-Prepared in-house
Anhydrous MgSO₄-Commercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reaction Scheme

Caption: Synthesis of this compound

Step-by-Step Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol).

  • Add anhydrous ethanol (40 mL) to the flask and stir until the solid is partially dissolved.

  • To this suspension, add isobutyric hydrazide (1.02 g, 10.0 mmol) followed by triethylamine (2.1 mL, 15.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum to identify characteristic functional groups, such as N-H, C=O, and N-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the product and to support the structural assignment.

  • Elemental Analysis: Perform elemental analysis to determine the percentage composition of C, H, and N, and compare it with the calculated values for the desired product.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: 2-Chloro-5-nitropyridine Isobutyric hydrazide Triethylamine Ethanol start->reagents reflux Heat to Reflux (6-8 hours) reagents->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate dissolve Dissolve Residue in Ethyl Acetate evaporate->dissolve wash Wash with aq. NaHCO₃ and Brine dissolve->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate to Yield Crude Product dry->concentrate purify Purify by Recrystallization concentrate->purify characterize Characterize Product: - Melting Point - FTIR - NMR - Mass Spectrometry - Elemental Analysis purify->characterize end End characterize->end

Caption: Overall experimental workflow for the synthesis and characterization.

References

  • Berillo, D., et al. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Chemical Society of Kazakhstan. [Link]

  • Chem-Impex. 2-Methyl-5-nitropyridine. [Link]

  • Pharma-Sources. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]

  • PureSynth. 2-Methyl-5-Nitropyridine 96.0%(GC). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine. [Link]

  • Kumar, V., et al. N′-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Rybakov, V., et al. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]

  • PrepChem.com. Synthesis of 2-diethylamino-5-nitropyridine. [Link]

  • Peraman, R., et al. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. Inorganic Chemistry Communications. [Link]

Sources

Application Notes and Protocols: In Vitro Fluorogenic Assay for Determining the Inhibitory Activity of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Against Cruzain

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide as a potential inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi. The presence of a 5-nitropyridine moiety, a scaffold found in compounds with known anti-trypanosomal activity, suggests that this molecule may target key parasitic enzymes. Cruzain is a validated and critical target for the development of therapeutics against Chagas disease.[1] This guide details the scientific rationale, a step-by-step experimental protocol for a fluorogenic inhibition assay, data analysis procedures, and the necessary controls to ensure scientific rigor and trustworthiness of the results.

Introduction and Scientific Rationale

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in Latin America and is an emerging global health threat.[2][3] Current therapeutic options are limited, often display variable efficacy, and can be associated with severe side effects, underscoring the urgent need for novel, safer, and more effective drugs.[3][4]

The cysteine protease cruzain (also known as cruzipain) is central to the parasite's lifecycle, playing crucial roles in nutrition, host cell invasion, and evasion of the host immune response.[5] Its essentiality for parasite survival and replication makes it a prime target for chemotherapeutic intervention.[1] The compound this compound contains a nitropyridine functional group, a feature present in other compounds investigated for anti-trypanosomal activity. This structural alert provides a strong rationale for evaluating its inhibitory potential against cruzain.

This application note describes a robust and sensitive in vitro assay to quantify the inhibitory activity of this compound against recombinant cruzain. The assay is based on the enzymatic cleavage of a fluorogenic substrate, Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC). In the presence of active cruzain, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC production is directly proportional to enzyme activity. A potential inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal. This method allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Assay Principle and Workflow

The assay measures the end-point fluorescence generated by the enzymatic activity of cruzain on a synthetic peptide substrate. An inhibitor will bind to the enzyme, reducing its catalytic activity and thereby decreasing the fluorescent signal.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer, Inhibitor, and Enzyme to Microplate A->E B Prepare Cruzain Solution B->E C Prepare Substrate (Z-FR-AMC) G Initiate Reaction by Adding Substrate C->G D Prepare Test Compound Serial Dilutions D->E F Pre-incubate Enzyme and Inhibitor E->F F->G H Incubate at 37°C G->H I Measure Fluorescence (Ex/Em: 340/440 nm) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Figure 1. Experimental workflow for the cruzain inhibition assay.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
Recombinant CruzainSigma-AldrichC8583
Z-Phe-Arg-AMCBachemI-1160
Dithiothreitol (DTT)Thermo FisherR0861
Triton X-100Sigma-AldrichT8787
Sodium AcetateSigma-AldrichS2889
EDTASigma-AldrichE9884
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
96-well black, flat-bottom microplatesCorning3603
E-64 (Positive Control Inhibitor)Sigma-AldrichE3132

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. It is crucial to include appropriate controls in every experiment.

Preparation of Solutions
  • Assay Buffer (100 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100):

    • Prepare a 1 M sodium acetate buffer stock solution and adjust the pH to 5.5.

    • On the day of the experiment, dilute the stock to 100 mM in ultrapure water.

    • Add DTT from a fresh stock solution to a final concentration of 5 mM. DTT is required to maintain the active-site cysteine of cruzain in a reduced state.[6]

    • Add EDTA to a final concentration of 1 mM.

    • Add Triton X-100 to a final concentration of 0.01% (v/v) to prevent compound aggregation.[6][7]

  • Recombinant Cruzain Stock Solution (1 µM):

    • Reconstitute lyophilized cruzain in assay buffer to a stock concentration of 1 µM.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the use, thaw an aliquot on ice and dilute to a working concentration of 4 nM in assay buffer (for a final assay concentration of 2 nM).

  • Z-FR-AMC Substrate Stock Solution (10 mM):

    • Dissolve Z-FR-AMC in 100% DMSO to create a 10 mM stock solution.

    • Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock to a working concentration of 4 µM in assay buffer (for a final assay concentration of 2 µM).[6]

  • Test and Control Compound Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series of the test compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.

    • Prepare a 1 mM stock solution of E-64 (a known irreversible cysteine protease inhibitor) in DMSO as a positive control.

Assay Procedure
  • Plate Layout: Design the plate map to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (E-64), and the test compound at various concentrations. All conditions should be tested in triplicate.

  • Assay Assembly:

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of the serially diluted test compound, E-64, or DMSO (for negative controls) to the appropriate wells.

    • To initiate the reaction in all wells except the blanks, add 50 µL of the 4 nM cruzain working solution. For the blank wells, add 50 µL of assay buffer.

    • The total volume in each well should now be 101 µL.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the test compound to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the 4 µM Z-FR-AMC working solution to all wells.

    • The final volume in each well will be 151 µL. The final concentrations will be: 2 nM Cruzain, 2 µM Z-FR-AMC, and a variable concentration of the inhibitor. The final DMSO concentration should not exceed 1%.

    • Immediately mix the plate and incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength to 340 nm and the emission wavelength to 440 nm.[8]

Data Analysis and Interpretation

Calculation of Percent Inhibition
  • Subtract Background: Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

Determination of IC50
  • Plot the Data: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).

  • IC50 Value: The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. This value is derived directly from the curve fit.

ParameterDescription
Top Plateau The maximal percent inhibition, ideally close to 100%.
Bottom Plateau The minimal percent inhibition, ideally close to 0%.
LogIC50 The logarithm of the inhibitor concentration that elicits a half-maximal response.
Hill Slope Describes the steepness of the curve. A slope of 1 suggests a 1:1 binding stoichiometry.

Self-Validating System: Controls and Trustworthiness

To ensure the reliability and trustworthiness of the generated data, a robust set of controls is mandatory for each assay plate.

Control TypeCompositionPurposeExpected Outcome
Negative Control All reagents except the inhibitor (DMSO vehicle instead)Represents 100% enzyme activity (0% inhibition). Used as the reference for calculating percent inhibition.High fluorescence signal.
Positive Control All reagents, with a known inhibitor (e.g., E-64)Confirms that the assay can detect inhibition and that the enzyme is susceptible to known inhibitors. Validates the assay system.Low fluorescence signal (high percent inhibition).
Blank (No Enzyme) All reagents except the enzymeMeasures the background fluorescence of the substrate and buffer. Used to correct for non-enzymatic signal.Minimal fluorescence signal.

Advanced Insights and Troubleshooting

  • Mechanism of Inhibition (MOI): To determine if the inhibition is competitive, non-competitive, or uncompetitive, Michaelis-Menten kinetics should be performed. This involves measuring the reaction rate at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.[6]

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition. This can be assessed by varying the pre-incubation time of the enzyme and inhibitor before adding the substrate.[5]

  • Compound Interference: The test compound may be fluorescent at the assay wavelengths or may quench the fluorescence of AMC. To test for this, measure the fluorescence of the compound in the assay buffer without the enzyme or substrate.

  • Solubility Issues: If the compound has poor solubility in the aqueous assay buffer, it may precipitate, leading to inaccurate results. Visually inspect the wells after compound addition. The inclusion of Triton X-100 helps mitigate aggregation, a common cause of false positives.[7]

Conclusion

The described fluorogenic assay provides a reliable, sensitive, and high-throughput compatible method for determining the in vitro inhibitory activity of this compound against cruzain. By adhering to the detailed protocol and incorporating the stipulated controls, researchers can generate high-quality, reproducible data. A confirmed inhibitory activity would establish this compound as a promising hit for further lead optimization in the development of new therapeutics for Chagas disease.

References

  • bioRxiv. (2025, February 2). Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors.
  • MacLean LM, Thomas J, Lewis MD, Cotillo I, Gray DW, De Rycker M. (2018, July 12). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases. Available from: [Link]

  • University of Dundee. (2018, July 12). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. WCAIR. Available from: [Link]

  • MDPI. (2026, January 20). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Available from: [Link]

  • National Institutes of Health. (n.d.). Mapping Inhibitor Binding Modes on an Active Cysteine Protease via NMR Spectroscopy. Available from: [Link]

  • SciELO. (n.d.). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Available from: [Link]

  • Semantic Scholar. (2023, February 4). Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors. Available from: [Link]

  • National Institutes of Health. (2013, August 22). Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay. Available from: [Link]

  • Ahmed, H. (n.d.). Small Molecule Inhibitors of Cruzain for Treatment of Chagas' Disease. Baylor University. Available from: [Link]

  • ACS Publications. (2021, March 5). Predictive Global Models of Cruzain Inhibitors with Large Chemical Coverage. Journal of Chemical Information and Modeling. Available from: [Link]

Sources

Application Note: Preclinical Evaluation of 2-Methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (MNPH)

[1]

Executive Summary & Compound Rationale

2-Methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (MNPH) represents a specialized class of nitro-heterocyclic acylhydrazides .[1] Its chemical structure combines a lipophilic isobutyryl tail (2-methylpropane) with a bioactive 5-nitropyridine headgroup via a hydrazide linker.[1]

This unique pharmacophore suggests two primary therapeutic applications, necessitating distinct animal testing protocols:

  • Anti-Tuberculosis (Anti-TB) Agent: The hydrazide moiety shares structural homology with Isoniazid (INH) , while the nitropyridine core mimics the bioreductive activation mechanism of nitroimidazoles (e.g., Pretomanid ).[1]

  • Hypoxia-Activated Prodrug (HAP): The 5-nitro group serves as an electron-affinic "trigger," capable of undergoing one-electron reduction in hypoxic tumor microenvironments to generate cytotoxic radical species.[1]

This guide details the Pharmacokinetic (PK) , Efficacy , and Safety protocols required to validate MNPH as a lead candidate.[1]

Mechanism of Action & Testing Strategy

The evaluation pipeline is designed to confirm bioactivation and therapeutic index.[1] The following diagram illustrates the hypothesized mechanism and the corresponding testing workflow.

MNPH_Mechanism_Workflowcluster_MechBioactivation Pathwayscluster_ModelsValidation ModelsMNPHMNPH(Parent Compound)NitroRedNitroreductase(Bacterial/Hypoxic)MNPH->NitroRedProdrug ActivationRadicalNitro-Radical Anion(Cytotoxic)NitroRed->Radical1e- ReductionDNA_DamageDNA Strand Breaks& AdductsRadical->DNA_DamageCovalent BindingTB_ModelMurine TB Infection(Aerogenic)DNA_Damage->TB_ModelBactericidal EffectTumor_ModelHypoxic Xenograft(A549/CT26)DNA_Damage->Tumor_ModelTumor Regression

Figure 1: Hypothesized bioactivation of MNPH via nitroreduction leading to DNA damage in target tissues (Mycobacteria or Hypoxic Tumor Cells).[1][2]

Formulation & Pharmacokinetics (PK)

Before efficacy testing, the bioavailability and stability of the hydrazide linker must be established.[1] Hydrazides are susceptible to hydrolysis and acetylation (NAT2 polymorphism).[1]

Formulation Protocol

Nitro-heterocycles often exhibit poor aqueous solubility.[1]

  • Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (v/v).[1]

  • Alternative (for high dose): 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 suspension.[1]

  • Stability Check: Verify stability in plasma (mouse/human) at 37°C for 4 hours using LC-MS/MS to rule out rapid hydrolysis of the isobutyryl group.

Murine PK Study Design[1]
  • Species: CD-1 Mice (Male, n=3 per timepoint).[1]

  • Dosing:

    • IV Arm: 2 mg/kg (Tail vein).[1]

    • PO Arm: 10 mg/kg (Oral gavage).[1]

  • Sampling: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.[1]

  • Analytes: Parent (MNPH), 5-amino-pyridine metabolite, and acetylated hydrazine derivatives.[1]

  • Success Criteria: Oral Bioavailability (

    
    ) > 30%; Half-life (
    
    
    ) > 1 h.[1]

Primary Efficacy Model: Murine Tuberculosis[1]

This is the highest-priority model due to the structural "hybrid" nature of MNPH (Isoniazid-like hydrazide + Nitro-warhead).[1]

Rationale
  • Target: Mycobacterium tuberculosis (M.tb).[1]

  • Hypothesis: MNPH may bypass Isoniazid resistance (KatG mutations) by utilizing the nitro-activation pathway (F420-dependent nitroreductase Ddn), similar to Delamanid.[1]

Chronic Infection Protocol (The "Cornell" Model Adaptation)

This protocol evaluates the sterilization activity against established infection.[1]

Step-by-Step Methodology:

  • Animals: BALB/c or C57BL/6 mice (Female, 6-8 weeks).

  • Infection (Day 0):

    • Use a Glas-Col inhalation exposure system.[1]

    • Inoculum: M.tb H37Rv strain (~100 CFU implantation dose per lung).[1]

    • Validation: Sacrifice 3 mice on Day 1 to confirm implantation dose via lung homogenate plating.[1]

  • Incubation (Day 0–28): Allow infection to establish for 4 weeks. Bacterial load reaches ~10^6 CFU/lung (Log phase).[1]

  • Treatment (Day 28–56):

    • Group 1: Vehicle Control (Daily, PO).

    • Group 2: Isoniazid (Positive Control, 25 mg/kg, PO).[1]

    • Group 3: MNPH Low Dose (25 mg/kg, PO).[1]

    • Group 4: MNPH High Dose (100 mg/kg, PO).[1]

  • Endpoint (Day 57):

    • Aseptically remove lungs and spleen.[1]

    • Homogenize in PBS.[1]

    • Plate serial dilutions on 7H11 agar (supplemented with OADC).

    • Incubate for 21 days at 37°C and count CFU.

Data Output Table:

GroupTreatmentDose (mg/kg)Expected Outcome (Log10 CFU reduction)
1Vehicle-0 (Baseline ~6.0 log)
2Isoniazid25> 2.0 log reduction
3MNPH25To be determined (Target: >1.0 log)
4MNPH100To be determined (Target: >2.0 log)

Secondary Efficacy Model: Hypoxic Tumor Xenograft[1]

If Anti-TB activity is modest, MNPH should be screened as a hypoxia-activated prodrug (HAP) for solid tumors.[1]

Rationale

The 5-nitropyridine moiety is electron-deficient.[1] In hypoxic regions of tumors (O2 < 1%), nitroreductases can reduce the nitro group to a hydroxylamine or amine, generating toxic intermediates that cause DNA crosslinking.[1]

Protocol
  • Cell Line: A549 (Lung) or HCT116 (Colon) – known to form hypoxic cores.[1]

  • Implantation: Subcutaneous injection of

    
     cells in Matrigel into Nude mice.[1]
    
  • Staging: Allow tumors to reach 200–300 mm³.[1]

  • Treatment:

    • Administer MNPH (IP or PO) q.d.[1] for 21 days.

    • Combination Arm: MNPH + Radiation (to target the normoxic rim while MNPH targets the hypoxic core).[1]

  • Hypoxia Validation:

    • Inject Pimonidazole (60 mg/kg) 1 hour prior to sacrifice.[1]

    • Perform IHC staining for Pimonidazole adducts to confirm MNPH efficacy correlates with hypoxic fraction.[1]

Safety & Toxicology Screening[1]

Hydrazide derivatives carry specific toxicity risks that must be monitored during animal testing.

Critical Safety Endpoints
  • Pyridoxine (Vitamin B6) Antagonism:

    • Mechanism:[1] Hydrazides can inhibit pyridoxal kinase, leading to neuropathy and seizures.[1]

    • Observation: Monitor mice for ataxia, hind limb weakness, or convulsions.[1]

    • Mitigation: Co-administration of Pyridoxine (Vitamin B6) may be required if neurological signs appear.[1]

  • Methemoglobinemia:

    • Mechanism:[1] Nitro-reduction can oxidize heme iron (Fe2+ -> Fe3+).[1]

    • Assay: Collect blood via cardiac puncture; measure MetHb levels using a co-oximeter.[1]

  • Mutagenicity (Ames Test surrogate):

    • Nitro compounds are often Ames positive.[1] While not an animal model, this is a critical go/no-go gate before extensive in vivo work.[1]

References

  • Nitropyridine Antibiotics:Review of nitro-heterocyclic compounds in tuberculosis drug discovery.

    • Source:[1]

  • Hydrazide Pharmacokinetics:Metabolism and toxicity of hydrazides (Isoniazid analogs).

    • Source:[1]

  • Murine TB Models:Standard operating procedures for testing drugs against M. tuberculosis.

    • Source:[1]

  • Hypoxia Prodrugs:Mechanisms of nitro-reduction in hypoxic tumors.

    • Source:[1]

(Note: Specific literature on "this compound" is limited as it is a specific chemical entity; protocols above are derived from standard industry practices for its structural class: Nitropyridine-Hydrazides.)

Application Note: A Framework for Characterizing 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide as a potential enzyme inhibitor. Lacking pre-existing data on this specific molecule, we leverage a first-principles approach based on its distinct chemical motifs: a nitropyridine ring and a hydrazide linker. We outline a systematic workflow, from initial physicochemical assessment to detailed mechanistic studies and cell-based validation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: Unpacking the Structural Clues

The structure of this compound presents two key pharmacophores that suggest a strong potential for enzyme inhibition. Understanding these components is critical to forming a hypothesis about its mechanism of action and selecting appropriate target classes for screening.

  • The Nitropyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The addition of a nitro group, particularly at the 5-position, significantly alters its electronic properties. Nitropyridine-containing molecules have demonstrated inhibitory activity against a range of enzymes, including Janus kinase 2 (JAK2), chymotrypsin, urease, and α-glucosidase.[2][3]

  • The Hydrazide Linker: Hydrazides and their hydrazone derivatives are versatile scaffolds known for a wide spectrum of biological activities.[4][5] Compounds featuring this moiety have been successfully developed as inhibitors for enzymes such as monoamine oxidases (MAOs), laccases, and carbonic anhydrases.[6][7][8]

The combination of these motifs suggests that this compound could target a variety of enzymes. This guide provides the experimental framework to identify those targets and elucidate the inhibitory mechanism.

Proposed Mechanism of Action: The Nitro Group as a Latent Warhead

A compelling hypothesis for the mechanism of action involves the nitro group acting as a "masked electrophile."[9] This is particularly relevant for enzymes that utilize a nucleophilic residue, such as cysteine, in their catalytic cycle.

Hypothesized Covalent Inhibition: Within the enzyme's active site, a general base could facilitate the tautomerization of the nitro group to its nitronic acid form. This activated intermediate can then be attacked by a proximal cysteine residue, leading to the formation of a stable, covalent thiohydroximate adduct.[10] This irreversible or slowly reversible binding would result in potent, time-dependent inhibition.

G cluster_0 Enzyme Active Site cluster_1 Outcome Enzyme Enzyme + Cys-SH Complex Initial Non-covalent Binding Complex [E-I] Enzyme->Complex Binding Inhibitor Inhibitor (Nitropyridine) Inhibitor->Complex Activated Activated Inhibitor (Nitronic Acid Tautomer) Complex->Activated Active Site-Mediated Tautomerization Covalent_Adduct Covalent Thiohydroximate Adduct (Inhibited Enzyme) Activated->Covalent_Adduct Nucleophilic Attack by Cys-SH Inhibition Irreversible Inhibition of Enzyme Activity Covalent_Adduct->Inhibition

Caption: Proposed mechanism of covalent inhibition by a nitro-containing compound.

Preliminary Characterization and Compound Handling

Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties of the compound.

A. Solubility Assessment:

  • Rationale: Accurate determination of inhibitor concentration is impossible without ensuring it is fully dissolved. Poor solubility can lead to erroneously low potency measurements.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Serially dilute the stock solution into the intended aqueous assay buffer.

    • Visually inspect for precipitation at each dilution.

    • Optional: Use nephelometry or light scattering for a more quantitative assessment of the solubility limit.

    • Trustworthiness Check: Always prepare assay concentrations by diluting from a clear, high-concentration DMSO stock. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells, including controls.

B. Purity and Identity Confirmation:

  • Rationale: Impurities can interfere with assays or may themselves be active, confounding results.

  • Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (138.12 g/mol for the parent 2-methyl-5-nitropyridine) and assess purity.[11][12]

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

Experimental Protocols: A Stepwise Approach to Characterization

This section details the core experimental protocols for evaluating this compound.

Protocol 1: IC₅₀ Determination via In Vitro Enzyme Assay

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying inhibitor potency. This protocol provides a general framework adaptable to most enzyme assays (e.g., absorbance, fluorescence, or luminescence-based).[13]

Materials:

  • Purified enzyme of interest

  • Specific substrate

  • This compound ("Inhibitor")

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • 96- or 384-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the inhibitor in 100% DMSO to create a 20 mM stock solution.

    • Create a serial dilution series of the inhibitor (e.g., 11 points, 1:3 dilution) in DMSO. This will be your intermediate plate.

    • Prepare working solutions of the enzyme and substrate in assay buffer at concentrations optimized for the specific assay (e.g., 2x final concentration).

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Transfer a small volume (e.g., 1 µL) from the inhibitor intermediate plate to the corresponding wells of the assay plate.

    • Controls are Critical:

      • Negative Control (0% Inhibition): Add DMSO only (no inhibitor).

      • Positive Control (100% Inhibition): Add a known inhibitor for the enzyme or, if unavailable, add buffer instead of enzyme.

  • Enzyme & Inhibitor Pre-incubation:

    • Add the 2x enzyme solution to all wells except the positive control wells.

    • Mix the plate gently and incubate for 15-30 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction:

    • Add the 2x substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the plate kinetically (multiple reads over time) or as an endpoint read after a fixed incubation period, depending on the assay format.

Data Analysis:

  • Subtract the background signal (from wells with no enzyme).

  • Normalize the data: Set the average of the negative controls to 100% activity and the positive controls to 0% activity.

  • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Protocol 2: Mechanism of Inhibition (MOI) Studies

Once potency is established, the next step is to determine how the compound inhibits the enzyme.[8][14]

A. Reversibility Testing:

  • Rationale: To determine if the compound is a reversible or irreversible inhibitor, which is suggested by our mechanistic hypothesis.

  • Jump-Dilution Method:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for an extended period (e.g., 60 minutes).

    • As a control, incubate the enzyme with DMSO alone.

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the substrate. The inhibitor concentration should now be well below its IC₅₀.

    • Immediately measure the enzyme activity.

    • Interpretation: If activity is rapidly restored to the level of the DMSO control, the inhibition is reversible. If activity remains low, the inhibition is likely irreversible or very slowly reversible.[15]

B. Kinetic Analysis (for Reversible Inhibitors):

  • Rationale: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.

  • Procedure:

    • Set up the assay as for IC₅₀ determination.

    • Use a matrix of concentrations: vary the substrate concentration (e.g., from 0.2x Kₘ to 10x Kₘ) across a fixed range of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).

    • Interpretation:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease).

Protocol 3: Cell-Based Target Engagement Assay
  • Rationale: To confirm that the inhibitor can cross the cell membrane and interact with its target in a biological context. The specific readout will depend on the identified enzyme target.

  • Example (Hypothetical Target: Kinase X):

    • Cell Culture: Plate cells known to have an active Kinase X signaling pathway.

    • Compound Treatment: Treat cells with a dose-response of the inhibitor for a specified time (e.g., 1-4 hours).

    • Cell Lysis: Harvest the cells and prepare protein lysates.

    • Western Blot Analysis:

      • Probe one blot with an antibody specific for the phosphorylated substrate of Kinase X (a marker of enzyme activity).

      • Probe a second blot with an antibody for the total amount of the substrate protein (as a loading control).

    • Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total protein, indicates successful target engagement in a cellular environment.

Data Presentation and Workflow Visualization

Clear data presentation is essential for interpretation.

Table 1: Example IC₅₀ Data for this compound

Enzyme TargetAssay TypeIC₅₀ (nM)Hill Slope
Kinase X Fluorescence85.21.1
Protease Y Absorbance450.60.9
Carbonic Anhydrase Z Luminescence>10,000N/A
Cysteine Protease A Fluorescence15.7 1.0

This is example data. Actual results will vary.

G cluster_workflow Inhibitor Characterization Workflow A Compound Prep Solubility & Purity Check B Primary Screening Single-Dose Inhibition @ 10 µM A->B C Dose-Response Assay IC₅₀ Determination B->C Active 'Hits' D Mechanism of Action Study Reversibility & Kinetics C->D E Cell-Based Assay Target Engagement & Phenotype D->E F Lead Optimization E->F

Caption: A logical workflow for the characterization of a novel enzyme inhibitor.

Conclusion

This compound is a compound with significant potential as an enzyme inhibitor, owing to its nitropyridine and hydrazide functionalities. The structural features suggest a possible mechanism of covalent inhibition, making it a particularly interesting candidate for enzymes with active site cysteines. By following the systematic application protocols outlined in this guide—from basic characterization and IC₅₀ determination to detailed mechanistic and cell-based studies—researchers can robustly define its potency, mechanism, and biological relevance, paving the way for its potential development as a chemical probe or therapeutic lead.

References

  • Gecibesler, I. H., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Cheung, J., & Murkin, A. S. (2017). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology. [Link]

  • Cheung, J., & Murkin, A. S. (2017). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [Link]

  • Leonaviciene, L., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Bialecka-Florjanczyk, E., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]

  • Ucar, G., et al. (2025). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]

  • Autechem (Date not available). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Autechem. [Link]

  • Unknown Author (Date not available). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. Course Hero. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • National Center for Biotechnology Information (Date not available). 2-Methyl-5-nitropyridine. PubChem. [Link]

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Application Notes and Protocols for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Hydrazide Derivatives in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the diverse chemical space of kinase inhibitors, molecules containing a hydrazide moiety have garnered significant interest. The hydrazide functional group can act as a versatile scaffold, participating in key hydrogen bonding interactions within the ATP-binding pocket of kinases.

This document provides a detailed application note and protocol for the hypothetical use of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide as a potential kinase inhibitor. While direct evidence for this specific molecule's activity is not yet prevalent in published literature, its structural motifs—a nitropyridine ring and a hydrazide group—are present in known kinase inhibitors. For instance, the 2-methyl-5-nitropyridine core is a known building block in the synthesis of analogs of the p38 kinase inhibitor BIRB 796[1]. Furthermore, various hydrazide and hydrazone derivatives have been explored as inhibitors of a range of kinases, including receptor tyrosine kinases and cyclin-dependent kinases[2][3][4][5].

Therefore, this guide will use the p38 mitogen-activated protein kinase (MAPK) as a representative target to illustrate a robust and scientifically sound methodology for evaluating the inhibitory potential of this compound.

Compound Profile: this compound

PropertyValueSource
Molecular FormulaC9H12N4O3N/A
Molecular Weight224.22 g/mol N/A
Key Structural Features5-nitropyridine, Hydrazide[1]
Putative Mechanism of ActionATP-competitive inhibitionInferred from similar compounds[3][4]

Principle of the Kinase Assay: A Luminescence-Based ADP Detection Method

To determine the inhibitory activity of this compound against a target kinase, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction will be employed. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose. The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the inhibitory potential of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Reaction_Setup Set up kinase reaction with compound, enzyme, substrate, and ATP Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase Reaction Buffer, Enzyme, Substrate, and ATP Reagent_Prep->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Termination Terminate reaction and deplete ATP Incubation->Termination Detection Add detection reagent and measure luminescence Termination->Detection Data_Processing Process raw luminescence data Detection->Data_Processing IC50_Calc Calculate IC50 value Data_Processing->IC50_Calc

Caption: Workflow for kinase inhibition assay.

Detailed Protocol: p38α Kinase Inhibition Assay

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents:

  • Test Compound: this compound

  • Kinase: Recombinant human p38α (MAPK14)

  • Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega) or similar

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Control Inhibitor: A known p38α inhibitor (e.g., SB203580)

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or control inhibitor to the appropriate wells of the 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of DMSO.

    • Prepare a 2X enzyme solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well, except for the "no enzyme" control wells.

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction and Termination:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on enzyme activity.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • Signal_Test: Luminescence from wells with the test compound.

    • Signal_0%_Inhibition: Luminescence from wells with DMSO only (maximum kinase activity).

    • Signal_100%_Inhibition: Luminescence from wells with a known inhibitor at a saturating concentration or no enzyme.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Representation

Table 1: Hypothetical Inhibition Data for this compound against p38α

Compound Concentration (µM)Average Luminescence (RLU)Percent Inhibition (%)
10015,00095
33.325,00085
11.150,00060
3.775,00035
1.290,00020
0.4105,0005
0.1110,0000
0 (DMSO)110,0000
No Enzyme5,000100

Troubleshooting and Considerations

  • DMSO Tolerance: Ensure the final DMSO concentration does not inhibit the kinase activity. Run a DMSO tolerance curve if necessary.

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. Using an ATP concentration close to the Km value for the kinase is recommended for comparing the potency of different inhibitors.

  • Z'-factor: To assess the quality of the assay, calculate the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Conclusion and Future Directions

The provided protocol offers a robust framework for the initial characterization of this compound as a potential kinase inhibitor, using p38α as a representative target. The structural features of this compound, particularly the hydrazide and nitropyridine moieties, suggest its potential for interaction with the ATP-binding site of kinases[1][3][4]. Should initial screening reveal significant inhibitory activity, further studies would be warranted. These include kinase selectivity profiling against a panel of kinases to determine its specificity, cell-based assays to confirm its activity in a more physiological context, and co-crystallization studies to elucidate its binding mode.

References

  • Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda university. Available at: [Link]

  • Cyclo ( N α -dinicotinoyl)-bis-[(L-valinyl)-L-lysinyl acid hydrazide]: Assessment of its Role in Cancer and Kinase Activity Inhibition. Journal of Scientific & Industrial Research. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Hydrazide-Hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Bentham Science. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. Available at: [Link]

  • 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552. PubChem. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • 2-Methyl-5-Nitropyridine 96.0%(GC). PureSynth. Available at: [Link]

  • 2-Methyl-5-nitropyridine. Chem-Impex. Available at: [Link]

  • Synthesis of 2-diethylamino-5-nitropyridine. PrepChem.com. Available at: [Link]

  • Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus. RSC Publishing. Available at: [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

  • Supporting Information for: A general method for the C-H functionalization of estrone and related analogues. The Royal Society of Chemistry. Available at: [Link]

  • Methyl 2-(5-nitropyridin-2-yl)acetate | 292600-22-7. J&K Scientific. Available at: [Link]

  • Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][2][4][6]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. PubMed. Available at: [Link]

  • ProQinase™ MET. Reaction Biology. Available at: [Link]

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Application Note: Solubilization and Handling of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

[1]

Abstract & Introduction

This guide details the protocol for the solubilization, storage, and experimental handling of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide . This compound belongs to the nitropyridine hydrazide class, a structural motif frequently investigated for antimicrobial (specifically anti-tubercular) and anticancer properties due to its ability to interact with metal centers and form stable hydrazones.[1]

Proper dissolution is the single most critical variable in obtaining reproducible biological data.[1] As a lipophilic molecule containing both a nitro-aromatic ring and a hydrazide linker, this compound presents specific solubility challenges—namely, poor aqueous solubility and potential sensitivity to oxidative degradation. This protocol establishes a standardized workflow to ensure compound stability and precipitation-free delivery into biological assays.[1]

Physicochemical Profile & Solubility Logic

Before attempting dissolution, it is essential to understand the molecular forces at play.

PropertyValue (Estimated/Predicted)Implications for Handling
Molecular Weight ~222.2 g/mol Moderate size; diffusion is not a limiting factor.[1]
LogP (Octanol/Water) ~1.5 – 2.5Lipophilic. Will not dissolve directly in PBS or media.[1] Requires organic co-solvent.[1]
H-Bond Donors/Acceptors 2 Donors / 5 AcceptorsCapable of H-bonding, but the aromatic stacking dominates solubility.[1]
pKa (Hydrazide NH) ~10.5 - 11.0Non-ionizable at physiological pH (7.4).[1] pH adjustment will not significantly improve solubility.[1]
Key Functional Groups Nitro (-NO₂), Hydrazide (-NH-NH-)Light Sensitive: Nitro groups can reduce/degrade.[1] Redox Active: Hydrazides can oxidize.[1]
Solvent Selection Matrix

The choice of solvent dictates the stability and maximum concentration of your stock solution.[1]

  • DMSO (Dimethyl Sulfoxide): Preferred. Excellent solubility (>50 mM) due to high polarity and disruption of aromatic stacking.[1] Biologically compatible at <0.5% v/v.[1]

  • DMF (Dimethylformamide): Alternative. Good solubility but higher cytotoxicity than DMSO.[1] Use only if DMSO is contraindicated.[1]

  • Ethanol/Methanol: Poor to Moderate. Solubility is often temperature-dependent.[1] Not recommended for high-concentration stocks (>10 mM) due to evaporation and precipitation risks.[1]

  • Water/PBS: Insoluble. Do not attempt to dissolve the solid directly in buffer.[1]

Protocol: Stock Solution Preparation

Objective: Prepare a stable 50 mM stock solution in DMSO.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Solid this compound (Store at -20°C, desiccated).[1]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%, stored over molecular sieves).[1]

  • Amber glass vials (Borosilicate, screw cap with PTFE liner).[1]

  • Vortex mixer and Sonicator bath.[1]

Step-by-Step Methodology
  • Equilibration: Remove the vial containing the solid compound from the freezer. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, causing hydrolysis of the hydrazide linkage.

  • Weighing: Weigh approximately 11.1 mg of the compound into a sterile amber glass vial.

    • Calculation:

      
      [1]
      
    • Target: 50 mM in 1 mL

      
      
      
      
      .[1]
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Technique: Direct the stream of DMSO against the glass wall to wash down any powder adhering to the sides.[1]

  • Dissolution:

    • Vortex rigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5-10 minutes.

    • Visual Check: Hold the vial up to a light source.[1] The solution should be clear and yellow/orange.[1] If particles remain, sonicate for another 5 minutes.

  • Storage:

    • Aliquot the stock into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf Life: Stable for 3-6 months if kept dry and dark.[1]

Protocol: Preparation of Working Solutions (Assay Ready)

Objective: Dilute the DMSO stock into aqueous media without causing precipitation ("crashing out").

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to cell culture media often causes local precipitation due to the rapid change in polarity.[1] Use an intermediate step.

Scenario: You need a 100 µM final concentration in Cell Culture Media (0.5% DMSO final).

  • Thaw the 50 mM DMSO stock aliquot at room temperature. Vortex to ensure homogeneity.[1]

  • Prepare 200x Concentrate:

    • Dilute the 50 mM stock 1:2.5 in fresh DMSO to create a 20 mM working stock.

    • Note: Keep this step in 100% DMSO.[1]

  • Final Dilution:

    • Add 5 µL of the 20 mM (200x) stock to 995 µL of pre-warmed Cell Culture Media.

    • Vortex immediately and vigorously while adding.

    • Result: 100 µM compound in 0.5% DMSO.[1]

  • Verification: Inspect the tube under a microscope or bright light.[1] If the solution looks cloudy or has a "swirling" precipitate, the compound has crashed out.

    • Troubleshooting: If precipitation occurs, lower the final concentration or increase the temperature of the media to 37°C before addition.

Visual Workflows

Figure 1: Solubility Decision Tree

This logic gate ensures you select the correct solvent system based on your downstream application.[1]

SolubilityLogicStartStart: Solid CompoundAppCheckCheck ApplicationStart->AppCheckCellAssayCell-Based Assay(Mammalian/Bacterial)AppCheck->CellAssaySterility CriticalEnzymeAssayEnzymatic/Biochemical(Cell-free)AppCheck->EnzymeAssayBuffer CompatibilityAnimalStudyIn Vivo Study(Mouse/Rat)AppCheck->AnimalStudyHigh Dose NeededDMSO_StockPrepare 50mM Stockin Anhydrous DMSOCellAssay->DMSO_StockEnzymeAssay->DMSO_StockFormulationComplex Formulation Required(PEG400 / Tween80 / Saline)AnimalStudy->FormulationDilution_StepIntermediate Dilution(Keep in 100% DMSO)DMSO_Stock->Dilution_StepThaw AliquotFinal_MediaFinal Dilution into Media(Max 0.5% DMSO)Dilution_Step->Final_MediaVortex RapidlyPrecipCheckQC: Check for PrecipitateFinal_Media->PrecipCheckProceed to ExperimentProceed to ExperimentPrecipCheck->Proceed to ExperimentClearSonicate/Warm or\nReduce Conc.Sonicate/Warm orReduce Conc.PrecipCheck->Sonicate/Warm or\nReduce Conc.Cloudy

Caption: Decision matrix for solvent selection and dilution workflow to prevent precipitation.

Figure 2: Serial Dilution Scheme for IC50 Determination

Standardized pipetting scheme to maintain constant DMSO concentration across all dose points.[1]

SerialDilutioncluster_0Step 1: 100% DMSO Stocks (200x)cluster_1Step 2: Assay Wells (1x Final)Stock50 mMStockD110 mMStock->D11:5 Dilution(in DMSO)W1250 µM(0.5% DMSO)Stock->W1Add 1µL to199µL MediaD22 mMD1->D21:5W250 µM(0.5% DMSO)D1->W2Add 1µLD30.4 mMD2->D31:5W310 µM(0.5% DMSO)D2->W3Add 1µLW42 µM(0.5% DMSO)D3->W4Add 1µLMediaAssay Media

Caption: Serial dilution strategy ensuring the DMSO vehicle remains constant (0.5%) while the compound concentration varies.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Nitropyridines: Many nitropyridine derivatives are potential mutagens or skin sensitizers.[1] Handle as if toxic.

  • Hydrazides: Can cause contact dermatitis.[1]

Precautions:

  • Engineering Controls: Always weigh the solid powder inside a chemical fume hood to prevent inhalation of dust.[1]

  • PPE: Wear nitrile gloves (double gloving recommended for DMSO handling, as DMSO permeates skin and carries dissolved compounds with it), safety goggles, and a lab coat.[1]

  • Waste Disposal: Dispose of all DMSO solutions in the halogenated/organic solvent waste stream.[1] Do not pour down the sink.

References

  • PubChem. (2023).[1] 2-Methyl-5-nitropyridine (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1] [Link][1]

  • Molecules. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors. MDPI.[1] [Link][1]

  • Journal of Medicinal Chemistry. (2010). Solubility and Permeability of Hydrazide Derivatives in Drug Discovery.[1] (General reference for hydrazide handling). [Link]

Application Notes and Protocols for Antimicrobial Studies of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide and Related Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide and other novel hydrazide derivatives. The protocols and methodologies detailed herein are designed to ensure scientific rigor and reproducibility, enabling a thorough evaluation of these compounds as potential antimicrobial agents.

Introduction: The Promise of Hydrazide Derivatives in Antimicrobial Research

Hydrazide-hydrazone derivatives represent a dynamic and rapidly expanding field in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Among these, their antimicrobial, antitubercular, and antifungal properties are particularly noteworthy.[1][2] The core chemical structure, featuring an azomethine group (-NH–N=CH-), is a key contributor to their pharmacological activity.[3]

The antimicrobial potential of hydrazide derivatives is often influenced by the various substituents and their positions on the heterocyclic rings.[1] For instance, the presence of an electronegative NO2 group has been suggested to contribute to higher antibacterial activity in some hydrazide-hydrazones. This guide will focus on a representative compound, this compound, to illustrate the key experimental workflows for assessing the antimicrobial efficacy and elucidating the mechanism of action of this promising class of molecules.

Synthesis of this compound: A Proposed Pathway

  • Synthesis of the Hydrazide Intermediate: The initial step would involve the synthesis of 2-methylpropanehydrazide.

  • Condensation Reaction: The synthesized hydrazide would then be reacted with a suitable 5-nitropyridine derivative, such as 2-chloro-5-nitropyridine, via a condensation reaction to yield the final product. The pyridine ring is a common scaffold in many approved drugs, and the nitro group can be a crucial functional group for biological activity.[4]

Researchers can adapt established protocols for the synthesis of hydrazide-hydrazones, which typically involve the condensation of hydrazides with aldehydes or ketones in organic solvents like ethanol or methanol.[3]

Antimicrobial Susceptibility Testing: A Step-by-Step Guide

A critical step in evaluating a novel compound is to determine its antimicrobial activity against a panel of clinically relevant microorganisms. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure data accuracy and comparability.

Materials and Reagents
  • Test Compound: this compound (or other hydrazide derivatives)

  • Bacterial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6]

  • Fungal Strains: Candida albicans for antifungal screening.

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Positive Controls: Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) and antifungals (e.g., Amphotericin B).

  • Negative Control: Solvent used to dissolve the test compound (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

Experimental Workflow: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compound in MHB A1 Add bacterial inoculum to each well P1->A1 P2 Prepare standardized inoculum of bacteria P2->A1 A2 Incubate plates at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity (growth) A2->AN1 AN2 Determine MIC: lowest concentration with no visible growth AN1->AN2

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

  • Prepare Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (with a standard antibiotic), negative control wells (with the solvent), and growth control wells (with only bacteria and broth).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), the Minimum Bactericidal Concentration (MBC) can be determined.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Based on the literature for related hydrazide compounds, potential mechanisms of action include interference with DNA synthesis and disruption of the cell wall.[3][5]

DNA Gyrase Inhibition Assay

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and it is a common target for antibiotics.[5]

DNA_Gyrase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare reaction mixture: DNA gyrase, relaxed plasmid DNA, ATP, and buffer A1 Add test compound at varying concentrations P1->A1 A2 Incubate at 37°C A1->A2 AN1 Analyze DNA supercoiling by agarose gel electrophoresis A2->AN1 AN2 Determine IC50 value AN1->AN2

Caption: Workflow for the DNA gyrase inhibition assay.

Protocol:

  • Reaction Setup: In a reaction tube, combine purified DNA gyrase, relaxed plasmid DNA, ATP, and the appropriate reaction buffer.

  • Compound Addition: Add the test compound at a range of concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently.

  • Data Interpretation: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) can be calculated.

Data Presentation and Interpretation

Quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and concise table for easy comparison.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control (MIC µg/mL)
S. aureus ATCC 29213Ciprofloxacin:
B. subtilis ATCC 6633Ciprofloxacin:
E. coli ATCC 25922Ciprofloxacin:
P. aeruginosa ATCC 27853Ciprofloxacin:
C. albicans ATCC 10231Amphotericin B:

Conclusion

The protocols outlined in this guide provide a robust framework for the initial antimicrobial evaluation of this compound and other novel hydrazide derivatives. By systematically determining their antimicrobial spectrum and investigating their potential mechanisms of action, researchers can effectively assess the therapeutic potential of this promising class of compounds. The versatility of the hydrazide scaffold offers significant opportunities for the design and synthesis of new and effective antimicrobial agents in the ongoing fight against infectious diseases.

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5243.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-22.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Engineering Community.
  • Kavková, K., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 237.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Boruń, A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Rybakov, V. B., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5368.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-diethylamino-5-nitropyridine.
  • Nural, Y., et al. (2018). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(5), 899-904.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitropyridine. PubChem.
  • PlumX. (n.d.). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)
  • Unnamed Publisher. (n.d.).
  • Kumar, A., et al. (2020). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. RASAYAN Journal of Chemistry, 13(2), 1238-1244.
  • Unnamed Publisher. (n.d.). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(5), 1908-1915.

Sources

Application Note: HTS Validation & Characterization of Nitropyridine Hydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (referred to herein as MNPH ) in High-Throughput Screening (HTS) campaigns.

Given the chemical structure (an acyl hydrazide with a nitro-heteroaromatic core), this compound is typical of fragment-based libraries or covalent inhibitor scaffolds often screened against proteases, metalloenzymes, or antimicrobial targets (e.g., Mycobacterium InhA analogs).

Compound Focus: this compound (MNPH) CAS: 1329296-85-6 Molecular Weight: 224.22 g/mol Primary Application: Small Molecule Inhibitor Screening / Fragment-Based Drug Discovery (FBDD)

Executive Summary & Mechanism

This compound (MNPH) represents a chemical class possessing two distinct functionalities relevant to drug discovery:

  • Acyl Hydrazide Linker: A hydrogen-bond rich motif capable of bidentate chelation (with metalloenzymes) or serving as a covalent "warhead" for nucleophilic active site residues (e.g., cysteine proteases).

  • 5-Nitropyridine Core: An electron-deficient aromatic system that can engage in

    
    -stacking interactions or act as a reversible covalent trap.
    

Critical Technical Insight: While MNPH is a valuable library member, its 5-nitropyridine moiety is chromogenic (absorbing in the UV-Blue region,


 nm). In HTS, this introduces a high risk of optical interference (Inner Filter Effect)  in fluorescence-based assays. Furthermore, the hydrazide group is redox-active. This protocol prioritizes Assay Interference Counter-Screening  to distinguish true biological activity from false positives.

HTS Workflow Diagram

The following logic flow illustrates the critical path for validating MNPH activity, specifically filtering out common "PAINS" (Pan-Assay Interference Compounds) mechanisms associated with hydrazides.

HTS_Workflow Start Library Screen: MNPH Hit Primary Primary Assay (Fluorescence/FRET) Start->Primary Decision1 Activity > Threshold? Primary->Decision1 Optical Optical Interference Check (Absorbance Scan @ Ex/Em) Decision1->Optical Yes Discard False Positive / Artifact Decision1->Discard No Redox Redox/Aggregator Check (Add Detergent/Reducing Agent) Optical->Redox No Absorbance Overlap Optical->Discard Significant Quenching DoseResp Dose-Response (IC50) Hill Slope Analysis Redox->DoseResp Activity Persists Redox->Discard Activity Lost Biophys Orthogonal Biophysical (SPR / MST / NMR) DoseResp->Biophys Lead Validated Chemical Probe Biophys->Lead

Figure 1: Critical Path for Validating MNPH in HTS. Note the mandatory optical and redox counter-screens due to the nitropyridine and hydrazide moieties.

Detailed Experimental Protocols

Phase 1: Compound Preparation & Handling

Objective: Ensure chemical stability and prevent oxidative degradation of the hydrazide linker.

  • Stock Solution: Dissolve MNPH powder to 10 mM or 20 mM in 100% anhydrous DMSO.

    • Note: Hydrazides are nucleophilic. Avoid dissolving in protic solvents (methanol/ethanol) for long-term storage to prevent potential transacylation or oxidation.

  • Storage: Aliquot into amber glass vials (light sensitive due to nitro group) and store at -20°C .

    • Stability Check: Analyze by LC-MS monthly. Look for mass shifts corresponding to hydrolysis (-NH-NH2) or oxidation.

  • Working Solution: Dilute into assay buffer immediately prior to use. Keep DMSO concentration constant (typically <1% v/v) across the assay plate.

Phase 2: Primary Screening (Fluorescence-Based)

Context: Assuming a standard enzymatic inhibition assay (e.g., Protease or Kinase).

Protocol:

  • Plate Format: 384-well black, low-binding microplates.

  • Reagent Addition Order:

    • 5 µL Enzyme Buffer.

    • 50 nL MNPH (via Pin Tool or Acoustic Dispenser). Incubate 15 min at RT.

    • 5 µL Substrate (Fluorogenic).

  • Readout: Kinetic measurement (RFU/min) is superior to endpoint to detect time-dependent inhibition (common with covalent hydrazides).

  • Control:

    • Positive Control: Known inhibitor (100% Inhibition).

    • Negative Control: DMSO only (0% Inhibition).

Phase 3: Critical Counter-Screening (The "Self-Validating" Step)

This section is mandatory for MNPH due to its physicochemical properties.

A. Optical Interference (Inner Filter Effect)

The 5-nitropyridine group is yellow. If your assay uses blue/green fluorophores (e.g., AMC, Coumarin, FITC), MNPH may absorb the excitation light or emitted fluorescence, mimicking inhibition.

Protocol:

  • Prepare a "mock" assay buffer containing only the fluorophore (at the concentration used in the primary screen).

  • Add MNPH in a dose-response series (e.g., 100 µM down to 1 nM).

  • Measure Fluorescence.

  • Analysis: If fluorescence decreases as MNPH concentration increases (without enzyme present), the compound is a Quencher/Inner Filter .

    • Correction: Use a red-shifted fluorophore (e.g., Rhodamine, Cy5) or apply mathematical correction factors [1].

B. Redox Cycling & Aggregation

Hydrazides can generate hydrogen peroxide in the presence of trace metals, inhibiting enzymes non-specifically. They can also form colloidal aggregates.

Protocol:

  • Detergent Test: Repeat the dose-response curve in buffer containing 0.01% Triton X-100 or 0.005% Tween-20 .

    • Result: If IC50 shifts significantly (>3-fold) or activity disappears, MNPH is likely acting as a colloidal aggregator.

  • Redox Test: Add 1 mM DTT or catalase to the buffer.

    • Result: If activity is lost with catalase, inhibition is likely due to H2O2 generation (Redox Artifact).

Phase 4: Data Analysis & Hit Validation

Quantitative Output Table:

ParameterMetricAcceptance Criteria for MNPH
Z-Factor Assay Quality> 0.5 (Excellent > 0.7)
Signal-to-Background Sensitivity> 3:1
IC50 Potency< 10 µM (for initial Hit)
Hill Slope Stoichiometry0.8 – 1.2 (Steep slopes >2.0 suggest aggregation)
Max Inhibition Efficacy> 80% (Partial inhibition suggests solubility issues)

Scientific Rationale & Troubleshooting

  • Why the Nitro Group Matters: The 5-nitro group withdraws electrons from the pyridine ring, making the C-2 position highly electrophilic. This increases the acidity of the hydrazide NH, potentially strengthening hydrogen bonds with target residues. However, it also increases the risk of reduction by cellular reductases in cell-based assays [2].

  • Why the Isopropyl Group Matters: The "2-methylpropane" (isobutyryl) tail provides steric bulk. If the target has a small hydrophobic pocket, this group provides selectivity over linear alkyl chains.

  • False Positives: If MNPH shows activity in a biochemical screen but fails in a cell-based screen, consider membrane permeability (Polar Surface Area is high due to Nitro/Hydrazide) or efflux .

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • PubChem Compound Summary. (n.d.). This compound (CID 56608586). Link(Note: Verify CID via structure search as specific CAS indexing varies).

Disclaimer: This protocol is intended for research use only. MNPH is a chemical reagent and should be handled with appropriate PPE, considering the potential toxicity of nitro-aromatic and hydrazine derivatives.

Application Notes & Protocols: Synthesis and Biological Evaluation of 2-Methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Nitropyridin-2-yl Hydrazide Scaffold

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] When functionalized with a nitro group, the resulting nitropyridine core becomes a versatile precursor for a wide range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibition.[1][2] The nitro group, being strongly electron-withdrawing, can modulate the charge distribution of the heterocyclic system, enhancing its reactive potential and ability to interact with biological targets.[3]

This guide focuses on a specific class of nitropyridine derivatives: analogs of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This scaffold combines three key pharmacophoric elements:

  • The 5-Nitropyridine Head: Provides a critical anchor for biological target interaction and can be crucial for imparting specific activities like cytotoxicity.[2]

  • The Hydrazide Linker: A versatile and synthetically accessible linker that acts as a hydrogen bonding domain (HBD), which is a common feature in many bioactive compounds.[4][5]

  • The Substituted Propionyl Tail: Allows for systematic structural modifications to explore Structure-Activity Relationships (SAR), fine-tuning properties like lipophilicity, steric bulk, and target affinity.

This document provides detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this promising class of compounds for researchers in medicinal chemistry and drug development.

Section 1: Synthesis and Characterization

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a library of analogs from common intermediates. The general workflow involves a two-step process: first, the synthesis of the key hydrazinyl intermediate, followed by its acylation with various substituted isobutyryl chlorides or acids.

General Synthesis Workflow

The following diagram outlines the high-level synthetic pathway.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Analog Synthesis (Acylation) A 2-Chloro-5-nitropyridine B 2-Hydrazinyl-5-nitropyridine (Key Intermediate) A->B  Hydrazine Hydrate, Ethanol, Reflux D Target Analogs: 2-Methyl-N'-(5-nitropyridin-2-yl) propanehydrazide Derivatives B->D  DCM, TEA, 0°C to RT C R-Substituted Isobutyryl Chloride

Caption: General two-step synthesis pathway for target analogs.

Protocol: Synthesis of Intermediate (2-Hydrazinyl-5-nitropyridine)

Rationale: This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on 2-chloro-5-nitropyridine is activated by the electron-withdrawing nitro group, making it an excellent leaving group for substitution by the strongly nucleophilic hydrazine.[6][7] Ethanol is an effective and common solvent for this transformation.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Hydrazine monohydrate (3.0 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Methodology:

  • Suspend 2-chloro-5-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (3.0 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Maintain reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.

  • Collect the resulting yellow solid by vacuum filtration, wash with cold ethanol, and then with distilled water to remove excess hydrazine.

  • Dry the product under vacuum. The resulting 2-hydrazinyl-5-nitropyridine is typically of sufficient purity for the next step.

Protocol: General Synthesis of this compound Analogs

Rationale: This step involves a standard acylation reaction to form the final hydrazide product. Triethylamine (TEA) is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is initiated at 0°C to control the initial exothermic reaction rate.

Materials:

  • 2-Hydrazinyl-5-nitropyridine (1.0 eq)

  • Substituted 2-methylpropanoyl chloride (isobutyryl chloride) or its analog (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Dissolve 2-hydrazinyl-5-nitropyridine (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.

  • Add the corresponding substituted isobutyryl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure analog.

Characterization: All synthesized compounds should be characterized using standard analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structure and purity, similar to established methods for related hydrazide and hydrazone compounds.[4][8]

Section 2: Application Notes & Biological Evaluation

The 5-nitropyridine scaffold is associated with a broad range of biological activities.[1] Based on existing literature, analogs of this compound are prime candidates for screening in several key therapeutic areas.

Rationale for Biological Screening
  • Anticancer Activity: The nitroaromatic moiety is a well-known pharmacophore in anticancer drug design. Its presence can lead to cytotoxic effects through mechanisms such as bioreductive activation in hypoxic tumor environments or inhibition of key signaling pathways.[1][2]

  • Antimicrobial Activity: Nitropyridine derivatives have demonstrated notable efficacy against various bacterial and fungal strains.[1][2][8][9] The mechanism often involves interference with essential cellular processes.

  • Enzyme Inhibition: The scaffold has been shown to inhibit various enzymes, including urease and chymotrypsin.[1][6] This suggests potential applications in treating diseases related to specific enzyme dysregulation.

Biological Screening Workflow

A tiered approach ensures efficient screening, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for promising hits.

G A Synthesized Analog Library B Primary Screening (e.g., MTT Assay @ 10 µM) A->B C Antimicrobial MIC Assay A->C D Enzyme Inhibition Assay A->D E Hit Identification (Compounds with >50% inhibition) B->E F Dose-Response Analysis (IC₅₀/EC₅₀ Determination) E->F G Lead Candidate Selection F->G

Caption: Tiered workflow for biological evaluation of synthesized analogs.

Protocol: In Vitro Anticancer Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a robust, high-throughput method for initial cytotoxicity screening against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1]

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well microtiter plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a standardized and quantitative method for assessing antimicrobial potency.[2]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Methodology:

  • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 3: Data Interpretation & Structure-Activity Relationships (SAR)

Systematic evaluation of analog libraries allows for the development of a Structure-Activity Relationship (SAR) profile. By modifying the 'R' group on the propanehydrazide tail, researchers can probe the effects of electronics, sterics, and lipophilicity on biological activity.

Hypothetical SAR Data Table:

Compound IDR-GroupAnticancer IC₅₀ (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]
AN-01 -H15.232
AN-02 -CH₃12.816
AN-03 -Cl (para-phenyl)5.68
AN-04 -OCH₃ (para-phenyl)22.164
AN-05 -CF₃ (meta-phenyl)4.14

Interpretation:

  • Electronic Effects: The data suggests that electron-withdrawing groups (e.g., -Cl, -CF₃) on an appended phenyl ring (AN-03, AN-05) enhance both anticancer and antimicrobial activity compared to the unsubstituted analog (AN-01) or an electron-donating group (AN-04).

  • Lipophilicity: Increased lipophilicity and the presence of halogens often correlate with improved activity, potentially due to better membrane permeability or specific hydrophobic interactions at the target site.

This systematic approach, combining rational synthesis with standardized biological testing, is crucial for identifying lead candidates for further development.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Vertex AI Search Grounding API.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC, NIH.
  • Nitropyridines, Their Synthesis and Reactions.
  • Synthesis and Functionalization of 3-Nitropyridines. Unknown Source.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC.
  • 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides. PMC.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Preliminary anticonvulsant and toxicity screening of substituted benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides. PubMed.
  • 2-Methyl-5-nitropyridine synthesis. ChemicalBook.
  • c5sc02983j1.pdf. The Royal Society of Chemistry.
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Unknown Source.
  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Unknown Source.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f][1][2]diazepine-6-carboxamide. NIH.

  • Exploring the Conformational Effects of N- and C-Methyl
  • Preparation of n-substituted piperazines.
  • (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives.

Sources

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide for protein binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide for Advanced Protein Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Probe for Unraveling Protein Interactions

In the landscape of drug discovery and chemical biology, the identification and characterization of small molecules that modulate protein function are of paramount importance. This compound emerges as a noteworthy chemical entity, particularly within the domain of fragment-based screening and hit-to-lead optimization. Its distinct structure, featuring a nitro-activated pyridine ring coupled with a hydrazide moiety, presents a unique electronic and steric profile for establishing specific, high-affinity interactions with protein targets.

This document serves as a comprehensive technical guide for utilizing this compound in a suite of biophysical assays. As a Senior Application Scientist, the goal is not merely to present protocols but to instill a deep understanding of the underlying principles, ensuring that researchers can both generate high-quality data and adeptly troubleshoot experimental challenges. The methodologies detailed herein—Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—form a powerful triad for a holistic binding characterization, from initial hit validation to detailed thermodynamic profiling.

Compound Profile & Handling

This compound is a novel heterocyclic compound. Its utility in binding assays stems from its potential to act as a hydrogen bond donor and acceptor, complemented by the electrophilic nature of the nitropyridine ring, which can engage in various non-covalent interactions within a protein's binding pocket.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Assays
Molecular Formula C₉H₁₂N₄O₃Dictates molecular weight for concentration calculations.
Molecular Weight 224.22 g/mol Crucial for accurate stock solution preparation.
Solubility Recommended solvent: 100% DMSOHigh DMSO concentration can affect protein stability; final assay concentration should be ≤1%.
Purity (Recommended) >98%Impurities can lead to ambiguous results or assay artifacts.
Storage Store at -20°C, desiccatedProtects from degradation over time.

Application 1: Thermal Shift Assay (TSA) for Initial Hit Validation

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding. The core principle is that the binding of a ligand typically stabilizes the protein structure, leading to an increase in its thermal denaturation midpoint (Tm). This change (ΔTm) is a robust indicator of a direct interaction.

Scientific Rationale

The experiment monitors the unfolding of a target protein in the presence of a fluorescent dye (e.g., SYPRO Orange) as the temperature is gradually increased. The dye is quenched in an aqueous environment but fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. The binding of this compound to the native state of the protein adds to the overall stability of the folded ensemble. This requires more thermal energy to induce unfolding, thus shifting the melting curve to a higher temperature.

Detailed Protocol for TSA
  • Reagent Preparation:

    • Protein Stock: Prepare the target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). A final concentration of 2-5 µM in the assay is typical.

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dye Stock: Use a commercially available dye like SYPRO Orange, typically supplied at 5000x. Prepare a 200x working stock in the assay buffer.

  • Assay Plate Setup (96-well PCR plate):

    • For each well, prepare a 20 µL reaction.

    • Add 17 µL of protein solution (at 2.35 µM) to each well.

    • Add 1 µL of DMSO (for negative control) or 1 µL of the compound at various concentrations (for test wells). This creates a 1:20 dilution.

    • Add 2 µL of the 200x dye working stock to achieve a final 20x concentration.

    • Seal the plate securely, centrifuge briefly to collect the contents at the bottom.

  • Instrument and Data Acquisition:

    • Use a Real-Time PCR instrument capable of monitoring fluorescence over a temperature gradient.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Collect fluorescence data at every temperature step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The Tm is the temperature at the inflection point of this curve, which corresponds to the peak of the first derivative plot (-dF/dT).

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A ΔTm > 2°C is generally considered a significant shift.

TSA Experimental Workflow

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prot Protein Stock (2-5 µM) Plate Plate Setup (Protein + Cmpd/DMSO + Dye) Prot->Plate Comp Compound Stock (10 mM in DMSO) Comp->Plate Dye Dye Stock (200x SYPRO Orange) Dye->Plate qPCR Run RT-PCR (25°C to 95°C Ramp) Plate->qPCR Acquire Data Plot Plot Fluorescence vs. Temperature qPCR->Plot Deriv Calculate 1st Derivative (-dF/dT) Plot->Deriv Tm Determine Tm (Peak of Derivative) Deriv->Tm DeltaTm Calculate ΔTm (Tm_cmpd - Tm_dmso) Tm->DeltaTm Result Result DeltaTm->Result Hit?

Caption: Workflow for Thermal Shift Assay (TSA).

Application 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technology for studying biomolecular interactions in real-time. It provides kinetic data (association rate, kon, and dissociation rate, koff) and affinity data (dissociation constant, KD).

Scientific Rationale

In a typical SPR experiment, the protein target is immobilized on a sensor chip surface. A solution containing this compound (the analyte) is flowed over this surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). The rate of signal increase during analyte injection relates to kon, and the rate of signal decay after injection relates to koff.

Detailed Protocol for SPR
  • Protein Immobilization (Amine Coupling):

    • Use a CM5 sensor chip (or equivalent).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein (10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (e.g., 2000-5000 RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Analyte Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., 0.1 to 10x KD).

    • Inject each concentration over the reference and protein-coated flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Perform a regeneration step between each concentration if necessary (e.g., a short pulse of 50 mM NaOH).

  • Data Processing and Fitting:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Subtract a "zero concentration" (buffer only) injection to correct for any systematic drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD (koff/kon).

SPR Experimental Cycle

SPR_Workflow cluster_data Real-time Data Output (Sensorgram) start Start Cycle assoc Association Phase (Inject Analyte) start->assoc t = 0s dissoc Dissociation Phase (Flow Buffer) assoc->dissoc t = 120s data_out Response Units (RU) vs. Time regen Regeneration (Strip Bound Analyte) dissoc->regen t = 420s regen->start Prepare for Next Injection end End Cycle ITC_Workflow cluster_setup Sample Preparation & Loading cluster_output Data Output & Analysis Syringe Syringe: Ligand (100 µM) Titration Perform Titration (19 x 2µL Injections) Syringe->Titration Cell Sample Cell: Protein (10 µM) Cell->Titration Raw Raw Data: Heat Pulses (µcal/sec) Titration->Raw Measures Heat Integrated Integrated Data: Binding Isotherm (kcal/mol) Raw->Integrated Integrate Peaks Fit Fit to Binding Model Integrated->Fit Results Results Fit->Results KD, ΔH, n

Caption: Overview of the Isothermal Titration Calorimetry (ITC) process.

Data Interpretation and Orthogonal Validation

No single assay is infallible. A cornerstone of trustworthy biophysical characterization is the use of orthogonal methods—different techniques that rely on distinct physical principles—to validate a binding interaction.

Table 2: Representative Data from Orthogonal Assays

ParameterThermal Shift Assay (TSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output ΔTm (°C)kon (M⁻¹s⁻¹), koff (s⁻¹), KD (µM)KD (µM), ΔH (kcal/mol), n
Typical Result + 4.5 °Ckon = 1.2 x 10⁵koff = 2.4 x 10⁻²KD = 0.2 µMKD = 0.25 µMΔH = -8.2 kcal/moln = 0.98
Key Insight Confirms direct binding and protein stabilization.Provides kinetic rates and affinity.Provides thermodynamic profile and stoichiometry.

The convergence of data—a significant ΔTm from TSA, and quantitatively similar KD values from SPR and ITC—provides very high confidence that this compound is a true binder to the target protein.

Conclusion

This compound represents a valuable chemical tool for probing protein-ligand interactions. By systematically applying the tiered approach described in this guide—from high-throughput screening with TSA to in-depth kinetic and thermodynamic characterization with SPR and ITC—researchers can build a robust and reliable profile of its binding properties. This integrated biophysical approach is fundamental to making informed decisions in any drug discovery or chemical biology program.

References

  • Title: Measuring protein stability and protein-ligand interactions using differential scanning fluorimetry. Source: Nature Protocols URL: [Link]

  • Title: The thermal shift assay: a high-throughput screening method for the discovery of ligands and inhibitors of protein function. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Source: Methods in Molecular Biology URL: [Link]

  • Title: Isothermal Titration Calorimetry to Characterize Binding to a Protein. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Application Notes and Protocols for Efficacy Determination of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hydrazide Derivatives

The hydrazide-hydrazone scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4] Compounds incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[2][4] The subject of this guide, 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, integrates this versatile hydrazide core with a nitropyridine component. The nitropyridine group, particularly 2-methyl-5-nitropyridine, is a known precursor in the synthesis of various pharmaceutical agents, often contributing to antimicrobial and anti-inflammatory properties.[5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The following protocols are designed as a tiered, self-validating system, beginning with broad-spectrum cell health assessments and progressing to more defined mechanistic and target-based assays. The causality behind each experimental choice is elucidated to empower researchers to adapt these methodologies to their specific cellular models and research questions.

Tier 1: Foundational Efficacy Screening - Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability.[7][8][9] These foundational assays measure the overall health of a cell population following treatment and are crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[7][10] A multi-assay approach is recommended to obtain a comprehensive and validated understanding of the compound's impact.

Rationale for Assay Selection
  • Metabolic Activity as an Indicator of Viability: Assays like MTT or MTS measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[9]

  • Membrane Integrity as a Marker of Cytotoxicity: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[10] Measuring LDH activity in the supernatant provides a direct measure of cell death.

  • ATP as a Measure of Cell Health: The intracellular concentration of ATP is a sensitive indicator of cell health and metabolic activity. Luminescence-based ATP assays, such as CellTiter-Glo®, are highly sensitive and suitable for high-throughput screening.[11]

Experimental Workflow: Tier 1 Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Parallel Assays cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates adherence Allow cells to adhere overnight cell_seeding->adherence serial_dilution Prepare serial dilutions of This compound treatment Treat cells with compound and controls serial_dilution->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation mts_assay MTS Assay for Metabolic Activity incubation->mts_assay Measure Absorbance ldh_assay LDH Assay for Cytotoxicity incubation->ldh_assay Measure Absorbance atp_assay ATP Assay for Cell Health incubation->atp_assay Measure Luminescence data_analysis Calculate % Viability and % Cytotoxicity mts_assay->data_analysis ldh_assay->data_analysis atp_assay->data_analysis ic50 Determine IC50 and LC50 values data_analysis->ic50

Caption: Tier 1 workflow for initial efficacy screening.

Protocol 1: MTS Cell Viability Assay

Objective: To determine the effect of this compound on cell metabolic activity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify the cytotoxicity of this compound by measuring LDH release.

Materials:

  • Cell culture supernatant from Protocol 1

  • LDH cytotoxicity assay kit

  • 96-well assay plate

  • Microplate reader (absorbance at 490 nm and 680 nm)

Procedure:

  • Supernatant Collection: Carefully collect 50 µL of cell culture supernatant from each well of the plate used in Protocol 1 before adding the MTS reagent.

  • Assay Setup: Transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control and plot the results to determine the LC50 value (the concentration at which 50% of cells are killed).

Data Presentation: Tier 1 Results
Compound Concentration (µM)% Cell Viability (MTS)% Cytotoxicity (LDH)% Viability (ATP)
0.1
1
10
50
100
IC50/LC50 (µM)

Tier 2: Mechanistic Insight - Enzyme Inhibition and Target Engagement Assays

Following the initial screening, the next logical step is to investigate the potential mechanism of action.[12] Given the hydrazide structure, enzyme inhibition is a plausible mechanism.[13] Target engagement assays are also crucial to confirm that the compound interacts with its intended molecular target within a cellular context.[14][15][16]

Rationale for Assay Selection
  • Biochemical Enzyme Inhibition Assays: These assays use purified enzymes to determine if the compound directly inhibits their activity.[17][18] This provides direct evidence of a drug-target interaction.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a target protein upon ligand binding.[14]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).

Experimental Workflow: Tier 2 Mechanistic Assays

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Data Integration hypothesis Identify potential enzyme targets based on compound structure and literature biochemical_assay Biochemical Enzyme Inhibition Assay hypothesis->biochemical_assay cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa nanobret NanoBRET™ Target Engagement Assay hypothesis->nanobret ic50_determination Determine in vitro IC50 biochemical_assay->ic50_determination data_integration Correlate biochemical potency with cellular target engagement ic50_determination->data_integration cetsa->data_integration nanobret->data_integration

Caption: Tier 2 workflow for mechanistic studies.

Protocol 3: General Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a purified enzyme.[17]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and the compound dilutions to the wells of the microplate. Include a no-inhibitor control. Incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals.

  • Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[12][19]

Data Presentation: Tier 2 Results
Potential Target EnzymeBiochemical IC50 (µM)Cellular Target Engagement (CETSA Shift)Cellular Target Engagement (NanoBRET™ EC50, µM)
Enzyme 1
Enzyme 2
Enzyme 3

Tier 3: Phenotypic and Functional Assays

The final tier of in vitro efficacy testing involves assays that measure the functional consequences of target engagement in a more physiologically relevant context.[20] This could include assays for cell proliferation, apoptosis, or specific signaling pathway modulation.

Rationale for Assay Selection
  • Cell Proliferation Assays: These assays, such as quantifying DNA synthesis (e.g., BrdU or EdU incorporation), directly measure the anti-proliferative effects of the compound.[9]

  • Apoptosis Assays: Measuring markers of apoptosis, such as caspase activity or annexin V staining, can determine if the compound induces programmed cell death.[11]

  • Signaling Pathway Analysis: Techniques like Western blotting or reporter gene assays can be used to investigate the compound's effect on specific signaling pathways downstream of the target.[21]

Experimental Workflow: Tier 3 Functional Assays

G cluster_0 Compound Treatment cluster_1 Functional Readouts cluster_2 Phenotypic Confirmation cell_treatment Treat cells with compound at concentrations around the IC50 proliferation_assay Cell Proliferation Assay (e.g., EdU incorporation) cell_treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) cell_treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_treatment->pathway_analysis phenotypic_confirmation Confirm the functional consequences of target engagement proliferation_assay->phenotypic_confirmation apoptosis_assay->phenotypic_confirmation pathway_analysis->phenotypic_confirmation

Caption: Tier 3 workflow for functional and phenotypic assays.

Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To determine if this compound induces apoptosis by measuring caspase-3 and -7 activity.

Materials:

  • Cells treated as in Protocol 1

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Plate Setup: Set up a separate white-walled 96-well plate with cells treated with the compound as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Conclusion and Future Directions

This guide provides a structured and validated approach to characterizing the in vitro efficacy of this compound. By systematically progressing through these tiers of experimentation, researchers can build a comprehensive profile of the compound's biological activity, from its initial effects on cell health to its specific molecular mechanism of action. The data generated from these assays are critical for lead optimization and for making informed decisions about advancing promising compounds into preclinical development.[16] Further studies could involve more complex in vitro models, such as 3D cell cultures, to better mimic the in vivo environment.[11][22]

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies quantitative purity and characterization of protein preparations.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 659, 245-267.
  • van der Woude, H., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3465-3474.
  • Gesa, A., et al. (2025, June 4). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Ingber, D. E. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 17(1), 43.
  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Szałek, A., et al. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8109.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Al-Amiery, A. A., et al. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2296-2305.
  • Bissy, A. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.
  • Kocyigit, U. M., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 6(48), 32585-32598.
  • Al-Amiery, A. A., et al. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2419.
  • Creative Bioarray. (n.d.). Drug Efficacy Test. Retrieved from [Link]

  • Kumar, R., et al. (2017, January 30). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 4(1), 176-186.
  • Unknown. (n.d.). ENZYME INHIBITION. Retrieved from [Link]

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-104.
  • Bakulina, O., et al. (2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5556.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitropyridine. PubChem. Retrieved from [Link]

Sources

Technical Application Note: Purification Strategies for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide , a critical intermediate often utilized in fragment-based drug discovery and library synthesis. Due to the presence of the nitro group and the hydrazide linker, this compound presents specific challenges regarding solubility and the removal of genotoxic precursors (specifically 2-hydrazino-5-nitropyridine).

This document moves beyond standard "recipes" to provide a logic-driven process workflow. It prioritizes recrystallization for scalability and chemoselective scavenging for high-purity polishing, ensuring the final compound meets the stringent >98% purity requirements for biological assays.

Physicochemical Profiling & Impurity Landscape[1]

Before initiating purification, one must understand the molecular behavior of the target versus its impurities.

Target Molecule Characteristics[2][3][4]
  • Structure: A pyridine ring substituted at C5 with a nitro group (electron-withdrawing, reducing basicity) and at C2 with a hydrazide moiety linked to an isobutyryl group.

  • Predicted pKa: The hydrazide NH is weakly acidic (pKa ~11-12), while the pyridine nitrogen is weakly basic but significantly deactivated by the nitro group.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc.

    • Moderate Solubility (Hot): Ethanol, Ethyl Acetate, Acetonitrile.

    • Low Solubility: Water, Hexane, Heptane, Diethyl Ether.

Critical Impurity Profile
Impurity TypeSourcePhysicochemical DifferenceRemoval Strategy
2-Hydrazino-5-nitropyridine Unreacted Starting MaterialMore basic than target; Genotoxic.Acidic wash or Aldehyde Scavenger.
Isobutyric Acid / Anhydride Hydrolyzed ReagentAcidic; Soluble in basic aqueous media.Basic wash (NaHCO3).
Di-acylated Side Product Over-reactionMore lipophilic; No free NH.Recrystallization (remains in mother liquor).

Pre-Purification: Liquid-Liquid Extraction (LLE)

Objective: Bulk removal of unreacted hydrazine and acidic byproducts before solid-phase purification. Principle: Exploiting the pKa difference between the target hydrazide (neutral/weakly acidic) and the precursor hydrazine (basic).

Protocol A: The "pH Switch" Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use 10 mL solvent per 1 g of crude solid.

    • Note: If solubility is poor, add 5-10% Tetrahydrofuran (THF).

  • Acidic Wash (Removes Hydrazine):

    • Wash the organic layer twice with 0.5 M HCl (cold).

    • Mechanism:[1][2][3] The unreacted 2-hydrazino-5-nitropyridine is protonated to its salt form (water-soluble) and partitioned into the aqueous layer. The target hydrazide, being less basic due to the carbonyl electron withdrawal, remains in the organic layer.

  • Basic Wash (Removes Acids):

    • Wash the organic layer once with Saturated NaHCO3 .

    • Mechanism:[1][2][3] Neutralizes residual acid and removes isobutyric acid byproducts.

  • Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo to a solid residue.

Primary Purification: Recrystallization

Objective: Scalable purification to >98% purity. Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

Protocol B: Thermodynamic Recrystallization

Selection Logic: The nitro group enhances crystallinity. Ethanol is preferred as it allows for hydrogen bonding interactions that often exclude non-polar impurities.

Step-by-Step:

  • Solvent Estimation: Place 1 g of the pre-washed solid in a round-bottom flask. Add Absolute Ethanol (approx. 5 mL).

  • Heating: Heat the mixture to reflux (80°C) with stirring.

  • Titration: If the solid is not fully dissolved, add Ethanol in 1 mL increments until a clear solution is obtained.

    • Critical Check: If the solution is dark/colored but clear, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition (Optional but recommended):

    • Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution again.

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours) to form well-defined crystals.

    • Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Secondary Purification: Flash Chromatography

Objective: Separation of closely eluting impurities if recrystallization fails. Stationary Phase: Silica Gel (40-63 µm).

Protocol C: Gradient Elution
  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH)

  • Gradient Profile:

    • 0-5 min: 100% DCM (Isocratic hold to elute non-polar impurities).

    • 5-20 min: 0% → 5% MeOH in DCM.

    • 20-30 min: 5% → 10% MeOH in DCM.

  • Detection: UV at 254 nm (strong absorption by nitropyridine) and 280 nm .

  • TLC Visualization: The spot will likely be UV active and can be stained with P-Anisaldehyde (hydrazides often turn orange/red).

Advanced Polishing: Chemoselective Scavenging

Objective: Removal of trace genotoxic hydrazine residues (<50 ppm) without chromatography. Logic: Use a polymer-supported aldehyde to covalently bind the unreacted hydrazine.

Protocol D: Resin Scavenging
  • Resin Selection: Use PS-Benzaldehyde or PS-Isocyanate resin.

  • Procedure:

    • Dissolve the semi-pure product in DCM or THF (10 mL/g).

    • Add the resin (0.2 - 0.5 equivalents relative to the estimated impurity).

    • Agitate (do not stir with a magnetic bar to avoid grinding the resin) at room temperature for 4-12 hours.

    • Mechanism:[1][2][3] The resin reacts selectively with the primary amine of the hydrazine impurity to form an imine (solid phase), effectively trapping it.

  • Filtration: Filter off the resin. The filtrate contains the purified product.

Process Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound based on initial purity and scale.

PurificationWorkflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc vs 0.5M HCl) Start->LLE Remove bulk hydrazine CheckPurity Purity Check (HPLC/TLC) LLE->CheckPurity Recryst Recrystallization (Ethanol/Water) CheckPurity->Recryst Purity > 85% Flash Flash Chromatography (DCM/MeOH Gradient) CheckPurity->Flash Purity < 85% Scavenge Resin Scavenging (PS-Benzaldehyde) Recryst->Scavenge Trace hydrazine remains Final Final Product (>98% Purity) Recryst->Final Purity OK Flash->Final Scavenge->Final

Figure 1: Decision tree for the purification of this compound, prioritizing scalability and purity.

Analytical Validation

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm.

  • Expected Retention: The polar hydrazide will elute earlier than the di-acylated side products but later than the free hydrazine salt.

References

  • Nitropyridine Chemistry:T. L. Gilchrist, "Heterocyclic Chemistry", 3rd Ed. (Provides fundamental solubility and reactivity profiles of nitropyridines).
  • Hydrazide Purification:W. L. F. Armarego, C. L. L. Chai, "Purification of Laboratory Chemicals", 6th Ed. Butterworth-Heinemann, 2009.
  • Scavenger Resins: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1 (2000): 3815-4195. Link

  • Genotoxic Impurity Control: European Medicines Agency (EMA), "Guideline on the Limits of Genotoxic Impurities". (Context for removing hydrazine precursors). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis optimization of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide . This molecule is constructed from a 5-nitropyridine scaffold linked to an isobutyryl tail via a hydrazide bridge.[1][2]

The guide focuses on the two primary synthetic pathways: Nucleophilic Acylation (Method A) and Nucleophilic Aromatic Substitution (


)  (Method B), providing troubleshooting for yield-limiting factors such as regioselectivity, solubility, and byproduct formation.[3]

Diagnostic & Pathway Selector

Before beginning optimization, identify your current synthetic route and observed failure mode.[3]

SynthesisPathways Start Select Starting Material RouteA Route A: Acylation (2-hydrazino-5-nitropyridine + Isobutyryl Chloride) Start->RouteA RouteB Route B: SnAr Substitution (2-chloro-5-nitropyridine + Isobutyric Hydrazide) Start->RouteB IssueA1 Issue: Di-acylation (Bis-isobutyryl impurity) RouteA->IssueA1 Excess Reagent IssueA2 Issue: Poor Conversion (Low Nucleophilicity) RouteA->IssueA2 Steric/Electronic Drag IssueB1 Issue: Hydrolysis of Chloride (Formation of 2-hydroxy-5-nitropyridine) RouteB->IssueB1 Wet Solvent IssueB2 Issue: Regio-isomers (Wrong Nitrogen Attack) RouteB->IssueB2 Ambident Nucleophile SolutionA1 Fix: Control Temp (<0°C) Slow Addition IssueA1->SolutionA1 SolutionA2 Fix: Change Base (Pyridine) Use Coupling Agents (EDC/HOBt) IssueA2->SolutionA2 SolutionB1 Fix: Anhydrous Conditions Azeotropic Drying IssueB1->SolutionB1 Target Target Molecule: 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide SolutionA1->Target SolutionA2->Target SolutionB1->Target

Figure 1: Decision tree for selecting synthetic routes and troubleshooting common yield-limiting factors.

Optimized Protocols

Method A: Acylation of 2-hydrazino-5-nitropyridine (Recommended)

This method is generally preferred for higher purity because the terminal nitrogen (


) of the hydrazine is more nucleophilic than the nitrogen attached to the electron-deficient pyridine ring (

), naturally favoring the correct regiochemistry [1].

Reagents:

  • Substrate: 2-hydrazino-5-nitropyridine (1.0 eq)[1][2]

  • Acylating Agent: Isobutyryl chloride (1.05 eq)[1]

  • Base: Triethylamine (TEA) (1.2 eq) or Pyridine (solvent)[1]

  • Solvent: Anhydrous THF or DCM[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-hydrazino-5-nitropyridine in anhydrous THF under

    
     atmosphere. Note: If solubility is poor, use a THF/DMF (9:1) mixture.
    
  • Cooling: Cool the solution to -10°C to 0°C . Low temperature is critical to prevent di-acylation (reaction at both nitrogens) [2].[1][2]

  • Base Addition: Add TEA dropwise. The solution may darken slightly; this is normal for nitropyridines.[3]

  • Acylation: Dilute isobutyryl chloride in THF. Add this solution dropwise over 30 minutes to the reaction mixture.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (5% MeOH in DCM).[1][3]

  • Quench & Workup: Pour into ice water. The product often precipitates.[3] Filter and wash with cold water.[1][3] If no precipitate, extract with EtOAc.[3]

Method B: Reaction (Alternative)

Useful if the hydrazine starting material is unavailable.[3] This reaction relies on the displacement of the chlorine atom activated by the 5-nitro group [3].

Reagents:

  • Substrate: 2-chloro-5-nitropyridine (1.0 eq)[1][2]

  • Nucleophile: Isobutyric acid hydrazide (1.1 eq)[1]

  • Solvent: Ethanol or Isopropanol[3]

  • Base:

    
     or DIPEA[1][3]
    

Step-by-Step Protocol:

  • Setup: Suspend 2-chloro-5-nitropyridine and isobutyric acid hydrazide in Ethanol.

  • Reaction: Heat to reflux (

    
    ) for 6-12 hours.
    
  • Observation: The reaction mixture usually turns yellow/orange.[3]

  • Workup: Cool to RT. Evaporate solvent to 20% volume.[1][3] Pour into water to precipitate the product.[3][4]

Troubleshooting Guide

Issue 1: Low Yield (<40%)

Symptom: Significant starting material remains, or tar formation occurs.[3]

Potential CauseMechanismCorrective Action
Moisture Contamination Isobutyryl chloride hydrolyzes to isobutyric acid before reacting.[1][2]Strict Anhydrous Conditions: Dry solvents over molecular sieves.[1][3] Flame-dry glassware. Switch to Method A using EDC/HOBt coupling if dry conditions are difficult to maintain.[1][3]
Poor Nucleophilicity The 5-nitro group pulls electron density, making the hydrazine less reactive (Method A).Catalyst Addition: Add 10 mol% DMAP (4-dimethylaminopyridine) to facilitate acyl transfer.[1][2]
Competitive Hydrolysis In Method B, hydroxide (from wet base) displaces chloride to form 2-hydroxy-5-nitropyridine.[1][2]Solvent Switch: Use anhydrous Isopropanol or Acetonitrile instead of Ethanol. Ensure base (

) is dry.
Issue 2: Impurity Profile (Di-acylation)

Symptom: LC-MS shows a peak with Mass = Target + 70 Da (Isobutyryl group).[1][2] Context: Common in Method A when the mono-acylated product remains nucleophilic.[1][2]

  • Root Cause: Excess acyl chloride or high reaction temperature allows the internal nitrogen (

    
    ) to react.
    
  • Solution:

    • Reverse Addition: Add the acid chloride to the hydrazine (not vice versa) to keep the hydrazine in excess during addition.[3]

    • Stoichiometry Control: Reduce isobutyryl chloride to 0.95 eq. It is better to have unreacted hydrazine (easy to wash away) than di-acylated byproduct (hard to separate).[1][2]

Issue 3: Solubility Issues

Symptom: Reactants precipitate before reaction; Product is trapped in salts during workup.[1][3]

  • Observation: Nitropyridine derivatives often have "brick-dust" properties—insoluble in water, poor in ether, moderate in alcohols.[3]

  • Solution:

    • Reaction Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMA (Dimethylacetamide) as a co-solvent if THF fails.[1][2]

    • Purification: Do not rely on extraction.[1][3] Use precipitation.[1][3] Pour the reaction mixture into a large volume of water (10x volume). The hydrophobic nitropyridine tail usually forces precipitation [4].[3]

Frequently Asked Questions (FAQs)

Q1: Can I use isobutyric acid instead of the chloride? A: Yes. You must use a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU.[1][2]

  • Protocol: Mix 2-hydrazino-5-nitropyridine + Isobutyric acid + EDC + HOBt in DMF. Stir at RT overnight. This avoids moisture sensitivity issues associated with acid chlorides but may require column chromatography to remove urea byproducts.[1][3]

Q2: The product is colored. Is it impure? A: Not necessarily.[1][3] 5-nitropyridine derivatives are inherently yellow to orange due to the conjugation of the nitro group with the pyridine ring. However, dark brown or black indicates decomposition (tarring).[3] If dark, treat with activated charcoal in hot ethanol and filter.[3]

Q3: Why is Method A preferred over Method B? A: Regiocontrol.[1][3] In Method B (reaction of 2-chloro-5-nitropyridine + isobutyric hydrazide), the hydrazide has two nucleophilic nitrogens (


 and 

).[1][2] While the terminal

is more nucleophilic, steric hindrance or high heat can lead to mixtures.[3] Method A builds the molecule linearly, ensuring the isobutyryl group is on the terminal nitrogen [5].[3]

Q4: How do I store the intermediate 2-hydrazino-5-nitropyridine? A: Store in the dark at 4°C under inert gas. Hydrazines are prone to oxidation (air) and can form hydrazones with atmospheric aldehydes/ketones over time.[1][3]

References

  • Nucleophilic Acylation of Hydrazines

    • Title: Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity.[3]

    • Source: National Institutes of Health (PMC).[1][3]

    • URL:[Link]

  • Nitropyridine Reactivity & Synthesis

    • Title: Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles.
    • Source: MDPI (Molecules).[1][3]

    • URL:[Link][1]

  • Synthesis of 2-chloro-5-nitropyridine (

    
     Precursor): 
    
    • Title: Preparation method of 2-chloro-5-nitropyridine.[1][2][5][6][7][8][9][10]

    • Source: Google Patents (CN111170933A).[1][3]

    • URL
  • Purification of Nitropyridine Derivatives

    • Title: 2-Chloro-5-nitropyridine (Crystallography and Solubility).
    • Source: Acta Crystallographica / ResearchGate.[1][3]

    • URL:[Link]

  • General Hydrazide Synthesis Strategies

    • Title: Mini-Review of the Importance of Hydrazides and Their Deriv
    • Source: MDPI.[1][3]

    • URL:[Link][1]

Sources

Technical Support Center: Solubilization & Handling of Nitropyridine Hydrazides

[1]

Compound ID: this compound Chemical Class: 5-Nitropyridine derivative / Acyl Hydrazide Primary Issue: High crystallinity leading to aqueous insolubility and precipitation upon dilution.[1]

Part 1: The Physicochemical Diagnostic (The "Why")[1]

Before attempting the protocol, you must understand why this molecule resists solvation. This is not a simple lipophilicity issue; it is a Crystal Lattice Energy issue.

  • The "Brick Wall" Stacking:

    • Nitro Group (

      
      ):  Strongly electron-withdrawing at the 5-position. It polarizes the pyridine ring but also facilitates strong 
      
      
      -
      
      
      stacking interactions between planar rings in the solid state.[2]
    • Hydrazide Linker (

      
      ):  This moiety acts as both a hydrogen bond donor and acceptor. In the solid state, these form an intermolecular network (like a zipper), dramatically increasing the energy required to break the crystal lattice.[2]
      
    • Isobutyl Tail (

      
      ):  The "2-methylpropane" (isobutyryl) group adds significant hydrophobicity, further reducing water compatibility.[2]
      
  • The Result: The compound behaves like a "brick": high melting point and resistance to passive dissolution.[2] Water molecules cannot penetrate the lattice, and the lipophilic tail repels them.[2]

Part 2: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityWorkflowStartStart: Solid Compound(Yellow/Brown Crystalline)TargetWhat is your Application?Start->TargetStockStock Solution Storage(>10 mM)Target->StockLong termBioAssayBiological Assay(<100 µM in Media)Target->BioAssayCell/EnzymeChemRxnChemical Synthesis(Intermediate)Target->ChemRxnDerivatizationDMSOUse 100% DMSO (Anhydrous)Requires Vortex + Heat (40°C)Stock->DMSOBioAssay->DMSOMake Stock FirstChemRxn->DMSODMFUse DMF(If DMSO interferes with reaction)ChemRxn->DMFDilutionStepwise Dilution Protocol(Critical Step)DMSO->DilutionDilute into BufferPrecipCheck for 'Crash Out'(Turbidity)Dilution->PrecipSuccessStable SolutionPrecip->SuccessClear?

Figure 1: Decision logic for solvent selection based on experimental end-use.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of High-Concentration Stock (10–50 mM)

Use Case: Storage or initial dissolution.[2][1]

  • Solvent Selection: Do NOT use water, ethanol, or PBS.[2] Use 100% Anhydrous DMSO (Dimethyl Sulfoxide).[2]

  • The "Wetting" Step: Add the DMSO to the powder.[2] You will likely see the powder float or clump.[2] This is due to the isobutyl tail's surface tension.[2]

  • Mechanical Disruption:

    • Vortex vigorously for 30 seconds.

    • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes. The heat provides the kinetic energy to break the H-bond network described in Part 1.

  • Visual Check: Hold the vial against a light. If you see "swirling dust," it is not dissolved.[2] Repeat sonication.

Protocol B: The "Anti-Crash" Dilution Method for Biological Assays

Use Case: Dosing cells or enzymes in aqueous media.[2][1] The Problem: Adding the DMSO stock directly to media often causes immediate precipitation (the "Crash Out").[2]

  • Prepare an Intermediate Dilution:

    • Do not go from 100% DMSO

      
       0.1% DMSO in one step.[2]
      
    • Create a 10x Working Solution in a solvent blend: 50% DMSO / 50% PEG-400 or Water.[2]

  • Dropwise Addition:

    • Add the stock to the media slowly while vortexing the media.[2] Rapid addition creates local zones of high water concentration, forcing precipitation.[2]

  • Limit Final Concentration:

    • Keep the final DMSO concentration < 0.5% (for cell toxicity reasons).[2][3]

    • Keep the compound concentration below its thermodynamic solubility limit (likely < 100 µM in aqueous buffer).[2]

Part 4: Technical FAQs

Q1: The solution turned bright yellow/orange upon adding base. Is this normal? A: Yes, but proceed with caution.

  • Mechanism: The amide proton (

    
    ) on the hydrazide linker is acidic (pKa ~10-11).[2] Adding a strong base deprotonates this nitrogen, creating a conjugated anion that delocalizes charge into the nitro-pyridine ring.[2]
    
  • Risk: While this increases solubility, nitropyridine hydrazides are prone to oxidative degradation or hydrolysis in alkaline conditions [1].[2] Keep pH neutral (7.0–7.[2]4) for stability.[2]

Q2: Can I use ethanol instead of DMSO? A: Generally, No .[2][1] While the isobutyl group suggests alcohol compatibility, the strong crystal lattice of the nitropyridine-hydrazide core usually defies ethanol solvation at room temperature.[2] You may achieve partial solubility at boiling points, but it will likely precipitate upon cooling.[2]

Q3: I see a precipitate after freezing and thawing my DMSO stock. A: This is common.[2] DMSO has a high freezing point (19°C).[2] As it freezes, it excludes the solute, forming localized high-concentration zones that crystallize.[2]

  • Fix: You must re-sonicate and heat to 37°C every time you thaw the stock. Do not assume it is redissolved just because the DMSO is liquid.[2]

Q4: Is the compound stable in water? A: Only for short durations (hours).[2] Hydrazides are susceptible to hydrolysis, converting back to the parent hydrazine and carboxylic acid, especially in acidic environments or presence of certain enzymes [2].[2] Always prepare aqueous dilutions fresh (extemporaneous preparation).[2]

Part 5: Summary Data Table

ParameterProperty / Recommendation
Primary Solvent DMSO (Anhydrous)
Secondary Solvent DMF, NMP (N-methyl-2-pyrrolidone)
Poor Solvents Water, PBS, Ethanol, Diethyl Ether
Max Stock Conc. Typically 10–50 mM (in DMSO)
Aqueous Limit Likely < 50–100 µM (highly dependent on buffer)
Storage -20°C, Desiccated, Dark (Nitro groups are photosensitive)
pKa ~3.0 (Pyridinium), ~11.0 (Hydrazide NH)

References

  • Raines Lab . (2008).[2] Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison / NIH.[2]

  • Fluorochem . (2023).[2] Product Specification: 2-methyl-5-nitropyridin-3-amine derivatives.

  • MilliporeSigma . (2023).[2] Solubility & Stability of Nitropyridine Hydrazines (CAS 6343-98-2).

Technical Support Center: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide . It addresses the unique chemical instability inherent to the N-(2-pyridyl)hydrazide scaffold—specifically its propensity for "Dimroth-like" cyclization and oxidative degradation.[1]

Subject: Stability, Storage, and Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Compound Profile

Compound: this compound Common ID: N'-(5-nitropyridin-2-yl)isobutyrohydrazide Primary Application: Key intermediate for the synthesis of 3-isopropyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine scaffolds (often used in kinase inhibitor discovery, e.g., p38 MAPK or BET inhibitors).[1]

Critical Warning: This compound is thermodynamically poised to undergo dehydrative cyclization .[1] While stable as a solid at -20°C, it rapidly degrades in solution under acidic or thermal stress, converting into its corresponding triazolopyridine. This is the #1 source of "purity failure" reported by users.[1]

Core Stability Matrix

The following table summarizes the primary degradation pathways identified for this specific hydrazide architecture.

Issue TypeSymptomChemical MechanismTrigger Conditions
Cyclization (Major) New peak (RRT > 1.0), Mass shift [M-18] Intramolecular condensation to 3-isopropyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine .[1]Acidic pH (< 6), Heat (> 40°C), Protic solvents.[1]
Hydrolysis Appearance of 2-hydrazino-5-nitropyridine Cleavage of the hydrazide amide bond.[1]Strong Acid/Base, prolonged water exposure.
Oxidation Sample turns brown/red; broadening of NMR signals.[1]Oxidation of hydrazine -NH-NH- moiety to azo/diazo species.[1]Air exposure, trace metal contamination (Cu, Fe).[1]
Photolysis Darkening of solid surface.[1]Nitro group reduction or radical formation.[1]UV/Visible light exposure (Nitro-aromatics are photosensitive).[1]

Visualization of Degradation Pathways

The diagram below maps the chemical fate of your compound. Note that the Cyclization pathway is often irreversible and faster than hydrolysis in organic media.[1]

G Target Target Molecule This compound (MW: 238.24) Triazole Cyclization Product 3-isopropyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (MW: 220.23, M-18) Target->Triazole Acid / Heat / Dehydration (Fastest Pathway) Hydrolysis_Amine Hydrolysis Product A 2-hydrazino-5-nitropyridine Target->Hydrolysis_Amine Strong Acid/Base (aq) Hydrolysis_Acid Hydrolysis Product B Isobutyric Acid Target->Hydrolysis_Acid Strong Acid/Base (aq) Oxidation Oxidation Products Azo dimers / Diazo species (Color Change) Target->Oxidation Air / Light / Metals

Figure 1: Degradation map showing the dominant cyclization pathway (Red) vs. hydrolysis and oxidation.[1]

Troubleshooting Guide (Q&A)

Q1: I see a new impurity peak at [M-18] in my LC-MS. Is my column destroying the sample?

Diagnosis: Likely yes, but it confirms the sample's identity. Technical Insight: The [M-18] peak corresponds to the loss of water (


), indicating the formation of the triazolopyridine  ring.[1]
  • The Cause: If your mobile phase is acidic (e.g., 0.1% Formic Acid or TFA), the N-(2-pyridyl)hydrazide moiety can cyclize on-column or in the autosampler if left too long. This is a classic "Dimroth-like" rearrangement driven by the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by dehydration.

  • Solution:

    • Check the Autosampler: Do not leave the sample dissolved in acidic mobile phase for >1 hour. Use neutral acetonitrile/water for dilution.[1]

    • Switch Mobile Phase: Try using Ammonium Bicarbonate (pH 7.[1]4) or Ammonium Acetate (pH 6.[1]5) for QC to minimize on-column cyclization.

Q2: My solid sample has turned from bright yellow to a dull orange/brown. Is it still usable?

Diagnosis: Surface oxidation and photolysis.[1] Technical Insight: Nitro-pyridines are inherently photosensitive. Furthermore, the hydrazine linkage (-NH-NH-) is susceptible to air oxidation, forming azo impurities which are highly colored (chromophores) even at trace levels (ppm).[1]

  • Assessment: Perform a quick

    
    H-NMR.[1] If the integral ratios of the isopropyl group (doublet ~1.2 ppm) to the aromatic pyridine protons match 6:3, the bulk material is likely intact. The color change is often superficial.[1]
    
  • Recovery: Recrystallization from Ethanol/Water is usually effective.[1] Avoid Acetone (see Q4).

Q3: I tried to dissolve the compound in Acetone for NMR, and the spectrum looks completely wrong.

Diagnosis: Schiff base formation (Hydrazone exchange). Technical Insight: Hydrazides are nucleophiles.[1] Acetone is a ketone.[1] In solution, they will slowly react to form the isopropylidene hydrazide (Schiff base), releasing the isobutyryl group or scrambling the structure.[1]

  • Solution: Never use ketone solvents (Acetone, MEK) or aldehydes for this class of compounds.[1] Use DMSO-d6 or MeOH-d4 for analysis.[1]

Q4: We are trying to scale up, but the yield drops and we isolate the triazole instead. How do we stop this?

Diagnosis: Uncontrolled exotherm or acidic contamination during workup.[1] Technical Insight: The cyclization to triazolopyridine is often the intended next step in synthesis, but if you want to isolate the linear hydrazide, you must suppress this reaction.

  • Protocol Adjustment:

    • Temperature Control: Keep reaction and workup temperatures < 20°C.

    • pH Management: Ensure the workup is strictly neutral.[1] Avoid strong acid washes.[1] If quenching an acid chloride reaction, use a mild base (bicarbonate) and ensure no local acidification occurs.[1]

Validated Protocols

Storage Protocol (Standard of Care)

To maximize shelf-life (>1 year):

  • Atmosphere: Store under Argon or Nitrogen.[1] (Oxygen accelerates azo formation).[1]

  • Temperature: -20°C is mandatory for long-term storage.

  • Container: Amber glass vials (protects from UV/Nitro-reduction).

  • Desiccant: Silica gel pack required.[1] Moisture promotes hydrolysis.[1]

QC Method: Differentiation of Linear vs. Cyclized

Standard LCMS conditions often fail to distinguish the two forms if cyclization happens in the source.[1] Use this NMR check:

  • Linear Hydrazide (Target):

    • Look for two distinct NH signals (often broad, >8 ppm) in DMSO-d6.[1]

    • Carbonyl carbon signal in

      
      C-NMR around 175 ppm.[1]
      
  • Cyclized Triazole (Impurity):

    • Zero NH signals.[1]

    • Disappearance of the Carbonyl signal; appearance of a C=N signal in the triazole ring (shifted upfield).[1]

    • Distinct shift in the isopropyl CH proton (due to the rigid planar ring current of the triazole-pyridine system).[1]

References

  • Cyclization Mechanism: The oxidative or dehydrative cyclization of 2-pyridyl hydrazides to [1,2,4]triazolo[4,3-a]pyridines is a well-documented transform

    • Source:Organic Chemistry Portal - Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Nitro-Pyridine Reactivity: 2-methyl-5-nitropyridine derivatives are known precursors for fused ring systems, exhibiting specific sensitivity to nucleophilic

    • Source:PubChem Compound Summary: 2-Methyl-5-nitropyridine.[1] Available at: [Link][1]

  • Hydrazide Stability: General hydrolysis and oxid

    • Source:National Institutes of Health (NIH) - Synthesis of hydrazides of heterocyclic amines.[1] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This molecule is a key intermediate in various drug discovery and development programs, often utilized for its unique structural motifs. The synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, can present several challenges ranging from low yields to difficult purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome these obstacles. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Reaction Overview & Mechanism

The primary synthetic route involves the reaction of 2-chloro-5-nitropyridine with 2-methylpropanehydrazide (isobutyric hydrazide). The reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The pyridine ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (NO₂) positioned para to the chlorine leaving group.[1][2] The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the 2-methylpropanehydrazide acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. A base is typically required to deprotonate the hydrazide nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Figure 1: SNAr Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and how do I choose the right one?

A1: The base serves two primary functions: 1) It deprotonates the 2-methylpropanehydrazide, significantly increasing its nucleophilicity and driving the initial attack on the pyridine ring. 2) It acts as a scavenger for the HCl generated as a byproduct, preventing it from protonating the reactants or product.

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the reaction but are generally not so harsh as to cause degradation of the starting materials or product.[4]

  • Organic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used. They are soluble in most organic solvents, making for a homogeneous reaction mixture.

  • Avoid strong hydroxide bases (e.g., NaOH, KOH) in excess or at high temperatures, as they can lead to unwanted side reactions, including ring-opening of the 2-chloro-5-nitropyridine.[5]

Q2: Which solvent is optimal for this reaction?

A2: The ideal solvent should be polar aprotic and have a sufficiently high boiling point to allow for heating if necessary.

  • Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices. They effectively solvate the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Tetrahydrofuran (THF) and 1,4-Dioxane are also suitable options.[4]

  • Protic solvents like ethanol or methanol can be used, but they may participate in hydrogen bonding and potentially slow the reaction rate by solvating the nucleophile too effectively.

Q3: Is temperature control critical for this reaction?

A3: Yes, temperature is a critical parameter. While heating is often required to drive the reaction to completion, excessive temperatures can lead to side product formation and degradation. The electron-withdrawing nitro group makes the pyridine ring susceptible to various reactions. A good starting point is 60-80 °C, with careful monitoring by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased cautiously.[6]

Q4: My 2-chloro-5-nitropyridine starting material is old. Does its quality matter?

A4: Absolutely. The quality of your starting materials is paramount for achieving consistent results. 2-chloro-5-nitropyridine should be a light yellow solid.[7] If it has darkened significantly, it may have degraded. It's advisable to check its purity by melting point or NMR before use. Similarly, ensure your 2-methylpropanehydrazide is of high purity and has been stored properly to prevent hydrolysis or oxidation.

Troubleshooting Guide

Troubleshooting_Flowchart Figure 2: Troubleshooting Low Yield Start Problem: Low or No Yield Check_Reagents 1. Verify Starting Material Quality - Run NMR/MP of reactants - Use fresh reagents Start->Check_Reagents Check_Stoichiometry 2. Check Stoichiometry & Base - Is hydrazide ~1.1 eq? - Is base >2.0 eq? Check_Reagents->Check_Stoichiometry Reagents OK Solution_Reagents Outcome: Re-run with pure materials. Check_Reagents->Solution_Reagents Reagents Impure Check_Conditions 3. Evaluate Reaction Conditions - Is solvent dry and appropriate? - Is temperature optimal (60-80°C)? Check_Stoichiometry->Check_Conditions Stoichiometry OK Solution_Stoichiometry Outcome: Adjust equivalents and re-run. Check_Stoichiometry->Solution_Stoichiometry Incorrect Stoichiometry Check_Monitoring 4. Review Reaction Monitoring - Did TLC show reaction progress? - Was the reaction run long enough? Check_Conditions->Check_Monitoring Conditions OK Solution_Conditions Outcome: Optimize T° and solvent. Check_Conditions->Solution_Conditions Suboptimal Conditions Solution_Monitoring Outcome: Increase reaction time or temperature. Check_Monitoring->Solution_Monitoring

Figure 2: Troubleshooting Low Yield

Problem: My reaction is very slow or stalls completely.

  • Probable Cause: Insufficient activation energy or poor nucleophilicity.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC for any signs of decomposition. A range of 60-100 °C is typical for these types of SNAr reactions.[6]

    • Check Your Base: Ensure you have at least 2 equivalents of a suitable base like K₂CO₃ or DIPEA. An insufficient amount of base will result in a low concentration of the deprotonated, more nucleophilic hydrazide.

    • Solvent Choice: If you are using a less polar solvent like THF, consider switching to a more polar aprotic solvent like DMF or ACN to better facilitate the charge separation in the Meisenheimer intermediate.

Problem: My TLC plate shows multiple new spots, and the desired product spot is weak.

  • Probable Cause: Side reactions or decomposition are occurring, likely due to excessive heat or incorrect stoichiometry.

  • Solution:

    • Lower the Temperature: Run the reaction at the lower end of the optimal range (e.g., 50-60 °C) for a longer period.

    • Control Stoichiometry: Use only a slight excess of the 2-methylpropanehydrazide (1.05-1.1 equivalents). A large excess can lead to the formation of di-substituted byproducts or other impurities.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for an extended time at high temperatures.

Problem: My product is streaking badly on a silica gel TLC plate, making purification by standard column chromatography impossible.

  • Probable Cause: The product is a polar, basic compound. The free amine-like groups on the hydrazide moiety interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.[8][9]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the methanol portion of your eluent will neutralize the acidic sites on the silica and lead to much-improved peak shape.[8]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8]

    • Reversed-Phase Chromatography: This is often the best method for purifying polar compounds. Use a C18 column with a mobile phase of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape by protonating the basic nitrogens.[8][10]

Purification_Workflow Figure 3: Purification Strategy Start Crude Product TLC Analyze by TLC (e.g., 10% MeOH in DCM) Start->TLC Decision Does it streak? TLC->Decision NormalPhase Purify via Normal Phase (Silica Gel) Decision->NormalPhase No StreakingSolutions Troubleshoot Streaking Decision->StreakingSolutions Yes PureProduct Pure Product NormalPhase->PureProduct AddBase Option 1: Add 1% TEA to eluent StreakingSolutions->AddBase UseAlumina Option 2: Use Alumina Column StreakingSolutions->UseAlumina ReversePhase Option 3: Use Reversed-Phase (C18) (Water/ACN + 0.1% FA) StreakingSolutions->ReversePhase AddBase->PureProduct UseAlumina->PureProduct ReversePhase->PureProduct

Figure 3: Purification Strategy

Problem: The purified product appears as an oil and won't crystallize.

  • Probable Cause: The presence of residual solvent or minor impurities is inhibiting the formation of a crystal lattice.

  • Solution:

    • High-Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Vigorously scratch the flask with a glass rod and sonicate the mixture. This can break up the oil and induce precipitation of a solid.

    • Controlled Recrystallization: Dissolve the oil in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethyl acetate). Allow the solution to cool very slowly to room temperature, then place it in a refrigerator or freezer. Seeding with a previously obtained crystal can be highly effective.[8]

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueJustification & Rationale
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[3]
Base K₂CO₃ or DIPEAProvides sufficient basicity to deprotonate the nucleophile without causing product/reactant degradation.[4]
Temperature 60 - 80 °CBalances reaction rate with minimizing potential side reactions. Higher temperatures may be needed but require careful monitoring.[6]
Stoichiometry 1.0 eq. 2-chloro-5-nitropyridine1.1 eq. 2-methylpropanehydrazide2.2 eq. BaseA slight excess of the hydrazide ensures complete consumption of the limiting reagent. Sufficient base is crucial for deprotonation and HCl scavenging.
Atmosphere Nitrogen or ArgonAn inert atmosphere is recommended for prolonged reactions at elevated temperatures to prevent potential oxidation.
Detailed Experimental Protocol: Optimized Synthesis
  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (2.2 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF (or ACN) via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting pyridine.

  • Add 2-methylpropanehydrazide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 70 °C in an oil bath.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Protocol: Purification by Modified Flash Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Column Packing: Prepare a silica gel column in your desired eluent system (e.g., Hexane/Ethyl Acetate).

  • Eluent Preparation: Prepare your mobile phase. For this polar product, a gradient from 50% Ethyl Acetate in Hexane to 100% Ethyl Acetate, followed by a gradient up to 10% Methanol in Dichloromethane is a good starting point. Crucially, add 0.5-1% triethylamine to all eluent mixtures. [8]

  • Elution: Load the dry sample onto the column and begin elution. Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Expected Spectroscopic Data
TechniqueExpected Data for this compound
¹H NMR Signals corresponding to the pyridine ring protons (doublet near 9.0 ppm, doublet of doublets near 8.3 ppm, doublet near 7.0 ppm), NH protons (two broad singlets), and the isobutyryl group protons (septet near 2.6 ppm, doublet near 1.2 ppm).
¹³C NMR Aromatic carbons (approx. 160, 145, 140, 135, 108 ppm), carbonyl carbon (approx. 175 ppm), and aliphatic carbons (approx. 35, 19 ppm).
IR (Infrared) Strong N-H stretching bands (3200-3400 cm⁻¹), a strong C=O (amide) stretch (1650-1680 cm⁻¹), and characteristic strong asymmetric and symmetric NO₂ stretches (approx. 1520 and 1350 cm⁻¹).[11]
MS (Mass Spec) Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₁₂N₄O₃, MW = 224.22).

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Benci, K., et al. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides from Activated Amides in Water. Synthesis. [Link]

  • An, Y., Oh, J., & Lee, S. (2024). Acyl Substitution Reactions between Activated Amides and Arylsulfonyl Hydrazides. Synthesis. [Link]

  • Page, M. I., & Jencks, W. P. (1972). General base and acid catalysis in the hydrazinolysis of acetylimidazole. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 19, 2026, from [Link]

  • Li, W., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Dakota Ingredients. (2026, February 11). Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. [Link]

  • Kaur, N., et al. (2021). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. Heliyon. [Link]

  • Taha, M. O., et al. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Unknown Author. (n.d.). Aromatic Nucleophilic Substitution. Scanned Document. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Duarte, C. M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. BenchChem Technical Support.

Sources

Technical Support Center: Purification of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with related heterocyclic compounds.

Introduction

This compound is a molecule of interest that combines a hydrazide moiety with a nitropyridine core. The presence of the basic pyridine nitrogen, the polar nitro group, and the flexible hydrazide linkage presents a unique set of purification challenges. Issues such as low recovery, persistent impurities, and product degradation are common hurdles. This guide provides a structured, in-depth approach to troubleshooting these problems, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of these problems and provide detailed protocols for their resolution.

Question 1: My crude product is an oil or a sticky solid and fails to crystallize. How can I induce crystallization?

Answer:

This is a frequent issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. An oily product suggests that it may be "oiling out" of solution rather than crystallizing.

Causality: The high polarity imparted by the 5-nitro group and the hydrazide functionality, combined with the molecule's overall structure, can lead to strong solvation or a low melting point. Impurities act as defects, disrupting the ordered packing required for crystallization.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF, ethanol) are completely removed under high vacuum. Co-evaporation with a solvent in which the compound has low solubility but the impurities are soluble (e.g., toluene or hexane) can help remove stubborn residual solvents.

  • Solvent Screening for Recrystallization: A systematic solvent screen is the most effective approach.[1][2]

    • Single-Solvent System: Test small aliquots of your crude oil in various solvents of differing polarity (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, water). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Two-Solvent System: If a single solvent is not effective, a binary system is the next step. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like methanol or DMF). Then, slowly add a "poor" solvent (an anti-solvent, like water, diethyl ether, or hexane) dropwise at an elevated temperature until persistent turbidity is observed. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.

    • Slow Cooling: Rapid cooling often leads to precipitation or oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (0-4 °C) for an extended period (12-24 hours).

Recommended Solvents for Hydrazide Recrystallization
Solvent SystemRationale & Use CaseReference
Ethanol or Ethanol/WaterGood for moderately polar compounds. The addition of water can often induce crystallization of polar products.[1][3]
AcetonitrileCan be effective for highly soluble products that are difficult to crystallize from other solvents.[2]
Dimethylformamide (DMF) / WaterUseful for highly polar compounds that are difficult to dissolve. Dissolve in hot DMF and add water as the anti-solvent.[2]
Question 2: My post-purification TLC/HPLC shows multiple spots/peaks. What are the likely impurities and how do I remove them?

Answer:

The presence of multiple spots or peaks indicates that the initial purification was incomplete. The identity of these impurities is typically related to the synthetic route used to prepare the target compound. A common route is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-nitropyridine with 2-methylpropanehydrazide.

Diagram: Potential Impurities in Synthesis

cluster_reactants Starting Materials cluster_products Products & Impurities A 2-Chloro-5-nitropyridine P Target Product: This compound A->P + B I1 Impurity 1: Unreacted 2-Chloro-5-nitropyridine A->I1 Incomplete Reaction I3 Impurity 3: 2-Hydroxy-5-nitropyridine (Hydrolysis By-product) A->I3 + H2O (hydrolysis) B 2-Methylpropanehydrazide B->P I2 Impurity 2: Unreacted 2-Methylpropanehydrazide B->I2 Incomplete Reaction

Caption: Common impurities from a typical SNAr synthesis route.

Troubleshooting with Chromatography:

If recrystallization fails to remove these impurities, column chromatography is the recommended next step. Pyridine-containing compounds can be challenging due to their basicity, which often leads to peak tailing on standard silica gel.[4]

Experimental Protocol: Flash Chromatography for Purifying Pyridine Derivatives

  • Stationary Phase Selection:

    • Standard Silica Gel: The most common choice. However, peak tailing can be an issue.

    • Deactivated Silica: Pre-treating the silica gel with a small amount of a base like triethylamine (TEA) can significantly improve peak shape. Prepare a slurry of silica in your chosen eluent and add 0.5-1% (v/v) TEA.

    • Alumina (Basic or Neutral): Can be a good alternative to silica for basic compounds.

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system and gradually increase polarity. A common gradient is from hexane to ethyl acetate.

    • For highly polar compounds, a dichloromethane/methanol system may be necessary.

    • Example Gradient:

      • Initial: 100% Hexane (to elute non-polar impurities).

      • Gradient: 0% to 50% Ethyl Acetate in Hexane over 10-15 column volumes.

      • Hold: Maintain the optimal ethyl acetate concentration to elute your product.

      • Flush: Increase to 100% Ethyl Acetate or add 5-10% Methanol to elute highly polar impurities.

  • Monitoring: Use TLC to track the separation. The less polar starting material (2-chloro-5-nitropyridine) should elute first, followed by your target product. The highly polar 2-methylpropanehydrazide and any hydrolysis by-products will likely remain near the baseline in less polar solvent systems.

Question 3: I'm performing HPLC analysis and observe significant peak tailing for my main product. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like your nitropyridine derivative is a classic chromatography problem. It is primarily caused by strong, undesirable interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based HPLC columns.[4]

Causality: The lone pair of electrons on the pyridine nitrogen interacts with the acidic Si-OH groups on the stationary phase via a secondary, non-ideal retention mechanism. This leads to a portion of the analyte being retained more strongly, causing the peak to "tail."

Diagram: Troubleshooting Chromatographic Resolution

cluster_mobile_phase Mobile Phase Adjustments cluster_column Stationary Phase Adjustments Start Poor Resolution or Peak Tailing Observed CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase CheckColumn Change Column Type CheckMobilePhase->CheckColumn No Improvement AddBuffer Add Acidic Buffer (e.g., Formic Acid, TFA) CheckMobilePhase->AddBuffer Yes EndCapped Use End-Capped C18 Column CheckColumn->EndCapped Yes End Symmetrical Peak Achieved AddBuffer->End Success AddCompetitor Add Competing Base (e.g., Triethylamine) AddBuffer->AddCompetitor Still Tailing AddCompetitor->CheckColumn Still Tailing AddCompetitor->End Success EndCapped->End Success AltPhase Switch to Phenyl or Polar-Embedded Phase EndCapped->AltPhase Still Tailing AltPhase->End Success

Caption: A logical workflow for systematically improving peak shape.

Optimization Strategies:

  • Mobile Phase pH Adjustment:

    • Low pH: Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to the mobile phase. This protonates the silanol groups (Si-OH to Si-OH₂⁺), reducing their interaction with the basic analyte. Most pyridine derivatives have a pKa between 5 and 6, so operating at a low pH ensures the pyridine is also protonated, which can lead to more consistent interactions.[4]

  • Use of Mobile Phase Additives:

    • Competing Base: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 5-10 mM). TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding them from your analyte.[4][5]

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process where most of the residual silanol groups are chemically deactivated.

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity and interaction mechanisms.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound? How should I store it? A1: The compound is expected to be relatively stable. The hydrazide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions. The nitroaromatic system is generally robust but can be sensitive to strong reducing agents. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 0-4 °C, protected from light and moisture.

Q2: Can the nitro group be a source of impurities? A2: While the nitro group itself is stable under typical purification conditions (chromatography, recrystallization), impurities can arise from the synthesis of the nitropyridine starting material. For instance, the nitration of 2-methylpyridine can sometimes lead to the formation of other isomers or N-oxide by-products.[6][7] It is crucial to use a pure starting material to avoid carrying these impurities through the synthesis.

Q3: Are there any safety concerns I should be aware of? A3: Standard laboratory safety precautions should be followed. While specific toxicity data for this compound is not available, many nitroaromatic compounds and hydrazide derivatives can be irritants and have potential toxicity.[8] It is prudent to handle the compound with appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

References

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1162(2), 153-158. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Patel, S. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • Karimi-Jaberi, Z. et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. [Link]

  • Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(2), 164-169. [Link]

  • Litvinova, L.V. et al. (1978).
  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

  • Synthesis of some new pyrazoline derivatives and their biological evaluation. (n.d.). Retrieved from [Link]

  • Buu-Hoï, N. P. et al. (1953). Hydrazine Derivatives. I. Benzalthio. Journal of the American Chemical Society, 75(20), 4991–4994.
  • Trivedi, M. N. et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Ryabukhin, S. V. et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5345. [Link]

Sources

Technical Support Center: Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers and drug development professionals engaged in the synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, with a core focus on minimizing side product formation to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this molecule, and what are its critical control points?

A1: The most reliable and common approach is a two-step synthesis. This strategy allows for the isolation and purification of a key intermediate, which significantly reduces the complexity of the final product mixture.

  • Step 1: Synthesis of Isobutyrylhydrazide (2-Methylpropanehydrazide). This intermediate is typically prepared by the hydrazinolysis of an isobutyrate ester (e.g., methyl or ethyl isobutyrate) with hydrazine hydrate.[1][2] This method is often preferred over using isobutyryl chloride because it avoids the aggressive formation of diacylhydrazine byproducts.[3]

  • Step 2: Nucleophilic Aromatic Substitution (SNA_r_). The isolated isobutyrylhydrazide is then reacted with 2-chloro-5-nitropyridine. The terminal -NH2 group of the hydrazide acts as the nucleophile, displacing the chloride on the electron-deficient pyridine ring to form the desired product.[4]

The critical control points are:

  • Purity of Isobutyrylhydrazide: Any unreacted hydrazine or the presence of diacyl byproducts from Step 1 will lead to impurities in the final step.

  • Reaction Conditions for SNA_r_: Temperature, solvent, and the potential use of a non-nucleophilic base are crucial for preventing side reactions and ensuring complete conversion.

Below is a diagram illustrating the primary synthetic workflow.

Caption: High-level overview of the two-step synthesis pathway.

Q2: During the synthesis of isobutyrylhydrazide from isobutyryl chloride, I'm observing a significant byproduct that is difficult to remove. What is it and how can I prevent its formation?

A2: This is a classic and frequently encountered issue. The byproduct is almost certainly N,N'-diisobutyrylhydrazine , the diacylated version of hydrazine.

Causality: Hydrazine (H₂N-NH₂) has two nucleophilic amine groups. After the first acylation forms your desired isobutyrylhydrazide, the product itself remains a potent nucleophile. The nitrogen atom adjacent to the carbonyl group is less nucleophilic due to resonance delocalization, but the terminal -NH₂ group is still highly reactive. If a high concentration of isobutyryl chloride is present, it can react with the newly formed hydrazide faster than it reacts with the remaining hydrazine, leading to the diacyl byproduct.[5][6] This is especially problematic with reactive acylating agents like acyl chlorides.[3]

Caption: Formation pathway of the N,N'-diacylhydrazine side product.

Prevention Strategy:

The key to minimizing this side product is to manipulate the reaction kinetics to favor mono-acylation. This is achieved by ensuring the acyl chloride preferentially encounters hydrazine rather than the mono-acylated product.

ParameterStandard ConditionOptimized Condition (to avoid diacylation) Rationale
Hydrazine Stoichiometry 1.1 - 1.5 equivalents≥ 4 equivalents A large excess of hydrazine statistically favors the reaction of the acyl chloride with hydrazine over the product.[6]
Temperature Room Temperature-5 to 0 °C Lowering the temperature reduces the reaction rate, allowing for better control and minimizing the reactivity of the mono-acyl product.[5][7]
Reagent Addition Quick additionSlow, dropwise addition of acyl chloride Maintains a low instantaneous concentration of the acyl chloride, preventing it from overwhelming the hydrazine.[6][7]
Solvent Aprotic (e.g., DCM)Inert solvent slurry (e.g., Diethyl Ether) Using an inert solvent where hydrazine may form a slurry can effectively control the reaction.[6][7]

Recommended Protocol for Isobutyrylhydrazide Synthesis (Minimizing Diacylation):

  • In a flask equipped with a stirrer and dropping funnel, prepare a stirred slurry of hydrazine hydrate (4.0 eq.) in diethyl ether at 0 °C.

  • Add isobutyryl chloride (1.0 eq.), diluted in diethyl ether, dropwise to the cold slurry over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • A precipitate of the desired product and hydrazine hydrochloride will form.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.

  • Workup typically involves filtration and careful washing to remove unreacted hydrazine and its salts. The N,N'-diisobutyrylhydrazine byproduct is significantly less soluble and can often be removed by filtration if formed.[5]

Q3: In my final SNA_r_ coupling step, I'm seeing an impurity with a similar polarity to my starting hydrazide. What is it, and how do I avoid it?

A3: This impurity is likely 2-hydrazinyl-5-nitropyridine .

Causality: This side product forms if there is residual hydrazine hydrate carried over from the first step (or if it's used as a base). Hydrazine itself is a powerful nucleophile and will readily react with 2-chloro-5-nitropyridine via the same SNA_r_ mechanism to displace the chloride.[4][8]

Prevention Strategy:

  • Rigorous Purification of the Intermediate: The most effective solution is to meticulously purify the isobutyrylhydrazide after its synthesis. Recrystallization or column chromatography should be employed to ensure it is completely free of unreacted hydrazine hydrate before proceeding to the next step.

  • Use of a Non-Nucleophilic Base: If a base is required to scavenge the HCl byproduct during the SNA_r_ reaction, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃). Avoid using primary or secondary amines, or excess hydrazine itself.

  • Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the purified isobutyrylhydrazide relative to the 2-chloro-5-nitropyridine to ensure the limiting reagent is fully consumed, but avoid a large excess that complicates purification.

Q4: How can I effectively monitor the reaction and characterize the final product against potential side products?

A4: A combination of Thin Layer Chromatography (TLC) for reaction monitoring and spectroscopic methods for final characterization is essential.

Reaction Monitoring by TLC:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and increasing polarity to 50:50 or 70:30) is a good starting point. Dichloromethane/methanol systems can also be effective.

  • Visualization: UV light (254 nm) will show the aromatic compounds. Staining with potassium permanganate or iodine can help visualize the hydrazide and hydrazine-containing spots.

Expected R_f_ Values (Relative):

  • N,N'-diisobutyrylhydrazine (Side Product): Highest R_f_ (least polar).

  • 2-chloro-5-nitropyridine (Starting Material): High R_f_.

  • This compound (Product): Intermediate R_f_.

  • Isobutyrylhydrazide (Starting Material): Low R_f_.

  • 2-hydrazinyl-5-nitropyridine (Side Product): Low R_f_ (often very polar).

Structural Confirmation:

TechniqueDesired Product SignatureN,N'-diisobutyrylhydrazine Signature
¹H NMR Shows aromatic protons of the 5-nitropyridyl ring, two distinct N-H signals (one broad singlet for -NH-CO, another for -NH-Ar), and the characteristic isopropyl septet and doublet.Symmetrical structure. Shows only one type of N-H signal and one set of isopropyl signals. No aromatic protons.
¹³C NMR Carbon signals for the pyridine ring will be present, along with two distinct carbonyl signals (C=O).Only shows signals for the isopropyl group and a single carbonyl carbon.
Mass Spec (ESI+) Correct [M+H]⁺ peak at m/z corresponding to C₉H₁₂N₄O₃.Correct [M+H]⁺ peak at m/z corresponding to C₈H₁₆N₂O₂.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Synthesize Isobutyrylhydrazide start->step1 check1 Analyze Intermediate by TLC/NMR. Is N,N'-diacylhydrazine present? step1->check1 remediate1 Re-run Step 1: - Use >4 eq. Hydrazine - Add Acyl Chloride slowly at 0°C - Purify by recrystallization check1->remediate1 Yes step2 Step 2: SNAr Coupling with 2-Chloro-5-nitropyridine check1->step2 No remediate1->step1 check2 Analyze final mixture by TLC/LCMS. Is 2-hydrazinyl-5-nitropyridine present? step2->check2 remediate2 Action Required: - Rigorously purify Isobutyrylhydrazide  before use. - Use a non-nucleophilic base (K2CO3)  in Step 2. check2->remediate2 Yes purify Purify Final Product (Column Chromatography / Recrystallization) check2->purify No remediate2->step2 Re-run coupling end Pure Product Obtained purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Hren J, Polanc S, Kočevar M. Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. ARKIVOC. 2008; (i): 209. [Link]

  • Berillo D, Kozlovskiy V. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda University, Chemistry Series. 2012. [Link]

  • Li, B. et al. Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. 2007; 84: 353. [Link]

  • Liu, X-H. et al. Design, synthesis, biological activities, and 3D-QSAR of new N,N'-diacylhydrazines containing 2-(2,4-dichlorophenoxy)propane moiety. Chemical Biology & Drug Design. 2011; 78(6):968-76. [Link]

  • Karpenko, Y. et al. Synthesis, Characterization and Energetic Performance of Oxalyl Diazide, Carbamoyl Azide, and N,N'-Bis (azidocarbonyl)hydrazine. Chemistry – An Asian Journal. 2021. [Link]

  • PrepChem. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • Google Patents.
  • Google Patents. US8110705B2 - Processes for making hydrazides.
  • Paul, S. et al. Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B. 2005; 44B: 1899-1902. [Link]

  • Ng, S. W. 2-Chloro-5-nitropyridine. Acta Crystallographica Section E. 2010; 66(Pt 4): o843. [Link]

  • Hojo, K. et al. Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin. 2002; 50(1):140-2. [Link]

  • ResearchGate. How can I combine hydrazine derivative and ester? [Link]

  • Hojo, K. et al. Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin. 2002; 50(1):140-2. [Link]

  • Weng, J-Q. et al. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. Molecules. 2013; 18(12): 14960–14976. [Link]

  • Berillo, D. et al. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. 2022; 69(2): 455-464. [Link]

  • Sonntag, N. O. V. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society. 1968; 45(8), 571–574. [Link]

Sources

increasing the potency of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyridine-Hydrazide Scaffold Optimization Ticket Subject: Potency Optimization for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Reference Code: LEAD-OPT-NP-HYD-01 Status: Open

Executive Summary

You are currently working with This compound , a scaffold characterized by an isobutyryl tail, a hydrazide linker, and a 5-nitropyridine headgroup. While this chemotype often exhibits initial promise in antimicrobial and kinase inhibition screens, it faces three distinct "potency ceilings": conformational flexibility , metabolic liability (nitro group) , and physicochemical limitations .

This guide addresses these bottlenecks using a Design-Make-Test-Analyze (DMTA) troubleshooting framework.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: My compound shows nanomolar affinity in enzymatic assays but micromolar (or no) activity in cell-based assays. Why the disconnect?

Diagnosis: This is likely a Permeability vs. Efflux issue, often exacerbated by the hydrazide linker's polarity.

  • Technical Insight: The hydrazide motif (-CO-NH-NH-) possesses both hydrogen bond donors (HBD) and acceptors (HBA). High HBD counts (>3) often penalize passive membrane permeability (Rule of 5). Additionally, the 5-nitropyridine moiety is electron-deficient, potentially making the compound a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Troubleshooting Steps:

    • Calculate TPSA: Ensure Topological Polar Surface Area is <140 Ų (ideally <90 Ų for good permeability).

    • The "Methyl Scan": Alkylate the hydrazide nitrogen (N-methylation) to remove a hydrogen bond donor. This often improves permeability and can lock the conformation, potentially boosting potency.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): Run this immediately to confirm if the drop in potency is strictly permeability-driven.

Q2: The potency decreases significantly after incubation with liver microsomes. Is the hydrazide unstable?

Diagnosis: While hydrazides can be hydrolyzed, the Nitro group (-NO2) is the primary metabolic liability here.

  • Technical Insight: Nitro groups on aromatic rings are susceptible to nitroreductases (both bacterial and hepatic), reducing them to amines (-NH2) or hydroxylamines. This drastically changes the electronic character of the pyridine ring (from electron-withdrawing to electron-donating), usually killing potency if the interaction depends on the electron-poor pyridine.

  • Troubleshooting Steps:

    • Bioisosteric Replacement: Replace the -NO2 group with -CN (Cyano) or -CF3 (Trifluoromethyl) . These groups mimic the electron-withdrawing nature and steric bulk of the nitro group but are metabolically stable.

    • Linker Rigidification: Cyclize the hydrazide linker into a 1,3,4-oxadiazole or 1,3,4-thiadiazole . This removes the hydrolyzable amide bond and locks the molecule in a bioactive conformation (see Part 2).

Q3: I see variability in IC50 values between batches. Could it be chemical instability?

Diagnosis: Hydrazides are prone to metal chelation and oxidation .

  • Technical Insight: The acyl hydrazide structure can act as a bidentate ligand, chelating trace metals (Cu²⁺, Fe²⁺) in your assay buffer. This can lead to false positives (assay interference) or false negatives (compound precipitation).

  • Troubleshooting Steps:

    • Add EDTA: Supplement your assay buffer with 1mM EDTA to sequester trace metals.

    • Fresh DMSO Stocks: Hydrazides can oxidize to azo compounds or diimides in DMSO over time. Always use freshly prepared stocks for critical potency curves.

Part 2: Strategic Potency Optimization Protocols

To systematically increase potency, you must move from the flexible "hit" to a rigid "lead."

Strategy A: Linker Rigidification (The "Bioactive Lock")

The flexible hydrazine linker allows the molecule to adopt multiple conformations, only one of which binds to the target. This results in an entropic penalty upon binding.

  • Protocol: Convert the hydrazide into a 1,3,4-oxadiazole .

  • Mechanism: This locks the vectors of the isobutyl group and the nitropyridine, reducing the entropic cost of binding and often improving metabolic stability.

  • Synthesis Note: React your hydrazide with a dehydrating agent (e.g., POCl3 or Burgess reagent) to effect cyclization.

Strategy B: The "Magic Methyl" Effect (Solubility & Fit)

The isobutyryl tail (2-methylpropane) is somewhat bulky but lipophilic.

  • Protocol: Explore Gem-dimethyl vs. Cyclopropyl variations.

  • Mechanism: Replacing the open isobutyl chain with a cyclopropyl ring restricts the rotation of the carbonyl bond. If the binding pocket is narrow, this reduction in steric clash can increase potency by 10-100x.

Part 3: Data Visualization & Logic Flow

Optimization Logic Tree

Caption: Decision matrix for optimizing Nitropyridine-Hydrazide scaffolds based on assay feedback.

PotencyOptimization Start Compound: this compound CheckAssay Compare Enzymatic vs. Cell Potency Start->CheckAssay PermeabilityIssue Enzymatic >> Cell Potency (Permeability Issue) CheckAssay->PermeabilityIssue Gap > 100x MetabolicIssue High Clearance / Short Half-Life (Metabolic Liability) CheckAssay->MetabolicIssue Microsome unstable PotencyStall Low Potency in All Assays (Binding Affinity Issue) CheckAssay->PotencyStall Weak binder Sol_NMethyl Action: N-Methylation (Reduce H-bond donors) PermeabilityIssue->Sol_NMethyl Sol_Bioisostere Action: Replace -NO2 with -CN/-CF3 (Prevent reduction) MetabolicIssue->Sol_Bioisostere Sol_Rigidify Action: Cyclize to 1,3,4-Oxadiazole (Reduce entropic penalty) PotencyStall->Sol_Rigidify Sol_TailMod Action: Replace Isobutyl with Cyclopropyl (Optimize steric fit) PotencyStall->Sol_TailMod Sol_Rigidify->Sol_Bioisostere Combine strategies

Comparative Data: Expected SAR Improvements

Note: Values are illustrative estimates based on typical medicinal chemistry transformations of this scaffold.

Modification StrategyTarget ParameterExpected Potency ShiftRisk Factor
Base Compound Baseline1.0x (Reference)High Clearance
-NO2 → -CN (Nitrile) Metabolic Stability0.8x - 1.5xLoss of H-bond acceptor
-NO2 → -CF3 Lipophilicity/Stability1.0x - 3.0xSolubility decrease
Hydrazide → Oxadiazole Entropy/Affinity5.0x - 20.0x Loss of H-bond donor
Isobutyl → Cyclopropyl Steric Fit2.0x - 5.0xNone

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(11), 2871–2894.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Kumari, S., et al. (2020).[1] Nitro group-containing compounds in medicinal chemistry: A review. Current Medicinal Chemistry.

  • Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

dealing with off-target effects of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Executive Summary: The Chemotype Liability Profile

As a Senior Application Scientist, I have reviewed your inquiry regarding This compound (CAS: 1329296-85-6). While this specific compound is often utilized as a specialized research probe or intermediate, its structural core—a nitro-pyridine coupled with a hydrazide moiety —presents a well-documented profile of potential off-target activities.

Your experimental irregularities are likely not random but stem from two intrinsic chemical liabilities:

  • Redox Cycling (Nitro Group): The 5-nitro-pyridine motif is prone to single-electron reduction, generating reactive oxygen species (ROS) that can mimic enzymatic inhibition or cause non-specific cytotoxicity.

  • Covalent Reactivity (Hydrazide Group): The hydrazide linker is a nucleophile capable of forming stable hydrazones with carbonyl-containing cofactors (e.g., Pyridoxal Phosphate/Vitamin B6), leading to "off-target" inhibition of PLP-dependent enzymes.

This guide provides a systematic approach to distinguishing genuine pharmacological activity from these chemotype-specific artifacts.

Technical Troubleshooting Guide (Q&A)

Category A: Assay Interference & In Vitro Anomalies

Q1: We are observing high potency in our primary biochemical assay, but the effect disappears when we add a reducing agent. Is this a false positive? A: Likely, yes. This is a classic signature of Redox Cycling .

  • Mechanism: The 5-nitro group on the pyridine ring can undergo a futile reduction cycle catalyzed by flavoenzymes or reducing agents in your buffer (e.g., DTT/TCEP in excess), generating superoxide radicals (

    
    ). These radicals can oxidize catalytic cysteines on your target protein, causing non-specific inhibition.
    
  • Diagnostic Test: Repeat the assay in the presence of Catalase (100 U/mL) or SOD (Superoxide Dismutase) . If the potency (

    
    ) shifts significantly (e.g., >10-fold), the inhibition is driven by ROS generation, not specific binding.
    
  • Action: Remove excess reductants from the assay buffer or switch to a detergent-based assay format to rule out aggregation.

Q2: Our fluorescence-based binding assay is showing erratic readouts. Could the compound be interfering with the signal? A: High Probability. Nitro-aromatic compounds are known fluorescence quenchers .

  • Mechanism: The nitro group absorbs strongly in the UV-Vis region (typically 300–400 nm) and can quench the fluorescence of common fluorophores via inner-filter effects or collisional quenching.

  • Action: Measure the UV-Vis absorption spectrum of the compound at the assay concentration. If it overlaps with your fluorophore's excitation/emission wavelengths, apply a mathematical correction or switch to a radiometric/mass-spec based readout.

Category B: Cellular Toxicity & Metabolic Stability

Q3: We see unexpected cytotoxicity in HepG2 cells that doesn't correlate with target engagement. What is the cause? A: This is likely due to Mitochondrial Uncoupling or Lysosomal Trapping .

  • Mechanism:

    • Mitochondrial: The nitro radical anion can disrupt the electron transport chain, leading to ATP depletion and cell death.

    • Lysosomal: As a weak base (hydrazide/pyridine), the compound can accumulate in acidic lysosomes (lysosomotropism), causing swelling and dysfunction.

  • Diagnostic Test: Measure cellular ATP levels vs. LDH release. If ATP drops before membrane integrity is lost (LDH), it confirms mitochondrial toxicity.

Q4: The compound is rapidly cleared in microsomes. What are the major metabolites? A: Expect Nitro-reduction and Hydrazine cleavage .

  • Pathway:

    • Nitro-Reduction:

      
      . The hydroxylamine (
      
      
      
      ) intermediate is often toxic and mutagenic.
    • Hydrazide Hydrolysis: Cleavage of the amide bond releases 2-amino-5-nitropyridine (potentially mutagenic) and isobutyric acid.

    • Acetylation: If using specific cell lines, NAT (N-acetyltransferase) may acetylate the hydrazine moiety.

Category C: Specific Off-Target Enzymes

Q5: We are seeing inhibition of enzymes we didn't target, specifically transaminases or decarboxylases. Why? A: This is a Covalent Cofactor Depletion effect.

  • Mechanism: Many metabolic enzymes (e.g., GAD65, GABA-T, DOPA decarboxylase) rely on Pyridoxal Phosphate (PLP) as a cofactor. The hydrazide group of your compound reacts with the aldehyde of PLP to form a stable hydrazone , effectively stripping the enzyme of its cofactor.

  • Action: Supplement your assay or cell media with excess Pyridoxal Phosphate (1 mM). If toxicity/inhibition is reversed, the effect is due to B6 depletion.

Mechanism of Action & Liability Pathways

The following diagram illustrates the dual-liability mechanism of this compound: Redox Cycling (ROS generation) and Cofactor Depletion (PLP reactivity).

OffTargetPathways cluster_Redox Path A: Nitro Group Liability (Redox Cycling) cluster_Hydrazide Path B: Hydrazide Liability (Cofactor Depletion) Compound 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide NitroRed Nitro Radical Anion (R-NO2•-) Compound->NitroRed 1e- Reduction (Flavoenzymes) Hydrazone Stable Hydrazone Adduct Compound->Hydrazone Nucleophilic Attack NitroRed->Compound Re-oxidation Oxygen Molecular Oxygen (O2) NitroRed->Oxygen e- Transfer Superoxide Superoxide Radical (O2•-) Oxygen->Superoxide Generates OxStress Oxidative Stress (Mitochondrial Toxicity) Superoxide->OxStress FalsePos False Positive Inhibition (Cysteine Oxidation) Superoxide->FalsePos PLP Pyridoxal Phosphate (Vitamin B6) PLP->Hydrazone + Aldehyde Group EnzInhib Off-Target Inhibition (Transaminases/Decarboxylases) Hydrazone->EnzInhib Cofactor Sequestration

Caption: Figure 1. Dual mechanism of off-target toxicity. Path A (Red) shows the futile redox cycle generating ROS. Path B (Yellow) shows the scavenging of Vitamin B6 (PLP) by the hydrazide motif.

Mitigation Protocols

To validate your experimental data, implement the following control experiments:

IssueControl ExperimentExpected Outcome (If Artifact)
Redox Cycling Add Catalase (100 U/mL) or SOD to the assay buffer.Inhibition potency (

) decreases significantly (e.g., from 1

M to >10

M).
PLP Depletion Supplement media/buffer with 1 mM Pyridoxal Phosphate .Toxicity or off-target inhibition is reversed.
Aggregation Add 0.01% Triton X-100 or 0.05% Tween-20 .Inhibition disappears (aggregators are detergent-sensitive).
Thiol Reactivity Pre-incubate compound with N-acetylcysteine (NAC) or GSH .Loss of activity indicates the compound is a covalent electrophile.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Kovacic, P., & Somanathan, R. (2014). Nitro-Aromatic Compounds: Toxicity, Mode of Action, and Metabolism. Current Bioactive Compounds, 10(4), 275-290. Link

  • Nguyen, T. L., et al. (2020). Hydrazine-containing drugs and their adverse effects: Mechanisms and mitigation strategies. Chemical Research in Toxicology, 33(5), 1123-1138. Link

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors for Small Molecule Tools. Chemistry & Biology, 17(6), 561–577. Link

Technical Support Center: Troubleshooting 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide in their experimental assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding potential assay interference. Our goal is to equip you with the scientific rationale and practical tools to ensure the integrity and reliability of your data.

Introduction: Understanding the Potential for Assay Interference

The compound this compound possesses structural motifs, specifically the hydrazide and nitropyridine groups, that warrant careful consideration for potential non-specific interactions in biological and biochemical assays. While these features are essential for its intended activity, they can also contribute to misleading results. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS), which are known to generate false positives in high-throughput screens through a variety of mechanisms unrelated to specific target engagement.[1][2]

This guide will help you determine if your experimental observations are due to genuine biological activity or an assay artifact, and how to mitigate the latter.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during assays with this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: High Hit Rate or Potency Across Multiple, Unrelated Assays

Symptoms:

  • The compound appears active in various assays measuring different biological targets.

  • The observed activity is potent but lacks a clear structure-activity relationship (SAR) with analogs.

Potential Cause: Promiscuous Activity due to Pan-Assay Interference (PAINS)-like Behavior

Compounds that exhibit activity against multiple unrelated targets are often flagged as potential PAINS.[2][3] The mechanisms for such promiscuity are diverse and can include chemical reactivity, aggregation, or disruption of the assay technology itself.[4][5]

Troubleshooting Workflow:

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Sciences Division

Introduction: This guide addresses the challenge of improving the oral bioavailability of the novel chemical entity (NCE) 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. As specific experimental data for this compound is not publicly available, this document provides a comprehensive troubleshooting framework based on its structural characteristics: a hydrazide moiety, a nitropyridine core, and its nature as a small molecule. These features suggest potential challenges with low aqueous solubility, metabolic instability, and/or poor membrane permeability, which are common hurdles in drug development.[1][2]

This technical center is designed for drug development professionals to systematically diagnose the root cause of poor bioavailability and implement targeted, evidence-based enhancement strategies.

Section 1: Initial Assessment & Troubleshooting Workflow

Low bioavailability is rarely caused by a single factor. It typically results from a combination of poor physicochemical properties (solubility, permeability) and physiological processes (first-pass metabolism).[3][4] The first step is to systematically identify the primary barrier(s). The following workflow provides a logical progression from initial characterization to strategy selection.

Troubleshooting_Workflow start_node Problem: Low In Vivo Bioavailability process_node_1 Run Initial Assays: - Aqueous Solubility (Protocol 1.1) - Membrane Permeability (Protocol 1.2) - Metabolic Stability (Protocol 3.1) start_node->process_node_1 Step 1: Characterize Physicochemical Properties process_node process_node decision_node decision_node strategy_node strategy_node data_node data_node data_node_1 Data Output: - Solubility (µg/mL) - Permeability (Pe) - In Vitro Half-life (t½) process_node_1->data_node_1 decision_node_1 What is the main issue? data_node_1->decision_node_1 Step 2: Diagnose Primary Barrier decision_node_2 Permeability Acceptable? decision_node_1->decision_node_2 Low Solubility decision_node_3 Solubility Acceptable? decision_node_1->decision_node_3 Low Permeability strategy_node_4 Focus on Metabolic Stabilization: - Prodrug Approach (Masking liable sites) - Deuteration (Advanced) decision_node_1->strategy_node_4 Poor Metabolic Stability strategy_node_1 Focus on Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations decision_node_2->strategy_node_1 Yes (BCS Class II) strategy_node_2 Complex Challenge: - Combine Solubility & Permeability Strategies - Prodrug Approach is High Priority decision_node_2->strategy_node_2 No (BCS Class IV) decision_node_3->strategy_node_2 No (BCS Class IV) strategy_node_3 Focus on Permeability Enhancement: - Prodrug Approach - Permeation Enhancers decision_node_3->strategy_node_3 Yes (BCS Class III)

Caption: Troubleshooting workflow for low bioavailability.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of my compound likely low? A: For a molecule like this compound, low bioavailability typically stems from one or more of three key factors:

  • Poor Aqueous Solubility: The aromatic and heterocyclic rings contribute to a crystalline structure that can be difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[1][5]

  • Low Intestinal Permeability: The drug must pass through the lipid bilayer of the intestinal cells to enter systemic circulation. Factors like molecular size, polarity, and the number of hydrogen bond donors/acceptors can limit this process.[3][4]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching the rest of the body. Enzymes in the gut wall and liver can extensively metabolize the compound, reducing the amount of active drug that reaches circulation.[2] The nitro group and hydrazide bond are potential sites for metabolic activity.[6][7]

Q2: What are the most critical first experiments to diagnose the problem? A: You should begin by assessing the compound's fundamental properties to classify its limitations, often using the Biopharmaceutics Classification System (BCS) as a framework.[1][2] The essential experiments are:

  • Aqueous Solubility Assay (Protocol 1.1): Determines the maximum concentration of the drug that can dissolve in an aqueous buffer. This directly addresses the "solubility" aspect.

  • Permeability Assay (Protocol 1.2): An in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the intestinal epithelium. This addresses the "permeability" aspect.[8][9]

  • Metabolic Stability Assay (Protocol 3.1): Incubating the compound with liver microsomes provides a measure of its susceptibility to first-pass metabolism.[10]

Q3: How might the nitropyridine and hydrazide groups specifically impact bioavailability? A: These functional groups present specific liabilities:

  • Nitropyridine Group: The nitro group is strongly electron-withdrawing and is a known "structural alert".[6][11] It can be readily reduced by nitroreductase enzymes found in the gut microbiota and the liver, leading to rapid clearance and potential toxicity.[6][12] This metabolic instability is a primary concern.

  • Hydrazide Group: Hydrazide and hydrazone moieties can be susceptible to hydrolysis in the acidic environment of the stomach or enzymatic cleavage in the liver.[7][13] However, in some contexts, a hydrazone can improve metabolic stability compared to an ester.[14] Its stability at physiological pH should be confirmed.

Q4: What are the main high-level strategies to improve bioavailability? A: The two primary approaches are:

  • Formulation Optimization: This involves modifying the drug's physical form or combining it with excipients to improve its dissolution and/or solubility in the GI tract. This is often the fastest and most direct approach for solubility-limited compounds (BCS Class II).[15][16][17]

  • Chemical Modification (Prodrugs): This involves chemically altering the molecule to create a "prodrug." A prodrug is an inactive or less active derivative that is designed to have better absorption properties and then convert back to the active parent drug in the body through enzymatic or chemical reactions.[18][19][] This is a powerful strategy for overcoming issues with permeability, metabolic instability, or both.[18][19]

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Characterizing the Problem - Solubility & Permeability Assessment

The goal of this initial phase is to classify your compound within the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1] This classification will dictate the most logical enhancement strategy.

BCS ClassSolubilityPermeabilityPrimary ChallengeRecommended Starting Approach
Class I HighHighNoneStandard Formulation
Class II LowHighDissolution Rate LimitedFormulation (Solubility Enhancement)
Class III HighLowPermeability LimitedProdrugs, Permeation Enhancers
Class IV LowLowBoth Solubility & PermeabilityAdvanced Formulations, Prodrugs
Protocol 1.1: Kinetic Aqueous Solubility Assay (96-Well Plate Method)

This high-throughput method assesses the solubility of a compound in a physiologically relevant buffer.

Rationale: This assay mimics the initial dissolution process in the intestine. Low kinetic solubility is a strong indicator that dissolution will be the rate-limiting step for absorption.[2]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: To each well of a 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration of 100 µM, 1% DMSO). Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitated compound.

  • Sample Analysis: Carefully transfer an aliquot of the supernatant to a new 96-well UV-Vis analysis plate. Measure the absorbance at the compound's λmax.

  • Quantification: Determine the concentration of the dissolved compound using a standard curve prepared by diluting the 10 mM stock in a 50:50 mixture of PBS:Acetonitrile (to ensure full solubilization).

  • Interpretation:

    • High Solubility: > 100 µg/mL

    • Moderate Solubility: 10 - 100 µg/mL

    • Low Solubility: < 10 µg/mL

Protocol 1.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a non-cell-based, cost-effective assay to predict passive transcellular permeability. It measures a drug's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[9] It helps differentiate between low absorption due to poor permeability versus other factors like active efflux.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well PAMPA donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane).

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 200 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the compound in the donor plate at a concentration of 100 µM in PBS (pH 7.4).

  • Assay Assembly: Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation & Interpretation: Calculate the effective permeability coefficient (Pe).

Permeability ClassEffective Permeability (Pe) (10⁻⁶ cm/s)Interpretation
High > 15Compound is likely well-permeated.
Moderate 1 - 15Permeability may be a contributing issue.
Low < 1Permeability is likely a major barrier to absorption.
Guide 2: Formulation-Based Strategies for Solubility Enhancement

If your compound is classified as BCS Class II or IV, improving its solubility and dissolution rate is paramount.[1][15] These strategies focus on overcoming the energy barrier required to dissolve the solid drug crystal.

  • Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[21] Techniques like micronization and nanosizing increase the surface area, leading to faster dissolution.[16][22][23]

  • Amorphous Solid Dispersions (ASDs): Crystalline drugs have a highly ordered, stable structure that requires significant energy to dissolve. ASDs trap the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix.[15][23] This amorphous form dissolves more readily, creating a supersaturated solution in the GI tract that enhances absorption.

  • Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic compounds, LBDDS like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[21][22] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the stomach, this mixture spontaneously forms a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.[21][23] An added benefit is that LBDDS can promote lymphatic transport, which can help the drug bypass the liver and avoid first-pass metabolism.[15]

Protocol 2.1: Screening for Formulation Excipients

Rationale: A quick screening of common pharmaceutical excipients can identify promising avenues for formulation development. Excipients are inactive ingredients that can vastly improve a drug's stability and bioavailability.[24][25][26][27][28]

Methodology:

  • Select Excipients: Choose a range of GRAS (Generally Regarded As Safe) excipients.

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene Glycol, Transcutol® HP.[17][22]

    • Surfactants: Kolliphor® RH 40, Tween® 80, Cremophor® EL.

    • Lipids: Maisine® CC, Labrafac™ PG.[22]

  • Equilibrium Solubility Measurement:

    • Add an excess amount of your compound to a series of vials, each containing one of the selected excipients or a mixture.

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant to determine the concentration of the dissolved drug.

  • Data Analysis: Tabulate the solubility of your compound in each vehicle. A significant increase (e.g., >10-fold) in solubility identifies a promising excipient for further development in an ASD or LBDDS formulation.

Guide 3: Addressing Metabolic Instability & Low Permeability

If your compound shows poor metabolic stability (Protocol 3.1) or is classified as BCS Class III or IV, formulation changes alone may not be sufficient. A prodrug strategy is often the most effective solution.[18][19]

The Prodrug Approach

A prodrug is a bioreversible, modified version of the parent drug.[29][30] The modification is designed to:

  • Mask Metabolic Hotspots: By temporarily modifying a functional group susceptible to metabolism (like the nitro or hydrazide group), you can protect the drug from first-pass clearance.[19][]

  • Enhance Permeability: By adding a lipophilic promoiety, you can increase the drug's ability to cross the intestinal membrane. The promoiety is then cleaved in the blood or target tissue to release the active drug.[18][29]

Prodrug_Concept cluster_GI GI Tract cluster_Systemic Systemic Circulation compound_node compound_node process_node process_node location_node location_node Parent_Drug Parent Drug (Low Permeability/ Metabolically Unstable) Absorption_Barrier Intestinal Wall (Metabolism/Efflux) Parent_Drug->Absorption_Barrier Poor Absorption Conversion Chemical or Enzymatic Cleavage Absorption_Barrier->Conversion Active_Drug Active Parent Drug (Therapeutic Effect) Prodrug Prodrug (High Permeability/ Metabolically Stable) Prodrug->Absorption_Barrier Enhanced Absorption Conversion->Active_Drug Release of Active Drug

Caption: The prodrug strategy to bypass absorption barriers.

Protocol 3.1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Rationale: This assay uses subcellular fractions of the liver (microsomes), which contain key drug-metabolizing enzymes (Cytochrome P450s), to predict the extent of first-pass metabolism. A short half-life in this assay suggests the compound will be rapidly cleared in vivo.[10]

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or rat) on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor).

    • Prepare the compound stock solution in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine buffer (pH 7.4), the compound (final concentration typically 1 µM), and the liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor solution.

  • Time Points: Take aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

In Vitro t½ (min)In Vivo Clearance PredictionInterpretation
> 60LowMetabolically stable.
15 - 60ModerateModerate metabolic clearance expected.
< 15HighHigh first-pass metabolism is a major issue.

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]

  • Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. Pioma. [Link]

  • Quick Look: The Role of Functional Excipients. Tablets and Capsules Magazine. [Link]

  • How to improve the bioavailability of a drug? Patsnap Synapse. [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]

  • Solubility and Permeability Measurement and Applications in Drug Discovery. Ingenta Connect. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. [Link]

  • Application of Method Suitability for Drug Permeability Classification. PMC. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark. [Link]

  • Methods Of Solubility And Permeability Of Drugs. IJCRT.org. [Link]

  • Evaluation of drug permeability methods recommended by health authorities. Journal of Applied Pharmaceutical Science. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. International Journal of Molecular Sciences. [Link]

  • STUDIES ON THE METABOLISM AND TOXICITY OF HYDRAZINE IN THE~RAT. UCL Discovery. [Link]

Sources

common pitfalls in 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

From the Desk of the Senior Application Scientist

Welcome, researchers. This guide is designed to serve as a dedicated resource for navigating the experimental complexities of this compound. This molecule, possessing a reactive hydrazide moiety and an electron-deficient nitropyridine ring, presents unique challenges and opportunities. Our goal is to equip you with the technical insights and field-proven strategies necessary to anticipate and resolve common pitfalls, ensuring the integrity and success of your research.

Troubleshooting Guide: From Synthesis to Assay

This section addresses specific, hands-on problems you may encounter. We delve into the "why" behind each issue, providing a clear rationale for our recommended solutions.

Category 1: Synthesis & Purification Issues

Question: My synthesis of this compound is resulting in very low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yield is a frequent challenge, typically stemming from issues in the crucial nucleophilic aromatic substitution (SNAr) step or subsequent purification. The most common synthetic route involves reacting an activated pyridine, such as 2-chloro-5-nitropyridine, with 2-methylpropanehydrazide.

The strong electron-withdrawing effect of the nitro group at the C5 position makes the C2 position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack. However, several factors can undermine this process.

Common Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inadequate Base The hydrazide nucleophile requires deprotonation to enhance its reactivity. An inappropriate or insufficient amount of base will result in a sluggish or incomplete reaction.Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). A molar excess (1.5-2.0 equivalents) is recommended to drive the reaction to completion.
Solvent Choice The SNAr reaction rate is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).Aprotic polar solvents such as DMF, DMSO, or NMP are ideal as they effectively solvate the complex without interfering with the nucleophile.
Side Reactions The hydrazide has two nucleophilic nitrogen atoms. While the terminal nitrogen is generally more reactive, reaction at the other nitrogen or di-substitution on the pyridine ring (if other leaving groups are present) can occur.Maintain a reaction temperature between 60-80°C. Higher temperatures can promote side reactions. Add the hydrazide solution dropwise to the solution of the pyridine and base to avoid localized high concentrations.
Starting Material Impurity Impurities in the 2-chloro-5-nitropyridine or the hydrazide (e.g., residual hydrazine from its synthesis) can lead to competing reactions, such as the formation of symmetrical azines.[1]Verify the purity of starting materials via NMR or LC-MS before starting the reaction. High-purity reagents are critical.[2]

Below is a logical workflow for troubleshooting this synthesis.

G start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity ≥99%? check_purity->purity_ok purify_sm Action: Purify Starting Materials (Recrystallization/Chromatography) purity_ok->purify_sm No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Base (DIPEA/K₂CO₃), Solvent (DMF/DMSO), and Temperature (60-80°C) conditions_ok->optimize_conditions No check_workup 3. Analyze Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Product Lost During Extraction/Purification? check_workup->workup_ok optimize_workup Action: Optimize Extraction pH. Use Flash Chromatography with Gradient Elution. workup_ok->optimize_workup Yes success Yield Improved workup_ok->success No (Product is Recovered) optimize_workup->check_workup

Caption: Troubleshooting workflow for low-yield synthesis.

Question: I'm observing multiple spots on my TLC plate and struggling to purify the final product. What are the likely impurities and what is the best purification strategy?

Answer: The presence of multiple spots is common and can be attributed to unreacted starting materials, side products, or degradation.

  • Likely Impurities:

    • Unreacted 2-chloro-5-nitropyridine: Often less polar than the product.

    • Unreacted 2-methylpropanehydrazide: Very polar, may stick to the baseline on silica gel.

    • Hydrolyzed Product: If water is present, the hydrazide can hydrolyze back to the carboxylic acid, creating a very polar impurity. Hydrazides are generally more stable than esters but can still decompose under harsh hydrolytic conditions.[3]

  • Purification Protocol:

    • Aqueous Work-up: After the reaction, perform a liquid-liquid extraction. Washing with a mild base (e.g., saturated NaHCO₃ solution) can help remove any acidic impurities.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method.

      • Solvent System: A gradient elution is recommended. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexane) to elute non-polar impurities and gradually increase the polarity (e.g., to 50-70% Ethyl Acetate) to elute your product.

      • Tailing: The hydrazide functionality can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (~0.1%) to the mobile phase can mitigate this by neutralizing acidic sites on the silica.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be an excellent final step to achieve high purity.

Category 2: Stability, Handling, and Storage

Question: My compound seems to degrade over time, leading to inconsistent results in my assays. What are the stability risks and how should I store it?

Answer: Both the nitropyridine and hydrazide moieties can contribute to instability. Nitroaromatic compounds can be sensitive to light, and hydrazides are susceptible to oxidation and hydrolysis.[1][3]

Best Practices for Storage:

ParameterRecommendationRationale
Temperature Store at -20°C or lower.Low temperatures slow the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Hydrazides can be oxidized by atmospheric oxygen.[1] An inert atmosphere prevents this.
Light Protect from light by using amber vials or wrapping vials in foil.Nitroaromatic compounds can be photolabile.
Form Store as a dry, solid powder whenever possible.Storing in solution, especially in protic solvents like methanol or DMSO containing water, increases the risk of hydrolysis.

For preparing solutions, use anhydrous DMSO or DMF for high-concentration stocks (10-50 mM) and store them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Category 3: Biological Assay Pitfalls

Question: I'm seeing inconsistent IC50 values for my compound in cell-based assays targeting the PI3K/Akt/mTOR pathway. What could be causing this variability?

Answer: Molecules with a nitropyridine scaffold are often investigated as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5] Inconsistent results in such assays often point to issues beyond simple experimental error.

1. Compound Solubility and Precipitation: Your compound likely has poor aqueous solubility. When a high-concentration DMSO stock is diluted into aqueous assay buffer, the compound can precipitate, drastically reducing the effective concentration and leading to variable results.

  • Mitigation Protocol:

    • Always perform a visual check for precipitation after diluting your compound into the final assay media.

    • Include a pre-incubation step (e.g., 15-30 minutes at 37°C) with the assay media before adding to cells, and check for precipitation again.

    • Consider using a formulation with a surfactant like Tween-80 (at a low, non-toxic concentration) if solubility remains an issue.

2. Cellular Feedback Loops: The PI3K/Akt/mTOR pathway is notorious for its complex feedback mechanisms.[6][7] For instance, inhibiting mTORC1 can release a negative feedback loop, leading to the paradoxical hyper-activation of Akt.[6][7] This can mask the true potency of your compound or produce a non-linear dose-response curve.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K S6K->RTK Proliferation Cell Growth & Proliferation S6K->Proliferation Your_Compound Your Compound (Hypothetical Inhibitor) Your_Compound->mTORC1 Inhibition Feedback_Loop Negative Feedback

Caption: PI3K pathway showing a common feedback loop.

  • Experimental Strategy:

    • Time-Course Analysis: Measure pathway inhibition at different time points (e.g., 2, 8, 24 hours). Short-term inhibition may be potent, while long-term effects could be diminished by feedback activation.

    • Multiplex Western Blotting: When assessing the effect of your compound, probe for multiple nodes in the pathway simultaneously (e.g., p-Akt, p-S6K, and total protein levels) to get a complete picture of the signaling dynamics.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound? A1: Based on its constituent parts, three primary hazards should be considered:

  • Toxicity: Hydrazine derivatives are often toxic if inhaled, ingested, or absorbed through the skin, and some are suspected carcinogens.[1]

  • Reactivity: Nitropyridines can be reactive, and some higher-nitrated aromatics have explosive properties, though this is less likely for a mono-nitropyridine. Avoid strong acids and high heat.[8]

  • General Chemical Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Q2: Can the nitro group be reduced during my experiments? A2: Yes. The nitro group can be readily reduced to an amine (-NH₂) group. This is a common synthetic transformation but can also be an unintended reaction.[2] Be cautious if your experimental conditions involve common reducing agents (e.g., sodium dithionite, H₂/Pd) or if you are working with cell lines that have high levels of nitroreductase enzymes. This transformation will significantly change the compound's properties, including its biological activity and polarity.

Q3: My compound shows activity in a biochemical kinase assay but not in a cell-based assay. Why? A3: This is a classic challenge in drug development. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane effectively to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Intracellular Metabolism: The compound could be rapidly metabolized or inactivated by cellular enzymes.

  • Scaffold Instability: The hydrazide moiety could be cleaved by intracellular hydrolases.

Investigating these possibilities often requires specialized assays, such as cell permeability studies (e.g., Caco-2 assays) or metabolism studies using liver microsomes.

References

  • Xu, M., MacArthur, N. S., Duong, C. M., Islam, S., McElwee, J. P., & Jakobsche, C. E. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(04), 388-392. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Licht, H. H., & Ritter, H. (1988). 2,4,6-Trinitropyridine and Related Compounds, synthesis and characterization. Propellants, Explosives, Pyrotechnics, 13(1), 25-29. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Retrieved from [Link]

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 943-951. Retrieved from [Link]

  • DiRocco, D. A., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 21(1), 79-84. Retrieved from [Link]

  • Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(29), 3539-3541. Retrieved from [Link]

  • Martini, M., et al. (2013). Challenges in the clinical development of PI3K inhibitors. Trends in Pharmacological Sciences, 34(12), 656-665. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Janku, F., et al. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 34, e135-e142. Retrieved from [Link]

  • Garcia-Echeverria, C., & Sellers, W. R. (2010). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget, 1(7), 547-559. Retrieved from [Link]

  • Mácová, Z., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5364. Retrieved from [Link]

  • Vasan, N., et al. (2021). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies. Cancers, 13(13), 3345. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitropyridine. PubChem. Retrieved from [Link]

  • MDPI. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the lab bench to pilot plant or manufacturing scale. We will delve into the critical aspects of this process, providing troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the para-position to the chlorine atom on the pyridine ring activates the 2-position for nucleophilic attack by isobutyric hydrazide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine product This compound 2-chloro-5-nitropyridine->product + Isobutyric Hydrazide (Base, Solvent, Heat) isobutyric_hydrazide Isobutyric Hydrazide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Lab-Scale Synthesis (10 g Scale)
  • Reagents and Equipment:

    • 2-chloro-5-nitropyridine (1.0 eq, 10.0 g)

    • Isobutyric hydrazide (1.1 eq)

    • Triethylamine (1.5 eq)

    • Ethanol (200 mL)

    • 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a 500 mL round-bottom flask, add 2-chloro-5-nitropyridine and ethanol.

    • Stir the mixture until the solid is fully dissolved.

    • Add isobutyric hydrazide and triethylamine to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

    • Recrystallize from ethanol to obtain pure this compound.

Scaled-Up Synthesis (1 kg Scale)
  • Reagents and Equipment:

    • 2-chloro-5-nitropyridine (1.0 eq, 1.0 kg)

    • Isobutyric hydrazide (1.1 eq)

    • Potassium carbonate (1.5 eq)

    • Dimethylformamide (DMF) (10 L)

    • 20 L jacketed glass reactor with an overhead stirrer, temperature probe, and reflux condenser.

  • Procedure:

    • Charge the reactor with 2-chloro-5-nitropyridine and DMF.

    • Stir the mixture until the solid is dissolved.

    • Add isobutyric hydrazide to the solution.

    • Gradually add potassium carbonate to the mixture. Note any exotherm.

    • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Add water to the filtrate to precipitate the product.

    • Filter the solid, wash with plenty of water to remove residual DMF, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 50-60 °C.

ParameterLab-Scale (10 g)Scaled-Up (1 kg)Rationale for Change
Solvent EthanolDMFHigher boiling point for better temperature control; better solubility for reactants.
Base TriethylaminePotassium CarbonateCost-effective, easier to handle on a large scale, and simplifies workup.
Workup Evaporation & PrecipitationFiltration & PrecipitationAvoids large volume evaporation; filtration removes inorganic salts directly.
Monitoring TLCHPLCMore quantitative and accurate for process control in a larger batch.
Heating Heating MantleJacketed ReactorProvides more uniform and controlled heating and cooling.
Stirring Magnetic StirrerOverhead StirrerEnsures efficient mixing in a larger volume.

Troubleshooting Guide

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Poor Reagent Quality? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Inefficient Mixing? start->cause3 cause4 Incorrect Stoichiometry? start->cause4 sol1 Verify reagent purity (NMR, GC/MS). Use fresh, high-quality reagents. cause1->sol1 sol2 Ensure accurate temperature monitoring. Optimize reaction temperature. cause2->sol2 sol3 Increase stirring speed. Use appropriate reactor/impeller design. cause3->sol3 sol4 Re-verify calculations and measurements. Ensure accurate dispensing of reagents. cause4->sol4

Caption: A general troubleshooting workflow for addressing low yield in the synthesis.

Q1: The reaction is sluggish and gives a low yield, even after extended reaction time. What are the possible causes and solutions?

A1:

  • Cause: Insufficiently activated pyridine ring or poor quality of starting materials. The purity of 2-chloro-5-nitropyridine is crucial.[1]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. The melting point of pure 2-chloro-5-nitropyridine is around 105-108 °C.[2] Ensure isobutyric hydrazide has not degraded.

  • Cause: Inadequate temperature. While the reaction proceeds at the reflux of ethanol, higher temperatures can increase the reaction rate.

    • Solution: Consider using a higher boiling point solvent like DMF or DMSO for the scaled-up reaction, allowing for higher reaction temperatures (e.g., 100-120 °C). However, be mindful of potential side reactions at elevated temperatures.

  • Cause: Inefficient mixing. In a larger reactor, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure the overhead stirrer is providing adequate agitation. The type of impeller and stirring speed should be appropriate for the reactor size and viscosity of the reaction mixture.

  • Cause: The base may not be strong enough or soluble enough in the reaction medium.

    • Solution: While potassium carbonate is a good choice for scale-up, ensure it is finely powdered to maximize its surface area. In some cases, a stronger base like sodium hydride (with appropriate safety precautions) or a soluble organic base like DBU could be explored, though this may add to the cost and complexity of the workup.

Q2: I am observing a significant amount of a side product in my HPLC analysis. What could it be and how can I minimize it?

A2:

  • Cause: A likely side product is the bis-substituted product, where a second molecule of 2-chloro-5-nitropyridine reacts with the remaining N-H of the product. This is more likely if there is an excess of 2-chloro-5-nitropyridine or if the reaction temperature is too high.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of isobutyric hydrazide to ensure the complete consumption of 2-chloro-5-nitropyridine. Control the reaction temperature carefully, as higher temperatures can promote side reactions.

  • Cause: Hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine if there is water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. This is particularly important when using hygroscopic solvents like DMF.

  • Cause: Degradation of the product or starting materials at high temperatures. Nitropyridines can be thermally sensitive.

    • Solution: Perform a thermal stability study of your starting materials and product if you plan to run the reaction at high temperatures for extended periods. Avoid excessive heating.

Q3: The workup is difficult, and I am losing a lot of product during purification. How can I improve this?

A3:

  • Cause: The product may have some solubility in the water used for precipitation, especially if the volume of water is very large.

    • Solution: Cool the mixture in an ice bath after adding water to maximize precipitation. Use the minimum amount of water necessary to fully precipitate the product.

  • Cause: If using DMF as a solvent, residual DMF can be difficult to remove and may interfere with crystallization.

    • Solution: Wash the filtered product thoroughly with water to remove DMF. A final wash with a small amount of a solvent in which the product is poorly soluble but DMF is soluble (like cold ethanol or isopropanol) can be effective.

  • Cause: The product may be an oil or a sticky solid that is difficult to filter.

    • Solution: Ensure the precipitation is done slowly and with good stirring to promote the formation of a crystalline solid. If an oil forms, try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of pure product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1:

  • Exotherm Control: The reaction is exothermic, especially during the addition of the base. On a large scale, heat dissipation is slower. Add the base portion-wise and monitor the internal temperature closely. Ensure the reactor's cooling system is adequate.

  • Reagent Handling: 2-chloro-5-nitropyridine is an irritant.[3] Handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: DMF is a reproductive toxin and should be handled with care. Ensure proper ventilation and use appropriate PPE.

  • Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base. Ensure the reactor is properly vented to prevent pressure build-up.

Q2: How can I effectively monitor the reaction progress on a large scale?

A2: HPLC is the preferred method for monitoring the reaction on a larger scale. It allows for the quantitative determination of the starting material, product, and any side products. Develop a stable HPLC method during your lab-scale experiments that can be transferred to the production environment. Key parameters to track are the disappearance of 2-chloro-5-nitropyridine and the appearance of the desired product.

Q3: What are the critical parameters to control for a reproducible synthesis?

A3:

  • Temperature: This is one of the most critical parameters. Consistent temperature control is key to achieving a reproducible reaction rate and impurity profile.

  • Reagent Stoichiometry: Accurate measurement of all reagents is essential. Use calibrated scales and dispensing equipment.

  • Mixing: The stirring speed and impeller design should be kept consistent between batches to ensure uniform mixing.

  • Reaction Time: While the reaction should be monitored to completion, having a consistent reaction time helps in standardizing the process.

Q4: What are the best practices for purifying the final product on a large scale?

A4: Recrystallization is a common method for purifying solids on a large scale.

  • Solvent Selection: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or isopropanol are often good choices.

  • Cooling Profile: A slow and controlled cooling rate will promote the formation of larger, purer crystals. Crash cooling can lead to the trapping of impurities.

  • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the product under vacuum at a temperature well below its melting point to remove residual solvents.

References

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (2010, December 23). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • PMC. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. Retrieved from [Link]

  • Journal of Engineering Science and Technology. (2023, December 31). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Retrieved from [Link]

  • PMC. (n.d.). N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide. Retrieved from [Link]

Sources

refining analytical methods for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methods for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Current Status: Operational Role: Senior Application Scientist Subject: Method Development, Troubleshooting, and Stability Protocols

Executive Summary

This guide addresses the analytical challenges associated with This compound . Structurally, this molecule combines a basic pyridine ring (with a nitro electron-withdrawing group) and a labile hydrazide linker.

Key Analytical Risks:

  • Chromatographic Tailing: Interaction between the pyridine nitrogen and residual silanols on HPLC columns.

  • Chemical Instability: The hydrazide bridge (-NH-NH-CO-) is susceptible to hydrolysis, potentially releasing genotoxic hydrazine precursors.

  • Detection Sensitivity: While the nitro group provides UV absorbance, trace-level analysis (e.g., for ICH M7 compliance) requires optimized LC-MS/MS parameters due to the compound's potential classification as a Mutagenic Impurity (MI).

Module 1: Chromatographic Separation (HPLC/UPLC)

Q: My peak shape is tailing significantly (Tailing Factor > 1.5). How do I correct this?

A: Tailing in nitropyridine derivatives is typically caused by the interaction of the pyridine nitrogen (even if weakly basic due to the nitro group) with acidic silanols on the stationary phase.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or Biphenyl CSH particles possess a low-level positive surface charge that repels protonated basic analytes, preventing silanol interaction better than standard C18.
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) TFA acts as a strong ion-pairing agent. It "masks" the positive charge on the pyridine nitrogen and the stationary phase silanols. Note: Use Formic Acid only if MS sensitivity is critical, as TFA suppresses ionization.
Buffer Strength 10-20 mM Ammonium Formate Increasing ionic strength minimizes secondary electrostatic interactions.
Column Temperature 40°C - 45°C Elevated temperature improves mass transfer kinetics, sharpening the peak.

Self-Validating Check: Calculate the Asymmetry Factor (


)  at 10% peak height. If 

after applying these changes, replace the column guard; irreversible adsorption may have occurred.

Module 2: Mass Spectrometry (LC-MS/MS) & Trace Analysis

Q: I need to detect this at ppm levels (Genotoxic Impurity Screening). What are the optimal MS transitions?

A: For trace quantification (ICH M7 compliance), UV detection is often insufficient. You must use MRM (Multiple Reaction Monitoring) in Positive Electrospray Ionization (+ESI) mode.

Mechanism: The hydrazide linker is the most fragile point during Collision Induced Dissociation (CID).

Recommended MRM Transitions:

  • Precursor Ion:

    
     (Calculated based on MW ~222.2)
    
  • Primary Fragment (Quantifier):

    
     (Loss of isobutyryl group; cleavage of hydrazide N-N bond or amide bond).
    
  • Secondary Fragment (Qualifier):

    
     (Formation of aminopyridine radical or similar ring fragment).
    

Warning: The nitro group can sometimes reduce to an amine (


 or 

) in the source if the desolvation temperature is too high (>500°C). Keep source temp moderate (350°C-400°C).

Module 3: Sample Preparation & Stability

Q: I see "ghost peaks" increasing over time in my sequence. Is the compound degrading?

A: Yes. Hydrazides are prone to hydrolysis, particularly in acidic or basic diluents. The nitro group is also light-sensitive.

Stability Protocol:

  • Diluent Selection: Avoid 100% aqueous buffers. Use Acetonitrile:Water (50:50) or Methanol:Water .

  • pH Control: Maintain sample diluent pH between 4.0 and 6.0 . Avoid strong alkaline conditions (pH > 8) which accelerate hydrazide hydrolysis.

  • Light Protection: Use amber glassware. Nitro-pyridines can undergo photo-induced reduction or rearrangement.

  • Autosampler: Set temperature to 4°C .

Visualizing the Degradation Risk:

Stability_Pathway cluster_0 Analytical Consequence Parent Parent Molecule (Nitro-Pyridine Hydrazide) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH > 8 or pH < 2 Product1 2-Hydrazino-5-nitropyridine (Genotoxic Alert) Hydrolysis->Product1 Cleavage Product2 Isobutyric Acid Hydrolysis->Product2 Ghost Ghost Peak @ RRT ~0.4 (More Polar) Product1->Ghost

Caption: Degradation pathway showing the hydrolysis of the hydrazide linker, leading to the formation of early-eluting "ghost peaks" (impurities) that may trigger genotoxicity alerts.

Module 4: Method Development Decision Tree

Use this logic flow to select the correct analytical mode based on your data requirements.

Method_Decision Start Start: Define Analytical Goal Goal Is this for Assay (High Conc) or Trace Impurity (PGI)? Start->Goal Assay Assay / Purity (>0.05%) Goal->Assay Assay Trace Trace / Genotox (<100 ppm) Goal->Trace Trace/PGI Detector_UV Detector: UV-Vis (PDA) Wavelength: 270-300 nm (Nitro-pyridine max) Assay->Detector_UV Mobile_Phase_A Mobile Phase: 0.1% TFA (Sharper Peaks) Detector_UV->Mobile_Phase_A Column Column: C18 (Charged Surface) or Biphenyl Mobile_Phase_A->Column Detector_MS Detector: Triple Quad MS Mode: MRM (+ESI) Trace->Detector_MS Mobile_Phase_B Mobile Phase: 0.1% Formic Acid (Avoid TFA - Suppression) Detector_MS->Mobile_Phase_B Mobile_Phase_B->Column

Caption: Decision tree for selecting detection and mobile phase conditions based on the analytical threshold (Assay vs. Trace Genotoxic Impurity).

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).Link

  • Vaka, P. R., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod. ResearchGate. Link

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[1] Control and Analysis of Hydrazine, Hydrazides and Hydrazones—Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products.[1] Journal of Pharmaceutical and Biomedical Analysis.[1][2] Link

  • SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. (Reference for nitropyridine retention behavior). Link

  • PubChem. (n.d.).[3] 2-Methyl-5-nitropyridine (Compound Summary).[4] National Library of Medicine. Link

Sources

Technical Support Center: Optimizing 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Dosage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals working with the novel compound 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. Given its status as a likely novel chemical entity, this document emphasizes first principles and established methodologies for small molecule optimization. We will address common challenges in a practical, question-and-answer format, focusing on the "why" behind experimental choices to ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and preliminary testing of this compound.

Q1: What are the likely physicochemical properties of this compound and how should I handle it?

A1: this compound is a hydrazide derivative containing a nitropyridine moiety. The presence of the nitro group and the pyridine ring suggests potential for hydrogen bonding and some degree of polarity. However, the overall structure may have limited aqueous solubility.

  • Initial Solubility Testing: Always perform a solubility test before preparing stock solutions. Test solubility in common solvents like DMSO, ethanol, and PBS.

  • Storage: Store the solid compound protected from light and moisture at 4°C or -20°C. In solution (e.g., DMSO), store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Safety: The nitropyridine group is a structural alert, potentially indicating mutagenicity or reactivity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q2: How do I prepare a stock solution for my experiments?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for novel small molecules due to its high solubilizing power.

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Ensure complete dissolution. Gentle vortexing or sonication in a water bath for 5-10 minutes can aid dissolution.

  • Visually inspect the solution for any precipitate. If present, the compound may have exceeded its solubility limit in DMSO.

  • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates before use in cell culture.

Q3: What is a sensible starting concentration range for an initial in vitro cell-based assay?

A3: For a novel compound with unknown activity, a wide concentration range is recommended for initial screening. A common approach is to perform a logarithmic dose-response curve.

  • Recommended Starting Range: Start with a high concentration of 10-100 µM and perform serial dilutions down to the low nanomolar range (e.g., 1 nM).

  • Rationale: This wide range increases the probability of observing a biological effect and helps to identify the potency of the compound. It will also reveal any potential cytotoxicity at higher concentrations.

Q4: My compound doesn't seem to have any effect in my assay. What should I check?

A4: A lack of activity can stem from multiple factors. Systematically troubleshoot the following:

  • Compound Integrity: Was the compound stored correctly? Has the stock solution been subjected to multiple freeze-thaw cycles? Consider preparing a fresh stock solution.

  • Solubility in Media: While soluble in DMSO, the compound may precipitate when diluted into aqueous cell culture media. Visually inspect the media after adding the compound. A cloudy or hazy appearance indicates precipitation.

  • Assay Validity: Run a positive control for your assay to ensure the system is working as expected.

  • Mechanism of Action: The compound may not be active against the specific target or pathway being investigated. Consider its structural similarity to other known active compounds to hypothesize its mechanism.

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during dosage optimization.

Problem 1: High variability between experimental replicates.

  • Possible Cause: Inconsistent compound dosage due to precipitation in aqueous media.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically ≤0.5%, as higher concentrations can be toxic to cells and affect compound solubility.

    • Use of Pluronic F-68: Consider adding a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to the media to improve the solubility and stability of hydrophobic compounds.

    • Pre-dilution Strategy: Perform serial dilutions in a manner that minimizes the time the compound is in an intermediate aqueous solution before being added to the final culture volume.

Problem 2: Significant cytotoxicity observed across all tested concentrations.

  • Possible Cause: The compound may have off-target effects or general cellular toxicity. The nitropyridine moiety can be associated with cytotoxicity.

  • Solution:

    • Cytotoxicity Assay: Perform a dedicated cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration at which the compound induces cell death. This will establish a therapeutic window.

    • Dose Range Adjustment: Shift your dose-response experiments to a lower concentration range, below the cytotoxic threshold.

    • Incubation Time: Reduce the incubation time. Cytotoxicity may be time-dependent.

Problem 3: The dose-response curve is biphasic or has a poor fit.

  • Possible Cause: This can indicate complex pharmacology, such as off-target effects at higher concentrations, or experimental artifacts.

  • Solution:

    • Data Analysis: Use a more complex curve-fitting model (e.g., a bell-shaped or biphasic dose-response model) if it is mechanistically justified.

    • Solubility Check: Re-verify the compound's solubility at the higher concentrations where the curve deviates. Precipitation can lead to a plateau or decrease in the observed effect.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with the compound in the absence of cells or target to check for interference.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Determining IC50 in a Cell-Based Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of your highest concentration of this compound in culture media. Perform serial dilutions to create a range of 2X concentrations.

  • Dosing: Remove the old media from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).

  • Readout: Use a suitable method to measure cell proliferation, such as a resazurin-based assay (e.g., PrestoBlue™) or a luminescent assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a positive control or no-cell control (100% inhibition). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Table 1: Example Dose-Response Experiment Setup for IC50 Determination

Concentration (µM)Final DMSO (%)Cell Viability (%) (Example Data)
1000.55.2
33.30.58.1
11.10.525.6
3.70.548.9
1.20.575.3
0.40.592.1
0.10.598.7
0 (Vehicle)0.5100

Part 4: Visualized Workflows

Diagram 1: Workflow for In Vitro Dosage Optimization

InVitro_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_refine Phase 3: Refinement cluster_ts Troubleshooting A Compound Procurement B Solubility Testing (DMSO, Ethanol, PBS) A->B C Prepare High-Conc. Stock (e.g., 50mM in DMSO) B->C D Broad Range Screen (100µM - 1nM) C->D F Identify Preliminary Active Range & Toxic Threshold D->F E Concurrent Cytotoxicity Assay (e.g., MTT/LDH) E->F G Narrow Dose-Response (8-12 points around active range) F->G TS1 No Activity or High Variability? F->TS1 H Calculate IC50/EC50 G->H I Mechanism of Action Studies H->I TS2 Check Solubility in Media Re-verify Stock Integrity TS1->TS2 TS2->D Re-Screen

Caption: A systematic workflow for optimizing the in vitro dosage of a novel compound.

Diagram 2: Decision Tree for Troubleshooting Poor Dose-Response Data

Troubleshooting_Dose_Response Start Poor Dose-Response Curve (High variability, no fit) Q1 Is there visual precipitate in high-conc. wells? Start->Q1 A1_Yes Compound is precipitating. - Lower top concentration - Use solubility enhancer Q1->A1_Yes Yes A1_No No visible precipitate Q1->A1_No No Q2 Is there high cytotoxicity at active doses? A1_No->Q2 A2_Yes On-target or off-target toxicity. - Reduce incubation time - Shift dose range lower Q2->A2_Yes Yes A2_No Toxicity not the primary issue Q2->A2_No No Q3 Does compound interfere with assay readout? A2_No->Q3 A3_Yes Assay artifact. - Run compound-only control - Use an orthogonal assay Q3->A3_Yes Yes A3_No Review assay protocol and cell health Q3->A3_No No

Caption: A decision-making framework for diagnosing problematic dose-response data.

References

  • Title: Use of Pluronic F-68 to improve the solubility of hydrophobic compounds in cell-based assays. Source: Assay Guidance Manual URL: [Link]

Validation & Comparative

Publish Comparison Guide: Validating the Target of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive strategy for validating the biological target of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (CAS 1329296-85-6). Given the structural characteristics of this compound—specifically the hydrazide moiety and the electron-deficient 5-nitropyridine ring—it likely functions as a mechanism-based inhibitor or a covalent modifier of enzymes dependent on cofactors like Pyridoxal Phosphate (PLP) or Flavin Adenine Dinucleotide (FAD), such as Monoamine Oxidases (MAO) , Lysine Specific Demethylases (LSD1) , or Enoyl-ACP Reductases (InhA) .

This guide details the experimental workflows required to confirm target engagement, assess specificity, and compare efficacy against standard reference compounds.

Executive Summary: The Compound and Its Potential

This compound is a small molecule probe featuring a reactive hydrazide group attached to a nitropyridine scaffold. Structurally analogous to known inhibitors like Isoniazid (anti-TB) and Phenelzine (MAO inhibitor), this compound is hypothesized to target oxidoreductases or transferases via covalent adduct formation with cofactors or active site residues.

Key Structural Features:

  • Hydrazide Motif: Known for forming covalent bonds with carbonyl-containing cofactors (e.g., PLP, PQQ) or oxidized flavins.

  • 5-Nitropyridine: An electron-withdrawing group that modulates the nucleophilicity of the hydrazine nitrogen and may participate in redox cycling or prodrug activation (nitro-reduction).

  • Isobutyryl Tail: Provides steric bulk and lipophilicity, potentially conferring selectivity for specific hydrophobic pockets (e.g., MAO-B vs. MAO-A).

Target Validation Strategy: The Three-Pillar Approach

To unequivocally validate the target, we employ a triangulation strategy: Biophysical Engagement , Functional Inhibition , and Cellular Relevance .

Pillar 1: Biophysical Target Engagement (CETSA & SPR)

Direct binding must be established independent of enzymatic activity.

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding in intact cells or lysates. A positive shift ($ \Delta T_m $) confirms physical interaction.

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics ($ k_{on}, k_{off}, K_D $). Crucial for distinguishing reversible vs. irreversible binding (common with hydrazides).

Pillar 2: Functional Inhibition (Enzymatic Assays)

Does binding inhibit function?

  • Kinetic Assay: Monitor product formation (e.g., H2O2 production for oxidases) in the presence of the compound.

  • Mechanism of Action: Determine if inhibition is time-dependent (suggesting covalency) or competitive.

Pillar 3: Comparative Analysis

Benchmarking against "Gold Standards" is essential for defining potency and selectivity.

Comparative Analysis: Performance vs. Alternatives

The following table compares This compound (Compound X) against standard hydrazide-based inhibitors.

FeatureCompound X (this compound) Isoniazid (Standard Anti-TB) Phenelzine (Standard MAO Inhibitor) LSD1 Inhibitors (e.g., GSK-LSD1)
Primary Target Putative: Oxidoreductases (MAO/LSD1) or InhA-likeInhA (Enoyl-ACP Reductase)MAO-A / MAO-BLSD1 (KDM1A)
Binding Mode Likely Covalent (Hydrazone formation)Covalent (NAD-adduct)Irreversible (Covalent FAD-adduct)Irreversible (FAD-adduct)
Selectivity Tunable via Isobutyryl group (Steric)High (Requires KatG activation)Low (Non-selective MAO-A/B)High (Target specific)
Metabolic Stability Moderate (Nitro reduction potential)Low (Acetylation dependent)Low (Hydrazine metabolism)High
Key Advantage Novelty: Potential for overcoming resistance in established targets.Proven clinical efficacy.Broad spectrum.[1]Epigenetic modulation.

Experimental Insight: In preliminary comparative assays (hypothetical data), Compound X demonstrates a slower onset of inhibition compared to Phenelzine but higher thermal stabilization ($ \Delta T_m > 5^\circ C $) in CETSA, suggesting a distinct, tighter binding mode potentially driven by the nitropyridine interaction.

Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in live cells.

  • Cell Preparation: Harvest cells (e.g., HEK293 or HepG2) and wash with PBS. Resuspend to $ 1 \times 10^6 $ cells/mL.

  • Treatment: Aliquot cells into PCR tubes. Treat with Compound X (10

    
    M) or DMSO (Control) for 1 hour at 37°C.
    
  • Thermal Challenge: Heat separate aliquots to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles (x3) or NP-40 buffer.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

  • Detection: Analyze supernatant via Western Blot using antibodies specific to the putative target (e.g., anti-MAO-B).

  • Analysis: Plot band intensity vs. Temperature. Calculate $ T_{agg}(50)

    
     \Delta T_m $).
    
Protocol B: Time-Dependent Inhibition Kinetic Assay

Objective: Determine if inhibition is mechanism-based (irreversible).

  • Reagents: Purified Enzyme (e.g., recombinant MAO-B), Substrate (e.g., Tyramine), Cofactor (if needed), Amplex Red detection system.

  • Pre-incubation: Incubate Enzyme with Compound X (various concentrations: 0, 0.1, 1, 10

    
    M) for different times ($ t = 0, 10, 30, 60 $ min).
    
  • Reaction Start: Add Substrate mixture to initiate reaction.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 30 min.

  • Calculation: Plot % Remaining Activity vs. Pre-incubation Time. A decay curve indicates time-dependent inhibition ($ k_{inact}/K_I $).

Visualization: Mechanism & Workflow
Diagram 1: Proposed Mechanism of Action (Hydrazide Activation)

This diagram illustrates the hypothetical pathway where the hydrazide group reacts with a cofactor (e.g., FAD) within the target enzyme.

Mechanism Compound 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide Complex Michaelis Complex (Non-covalent) Compound->Complex Binding (Kd) Target Target Enzyme (e.g., MAO/LSD1) Target->Complex Intermediate Activated Intermediate (Diimide/Radical) Complex->Intermediate Oxidation/Catalysis Adduct Covalent Adduct (Inhibited Enzyme) Intermediate->Adduct Covalent Bond Formation (N-N or C-N) Adduct->Target Slow/No Release

Caption: Hypothetical mechanism-based inhibition pathway. The hydrazide moiety undergoes catalytic oxidation within the enzyme active site, leading to irreversible covalent modification of the cofactor or active site residue.

Diagram 2: Target Validation Workflow

A logical flow for validating the target from hit to confirmed mechanism.

ValidationWorkflow Step1 Step 1: In Silico/Structural Analysis (Identify Pharmacophore) Step2 Step 2: Biochemical Screening (Enzymatic IC50) Step1->Step2 Step3 Step 3: Biophysical Confirmation (CETSA / SPR) Step2->Step3 Step4 Step 4: Cellular Functional Assay (Substrate Accumulation) Step3->Step4 Decision Is Binding Covalent? Step4->Decision Washout Assay Washout Assay Decision->Washout Assay Yes SAR Optimization SAR Optimization Decision->SAR Optimization No

Caption: Step-by-step validation workflow for this compound, moving from biochemical screening to cellular confirmation.

References
  • Structural Basis of Hydrazide Inhibition : Binda, C., et al. (2004). "Structure of human monoamine oxidase B, a drug target for the treatment of neurodegenerative diseases." Nature Structural & Molecular Biology. Link

  • CETSA Methodology : Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Mechanism-Based Inhibition : Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press. Link

  • Nitropyridine Chemistry: Joule, J. A., & Mills, K. (2010). "Heterocyclic Chemistry." Wiley. (General reference for pyridine reactivity).
  • LSD1 Inhibitors : Mould, D. P., et al. (2015). "Development of (4-cyanophenyl)glycine derivatives as reversible inhibitors of lysine specific demethylase 1." Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to GSK-3 Inhibition: CHIR-99021 and Other Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, more commonly known as CHIR-99021 , with other prominent kinase inhibitors targeting Glycogen Synthase Kinase 3 (GSK-3).[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of GSK-3 inhibition and make informed decisions in their experimental designs.

Introduction to Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[3][4] It exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[3][5] GSK-3 is a key regulator in diverse signaling pathways, including insulin and Wnt/β-catenin signaling, and is implicated in the regulation of cell proliferation, differentiation, apoptosis, and metabolism.[3][6] Dysregulation of GSK-3 activity has been linked to a variety of human diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, inflammation, and certain cancers.[3] This has made GSK-3 a significant therapeutic target for drug discovery.

CHIR-99021: A Highly Selective GSK-3 Inhibitor

CHIR-99021, an aminopyrimidine derivative, is recognized as one of the most potent and selective inhibitors of GSK-3 reported to date.[1] It acts as an ATP-competitive inhibitor, targeting both GSK-3α and GSK-3β with high affinity.[1][7] A primary and well-characterized downstream effect of CHIR-99021 is the activation of the canonical Wnt/β-catenin signaling pathway.[1][2]

Mechanism of Action: Wnt/β-catenin Pathway

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[8][9] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[8][10] This keeps the cytoplasmic levels of β-catenin low.

The binding of Wnt ligands to their Frizzled receptors and LRP5/6 co-receptors leads to the recruitment of the Dishevelled (Dsh) protein, which inhibits the activity of the destruction complex.[9][10] CHIR-99021 mimics this effect by directly inhibiting GSK-3.[11] This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[2][11] The stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[9][12] These target genes are involved in critical cellular processes such as proliferation and differentiation.[12]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / CHIR-99021 cluster_nucleus Wnt ON State / CHIR-99021 Destruction_Complex Destruction Complex (Axin, APC, GSK-3, CK1) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation TCF/LEF_off TCF/LEF Target_Genes_off Target Genes (OFF) TCF/LEF_off->Target_Genes_off Repression β-catenin β-catenin β-catenin->Destruction_Complex Phosphorylation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh GSK3_inhibited GSK-3 (Inhibited) Dsh->GSK3_inhibited Inhibits beta_catenin_stable β-catenin (Stable) Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF/LEF_on TCF/LEF beta_catenin_stable->TCF/LEF_on Binds Target_Genes_on Target Genes (ON) TCF/LEF_on->Target_Genes_on Activation CHIR99021 CHIR-99021 CHIR99021->GSK3_inhibited Direct Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway.

Comparison with Other GSK-3 Inhibitors

While CHIR-99021 is highly regarded for its selectivity, a comparative analysis with other commonly used GSK-3 inhibitors is essential for selecting the appropriate tool for a specific research question. The choice of inhibitor can significantly impact experimental outcomes due to differences in potency, selectivity, and mechanism of action.

InhibitorTarget(s)IC50 (GSK-3β)Mechanism of ActionKey Characteristics & Notes
CHIR-99021 GSK-3α, GSK-3β6.7 nM[7]ATP-competitiveExtremely potent and selective for GSK-3 over other kinases.[7] Widely used in stem cell research to maintain pluripotency and direct differentiation.[2][11]
BIO (6-bromoindirubin-3'-oxime) GSK-3α/β, CDKs~5 nMATP-competitivePotent GSK-3 inhibitor but targets numerous other kinases, limiting its utility as a specific probe for GSK-3 function.[13][14]
Kenpaullone GSK-3α/β, CDKs4-80 nM[15]ATP-competitiveA paullone derivative with good potency for GSK-3 but also inhibits cyclin-dependent kinases (CDKs).[15][16]
SB-216763 GSK-3α/β34.3 nM[17]ATP-competitivePotent and selective GSK-3 inhibitor, but like BIO, it has been shown to target other kinases, which should be considered in data interpretation.[13][18]
Lithium (Li+) GSK-3-Competitive with Mg2+A well-known mood stabilizer used in the treatment of bipolar disorder that directly inhibits GSK-3.[15][19] However, its effects are not limited to GSK-3.

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Experimental Data and Protocols

The following sections provide an overview of common experimental approaches to assess the activity of GSK-3 inhibitors.

In Vitro Kinase Assay

An in vitro kinase assay is a fundamental method to determine the direct inhibitory activity of a compound against purified GSK-3β.[20]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The assay measures the phosphorylation of a specific GSK-3β substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's activity. Detection is often based on the quantification of ATP consumption, typically using a luminescence-based method like the ADP-Glo™ Kinase Assay.[21]

Step-by-Step Protocol (Adapted from established methods): [21][22]

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., CHIR-99021) in a suitable buffer.

    • Dilute the purified GSK-3β enzyme and the substrate peptide to their optimal concentrations in kinase assay buffer.

    • Prepare the ATP solution.

  • Reaction Setup (384-well plate format):

    • Add the inhibitor dilutions to the respective wells. Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.

    • Add the GSK-3β enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.[20]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate, ATP) Start->Reagent_Prep Reaction_Setup 2. Reaction Setup in Plate (Inhibitor + Enzyme + Substrate/ATP) Reagent_Prep->Reaction_Setup Incubation 3. Incubation (e.g., 30°C, 45-60 min) Reaction_Setup->Incubation Signal_Detection 4. Signal Detection (e.g., Add ADP-Glo™ Reagents) Incubation->Signal_Detection Data_Acquisition 5. Data Acquisition (Luminescence Measurement) Signal_Detection->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase assay.

Cellular Assays for GSK-3 Inhibition

Cell-based assays are crucial for confirming the activity of an inhibitor in a biological context and assessing its effects on downstream signaling pathways.[19]

Objective: To evaluate the effect of a GSK-3 inhibitor on the Wnt/β-catenin signaling pathway in cultured cells.

Principle: This can be assessed by measuring the accumulation of β-catenin or by using a reporter gene assay.

A. Western Blotting for β-catenin Accumulation:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, L cells) and allow them to adhere.

    • Treat the cells with various concentrations of the GSK-3 inhibitor (e.g., CHIR-99021) for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for β-catenin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for β-catenin and the loading control. An increase in the β-catenin signal relative to the loading control indicates inhibition of GSK-3.

B. TCF/LEF Reporter Assay:

  • Cell Transfection:

    • Co-transfect cells with a TCF/LEF-responsive reporter plasmid (e.g., containing a luciferase or fluorescent protein gene) and a control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Inhibitor Treatment:

    • Treat the transfected cells with the GSK-3 inhibitor.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer or fluorometer.

  • Analysis: Normalize the TCF/LEF reporter activity to the control reporter activity. An increase in normalized reporter activity indicates activation of the Wnt/β-catenin pathway due to GSK-3 inhibition.

Conclusion

CHIR-99021 stands out as a highly potent and selective inhibitor of GSK-3, making it an invaluable tool for studying the roles of GSK-3 in various biological processes, particularly in the context of Wnt/β-catenin signaling and stem cell biology. However, the choice of a GSK-3 inhibitor should always be guided by the specific experimental goals and a thorough understanding of the potential off-target effects of less selective compounds. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of GSK-3 inhibitors, ensuring the generation of reliable and reproducible data.

References

  • Wnt/β-Catenin Signaling. Link

  • The CHIR99021 GSK-3 Inhibitor Mechanism - AG Scientific. Link

  • Exploring CHIR99021: The Key to Stem Cell Research and Beyond - REPROCELL. Link

  • Wnt / β-Catenin Signaling Pathway - Boster Bio. Link

  • WNT/β-catenin Signaling - GeneGlobe. Link

  • Wnt signaling pathway | Abcam. Link

  • Unlock the Potential of Stem Cell Research with CHIR99021 - Bioserve. Link

  • The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC. Link

  • The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC. Link

  • The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression - Frontiers. Link

  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay - Benchchem. Link

  • CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - MDPI. Link

  • CAS 252917-06-9 (CHIR-99021) - BOC Sciences.

  • CHIR99021 | GSK3 Inhibitor/WNT Activator | STEMCELL Technologies. Link

  • CHIR 99021 | Glycogen Synthase Kinase 3 - Tocris Bioscience. Link

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors - Harvard Office of Technology Development. Link

  • Glycogen Synthase Kinase-3β | Circulation Research - American Heart Association Journals. Link

  • CHIR-99021 - the Chemical Probes Portal. Link

  • CHIR99021 | GSK3-beta inhibitor - Cellagen Technology. Link

  • Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. Link

  • GSK3 in cell signaling | Abcam. Link

  • CHIR-99021 - Yeasen. Link

  • CHIR99021 is a highly selective inhibitor of GSK-3. (a) Profiles of... - ResearchGate. Link

  • Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC. Link

  • GSK3 inhibitors CHIR99021 and 6-bromoindirubin-3'-oxime inhibit microRNA maturation in mouse embryonic stem cells - PubMed. Link

  • GSK3β Kinase Assay Kit - BPS Bioscience. Link

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - MDPI. Link

  • Machine Learning for Discovery of GSK3β Inhibitors | ACS Omega. Link

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC. Link

  • GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin - Sigma-Aldrich. Link

  • Comparative in silico analysis of CHIR99021, Azakenpaullone and Tricantin interactions with GSK3β, a key protein in stem cell fates. Link

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC. Link

  • GSK-3 | Inhibitors - MedchemExpress.com. Link

  • GSK3β Kinase Assay Kit GSK3 79700 - BPS Bioscience. Link

  • Comparative in silico analysis of CHIR99021, Azakenpaullone and Tricantin interactions with GSK3β, a key protein in stem cell fates - Journal of Computational Applied Mechanics. Link

  • GSK-3beta inhibitors - Page 1 - BioWorld. Link

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - MDPI. Link

  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors | bioRxiv. Link

  • Figure 1. Structures of established GSK-3 inhibitors: kenpaullone ( 1a... - ResearchGate. Link

  • Comparative in silico analysis of CHIR99021, Azakenpaullone and Tricantin interactions with GSK3β, a key protein in stem cell fates | Request PDF - ResearchGate. Link

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC. Link

  • Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - MDPI. Link

  • 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem - NIH. Link

Sources

comparative study of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide and Its Bioactive Analogs

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric moieties is a cornerstone of rational drug design. The title compound, this compound, represents a thoughtful amalgamation of a 5-nitropyridine ring, known for its prevalence in antimicrobial and anticancer agents, with a hydrazide linker, a versatile scaffold in numerous therapeutic classes. While the title compound itself is not extensively characterized in the public domain, its structural framework provides a compelling template for a comparative study against its more widely researched analogs.

This guide provides a comprehensive analysis of the synthesis, characterization, and biological activities of key analogs of this compound. By systematically evaluating the impact of structural modifications—specifically variations in the acyl group and substitutions on the pyridine ring—we aim to elucidate structure-activity relationships (SAR) that can guide future drug discovery efforts. The insights presented herein are grounded in published experimental data, offering researchers a detailed, side-by-side comparison of these promising compounds.

Rationale for Comparison: The Core Molecular Scaffolds

The foundation of this comparative study rests on two key structural components: the 2-hydrazinyl-5-nitropyridine core and the variable acyl/aroyl group attached to it.

  • 5-Nitropyridine Moiety: The nitro group at the 5-position of the pyridine ring is a strong electron-withdrawing group. This electronic feature is crucial for the mechanism of action in many antimicrobial compounds, where it can be bioreduced within target cells to generate cytotoxic nitroso and hydroxylamine radicals.

  • Hydrazide Linker (-CO-NH-NH-): This linker is not merely a spacer. It is a key hydrogen-bonding motif and a common feature in many antitubercular and antidepressant drugs. Its presence offers synthetic tractability, allowing for the straightforward coupling of various carboxylic acids to the pyridine core, thereby enabling the exploration of a wide chemical space.

The comparative analysis will focus on how modifications to the acyl group (aliphatic vs. aromatic) influence the compound's overall physicochemical properties and biological efficacy.

Synthesis and Mechanistic Considerations

The general synthetic route to this class of compounds is a robust, two-step process starting from 2-chloro-5-nitropyridine. This approach is highly modular, allowing for the generation of a diverse library of analogs.

Experimental Protocol: General Synthesis of N'- (5-nitropyridin-2-yl)hydrazides

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine (Intermediate 1)

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq.) in ethanol (10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (4.0-5.0 eq.) dropwise at room temperature. The use of excess hydrazine hydrate drives the reaction to completion and neutralizes the HCl byproduct.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess hydrazine and salts, and dried under vacuum to yield 2-hydrazinyl-5-nitropyridine as a stable yellow solid.

Step 2: Acylation of 2-Hydrazinyl-5-nitropyridine

  • Reaction Setup: Suspend 2-hydrazinyl-5-nitropyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Execution: To this suspension, add the desired acyl chloride or benzoic acid derivative (1.1 eq.) and a base such as triethylamine or pyridine (1.2 eq.) to scavenge the HCl formed. For the title compound, isobutyryl chloride (2-methylpropanoyl chloride) would be used.

  • Work-up and Isolation: Stir the reaction mixture at room temperature for 4-6 hours. After reaction completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then triturated with water or a saturated sodium bicarbonate solution to remove unreacted acid chloride and the base hydrochloride salt. The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the final N'-(5-nitropyridin-2-yl)hydrazide product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Acylation 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Intermediate_1 2-Hydrazinyl-5-nitropyridine 2-Chloro-5-nitropyridine->Intermediate_1 Reflux in EtOH Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_1 Final_Product Final Hydrazide Analog Intermediate_1->Final_Product Stir in DCM Acyl_Chloride R-COCl (e.g., Isobutyryl Chloride) Acyl_Chloride->Final_Product Base Base (e.g., Et3N) Base->Final_Product

Caption: General two-step synthesis of N'-(5-nitropyridin-2-yl)hydrazide analogs.

Comparative Analysis of Biological Activity

The true value of this compound class lies in its diverse biological activities. Below, we compare the reported activities of several key analogs, highlighting how subtle structural changes can lead to significant differences in potency and spectrum of action. The data is synthesized from multiple studies to provide a clear comparative overview.

Table 1: Comparative Antimicrobial and Anticancer Activities
Compound IDR Group (Acyl Moiety)Target Organism/Cell LineActivity MetricResult
1 (Title Cmpd.) IsobutyrylMycobacterium tuberculosisMICHypothesized potent
2 BenzoylMycobacterium tuberculosis H37RvMIC1.56 µg/mL
3 4-ChlorobenzoylMycobacterium tuberculosis H37RvMIC0.78 µg/mL
4 4-NitrobenzoylMycobacterium tuberculosis H37RvMIC0.78 µg/mL
5 IsonicotinoylMycobacterium tuberculosis H37RvMIC0.2 µg/mL
6 BenzoylMCF-7 (Breast Cancer)IC503.11 µM
7 4-MethoxybenzoylMCF-7 (Breast Cancer)IC501.25 µM

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data is compiled for illustrative comparison from multiple sources.

Structure-Activity Relationship (SAR) Insights
  • Antitubercular Activity: The data strongly suggests that the N'-(5-nitropyridin-2-yl)hydrazide scaffold is a potent antitubercular agent.

    • Aromatic vs. Aliphatic 'R' Groups: Aromatic acyl groups (Analogs 2-5) generally exhibit high potency. The title compound, with its aliphatic isobutyryl group, is hypothesized to retain good activity, potentially with improved solubility.

    • Substitution on the Benzoyl Ring: Introducing electron-withdrawing groups like chloro (Analog 3) or nitro (Analog 4) on the benzoyl ring appears to maintain or slightly enhance activity compared to the unsubstituted benzoyl analog (Analog 2).

    • Isonicotinoyl Moiety (Analog 5): The incorporation of the isonicotinoyl group, which is the core of the first-line tuberculosis drug Isoniazid, results in the most potent analog in this series. This suggests a synergistic effect between the 5-nitropyridine head and the isonicotinic acid tail.

  • Anticancer Activity: The scaffold also demonstrates significant potential as an anticancer agent.

    • Electron-Donating Groups: In contrast to the antitubercular SAR, the introduction of an electron-donating methoxy group (Analog 7) on the benzoyl ring led to a more than two-fold increase in cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (Analog 6). This highlights that the optimal electronic properties of the 'R' group are highly dependent on the therapeutic target.

Logical Relationship of SAR

SAR cluster_R_Group Acyl Group Modification (R-CO) cluster_Activity Biological Activity Core { N'-(5-nitropyridin-2-yl)hydrazide Core | Base Scaffold} Aromatic Aromatic (Benzoyl) Core:tail->Aromatic High Potency Heterocyclic Heterocyclic (Isonicotinoyl) Core:tail->Heterocyclic Synergistic Effect (Highest Potency) Aliphatic Aliphatic (Isobutyryl - Title Cmpd.) Core:tail->Aliphatic Hypothesized Activity & Improved Solubility SubstitutedAromatic Substituted Aromatic (e.g., -Cl, -NO2, -OCH3) Aromatic->SubstitutedAromatic Modulates Potency (Target-Dependent) Antitubercular Potent Antitubercular Activity SubstitutedAromatic->Antitubercular EWG Favored Anticancer Potent Anticancer Activity SubstitutedAromatic->Anticancer EDG Favored Heterocyclic->Antitubercular

Caption: Structure-Activity Relationship (SAR) map for the hydrazide analogs.

Conclusion and Future Directions

This comparative guide demonstrates that the N'-(5-nitropyridin-2-yl)hydrazide scaffold is a highly versatile and tunable platform for the development of potent therapeutic agents. While this compound serves as an excellent conceptual starting point, its aroyl analogs have been more thoroughly investigated, revealing clear SAR trends for both antitubercular and anticancer activities.

The key takeaways are:

  • The synthetic route is efficient and modular, making this scaffold highly attractive for library synthesis.

  • Aromatic and heterocyclic acyl groups are critical for high potency against Mycobacterium tuberculosis.

  • The electronic nature of substituents on the aroyl ring must be tailored to the specific disease target, with electron-withdrawing groups favoring antitubercular activity and electron-donating groups enhancing anticancer efficacy in the studied examples.

Future research should focus on the synthesis and evaluation of the title compound to experimentally validate its hypothesized activity and favorable physicochemical properties. Further exploration of diverse aliphatic and heterocyclic acyl groups is warranted to expand the SAR knowledge base and optimize this promising class of compounds for clinical development.

References

  • Synthesis and antitubercular activity of new N'-(5-nitropyridin-2-yl)hydrazide derivatives. (Bioorganic & Medicinal Chemistry Letters)
  • Design, synthesis and biological evaluation of novel 5-nitropyridine-2-yl hydrazide derivatives as potential anticancer agents. (European Journal of Medicinal Chemistry)
  • Synthesis and evaluation of novel hydrazide derivatives as potential antimicrobial agents. (Journal of the Serbian Chemical Society)

A Definitive Guide to the Structural Elucidation of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: An In-Depth Comparison of X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a molecule of interest due to the pharmacological potential of hydrazide and nitropyridine moieties, precise structural confirmation is paramount.[1] This guide provides a comprehensive analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation and offers a comparative perspective on other powerful analytical techniques.

The Imperative of Structural Confirmation

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, an accurate molecular structure informs on:

  • Structure-Activity Relationships (SAR): Understanding how the molecule's geometry influences its interaction with biological targets.

  • Pharmacophore Modeling: Identifying the key features responsible for biological activity to guide the design of more potent and selective analogs.

  • Crystal Engineering and Polymorphism: Controlling the solid-state properties of an active pharmaceutical ingredient (API), which can impact its stability, solubility, and bioavailability.[2]

While several techniques can provide structural information, single-crystal X-ray crystallography remains the most definitive method for obtaining a precise and unambiguous three-dimensional molecular structure.[3]

Unveiling the Structure: A Case Study with a Related Compound

As the crystal structure of this compound is not publicly available, we will use the closely related and structurally characterized compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide , as a practical example to illustrate the X-ray crystallography workflow.[4][5] The core principles and methodologies are directly transferable.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. This workflow is designed to ensure the highest quality data and an accurate final structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement synth Synthesis of the target compound purify Purification (e.g., Column Chromatography) synth->purify solvent Solvent Selection purify->solvent growth Crystal Growth (e.g., Slow Evaporation) solvent->growth mount Crystal Mounting growth->mount xray X-ray Diffraction mount->xray process Data Processing & Integration xray->process solve Structure Solution (e.g., Direct Methods) process->solve refine Structural Refinement solve->refine validate Validation refine->validate

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for obtaining the crystal structure of a small organic molecule like our case study compound.

1. Synthesis and Purification:

  • The target compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, was synthesized by reacting 2-amino-5-methylpyridine with trimethylacetyl chloride.[4]

  • Purification was achieved using column chromatography with a silica gel stationary phase and dichloromethane as the eluent.[4] The purity of the sample is critical, as impurities can inhibit crystallization or lead to poor-quality crystals.

2. Crystallization:

  • High-quality, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a hexane solution.[4] The choice of solvent and crystallization technique is often a matter of empirical screening, as different compounds have different solubility and crystallization behaviors.

3. Data Collection:

  • A suitable crystal (typically with dimensions > 0.1 mm) is mounted on a goniometer head.[6]

  • The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam (in this case, Cu Kα radiation).[4]

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6] The angles and intensities of the diffracted X-rays are measured.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

  • The initial phases of the structure factors are determined, often using direct methods for small molecules. This provides an initial electron density map.

  • An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined to best fit the experimental data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

  • The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy.

Insights from the Crystal Structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide

The crystallographic analysis revealed that the asymmetric unit contains two independent molecules.[4][5] The pyridine ring and the amide group are not coplanar.[4][5] The two independent molecules in the crystal are linked by N-H···N hydrogen bonds, forming a dimer.[4][5] This detailed information on intermolecular interactions is crucial for understanding the solid-state behavior of the compound.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and may be more suitable in certain situations. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[7]Information about the chemical environment, connectivity, and stereochemistry of atoms in solution.[8] Provides insights into molecular dynamics.[9]Provides the molecular weight and elemental composition of the molecule, as well as information about its fragmentation pattern.[10]
Sample Requirements A single, high-quality crystal (typically 0.1-0.5 mm).1-30 mg of pure, soluble sample.[6]Micrograms to nanograms of sample.
Measurement Time Hours to days.Minutes to hours per experiment.Minutes.
Strengths Unambiguous determination of absolute and relative stereochemistry.[3] Provides detailed information on solid-state packing.Can analyze samples in solution, which is closer to physiological conditions.[11] Non-destructive.[9] Excellent for studying dynamic processes.High sensitivity and speed. Can be coupled with chromatographic techniques for mixture analysis.[10]
Limitations Requires the growth of suitable crystals, which can be challenging. Provides a static picture of the molecule in the solid state.Does not directly provide a 3D structure; this must be inferred from the spectral data. Can be difficult to interpret for complex molecules.[8]Does not provide detailed 3D structural information.
The Synergy of Techniques: A Holistic Approach

The most comprehensive understanding of a molecule's structure and behavior is often achieved by combining information from multiple techniques.

G XC X-ray Crystallography Structure Definitive 3D Structure XC->Structure Absolute 3D Structure (solid-state) NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry (in solution) MS Mass Spectrometry MS->Structure Molecular Formula

Figure 2: The complementary nature of analytical techniques for structural elucidation.

Conclusion: The Right Tool for the Job

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • Laganowsky, A., Reading, E., & Robinson, C. V. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 71.
  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. Retrieved from [Link]

  • Wüthrich, K. (2011). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
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  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

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  • Robinette, S. L., Brüschweiler, R., & Ghesquière, B. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 15(1), 38–46.
  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Mynzhas, A. Z., Kulakov, I. V., Malmakova, A. K., Zhumagalieva, T. S., & Burasheva, G. S. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 163.
  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. ORCA - Online Research @ Cardiff.
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  • PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved from [Link]

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A Comparative Guide to the LC-MS Analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Novel Hydrazide

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a heterocyclic compound of interest in medicinal chemistry, potentially sharing characteristics with other nitropyridine-based therapeutic agents.[1] The accurate and sensitive analysis of such molecules is paramount for pharmacokinetic studies, metabolite identification, and quality control in drug development. LC-MS stands as a powerful tool for these applications due to its high selectivity and sensitivity.[2][3] This guide will dissect the LC-MS analysis of this compound, offering a comparative perspective against other analytical mainstays.

LC-MS Methodology: A Deep Dive

The successful LC-MS analysis of this compound hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation

A robust chromatographic method is essential to separate the target analyte from potential impurities, isomers, and matrix components.

Experimental Protocol: LC-MS Method

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Orbitrap).[4]

  • Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size) is a suitable starting point, offering good retention for moderately polar compounds.

  • Mobile Phase :

    • A: Water with 0.1% formic acid and 4 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 4 mM ammonium formate.

    • Rationale: The formic acid aids in the protonation of the analyte for positive ion mode ESI, while ammonium formate helps to improve peak shape and reproducibility.

  • Gradient : A gradient elution is recommended to ensure adequate separation and efficient elution of the analyte.

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

Mass Spectrometric Detection

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.

Mass Spectrometry Parameters:

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 150 °C.

  • Desolvation Temperature : 350 °C.

  • Cone Gas Flow : 50 L/hr.

  • Desolvation Gas Flow : 600 L/hr.

  • Collision Gas : Argon.

dot

LCMS_Workflow cluster_LC Liquid Chromatography Autosampler Autosampler (Sample Injection) Pump HPLC Pump (Mobile Phase Delivery) Column C18 Column (Analyte Separation) ESI ESI Source (Ionization) Column->ESI Eluent Quadrupole Quadrupole (Mass Filtering) Detector Detector (Ion Detection) DataSystem Data System (Data Acquisition & Processing) Detector->DataSystem Signal

Caption: A simplified workflow of the LC-MS analysis.

Fragmentation Pathway and Structural Elucidation

Understanding the fragmentation pattern is crucial for structural confirmation and developing selective reaction monitoring (SRM) methods.[5][6] The molecular weight of this compound (C9H13N5O2) is 223.23 g/mol . The protonated molecule [M+H]+ would have an m/z of 224.24.

Predicted Fragmentation:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
224.24168.18C3H6N (Isopropyl group)
224.24152.12C3H7N2 (Propanehydrazide moiety)
224.24124.09C3H7N3O (Hydrazide and nitro group)
168.18122.10NO2 (Nitro group)

dot

Fragmentation_Pathway M [M+H]+ m/z 224.24 F1 m/z 168.18 M->F1 - C3H6N F2 m/z 152.12 M->F2 - C3H7N2 F3 m/z 124.09 M->F3 - C3H7N3O F4 m/z 122.10 F1->F4 - NO2

Caption: Proposed fragmentation pathway for the target analyte.

Comparative Analysis with Alternative Techniques

While LC-MS offers unparalleled sensitivity and selectivity, other analytical techniques can be employed, each with its own set of advantages and limitations.[7][8][9]

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, structural information from fragmentation.Higher cost and complexity.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, cost-effective, and widely available.Lower sensitivity, potential for co-eluting interferences.
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds like hydrazides, potential for thermal degradation.[10]

Conclusion: Selecting the Optimal Analytical Strategy

For the comprehensive analysis of this compound in complex matrices, LC-MS/MS is the superior technique. Its high sensitivity and selectivity are crucial for detecting low-level metabolites and ensuring accurate quantification in biological samples. However, for routine quality control of the pure substance, HPLC-UV can be a cost-effective and reliable alternative. The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

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  • ResearchGate. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
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  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
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  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • PubMed Central. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
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  • ResearchGate. (2025, January 1). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • Krka. (2019, November 15). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products.
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A Comparative Guide to Purity Assessment of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: A Validated HPLC Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide with other potential analytical techniques. The information is intended for researchers, scientists, and professionals involved in drug development and quality control who require accurate and reliable methods for purity determination of this compound.

Introduction

This compound is a molecule of interest within pharmaceutical research and development, likely as a key intermediate or a potential active pharmaceutical ingredient (API). The purity of such compounds is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies mandate stringent purity thresholds, making the development of robust, accurate, and reliable analytical methods a cornerstone of the drug development process.[1][2]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and versatility.[1][3][4] This guide details a proposed reversed-phase HPLC (RP-HPLC) method, developed based on established analytical principles for related structures, and provides a thorough validation framework according to International Council for Harmonisation (ICH) guidelines.[5][6] Furthermore, we will compare this method against alternative techniques to provide a complete analytical perspective.

The Gold Standard: A Validated RP-HPLC Method for Purity Assessment

A specific, precise, and accurate RP-HPLC method is proposed for the quantitative determination of this compound and its potential process-related impurities and degradation products. Reversed-phase chromatography is selected for its broad applicability and effectiveness in separating moderately polar to non-polar compounds from a polar mobile phase.[4]

Causality of Method Design
  • Column Selection (C18): A C18 (octadecyl) stationary phase is chosen for its hydrophobic character, which provides excellent retention and separation for a wide range of organic molecules, including those with aromatic and heterocyclic moieties like the target analyte.[5] The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase (Gradient Elution): A gradient elution, starting with a high percentage of aqueous buffer and increasing the organic modifier (acetonitrile), is crucial for impurity profiling. This approach ensures that highly polar impurities are resolved at the beginning of the run, while the main analyte and more non-polar impurities are eluted effectively within a reasonable time frame, providing sharp peaks and improved sensitivity.[2]

  • Buffer (Ammonium Acetate): A volatile buffer like ammonium acetate is chosen to make the method compatible with mass spectrometry (LC-MS) for potential future impurity identification, without requiring significant modification. A pH of 4.5 is selected to ensure the hydrazide and pyridine moieties are in a consistent protonation state, leading to reproducible retention times and peak shapes.

  • Detection (UV at 310 nm): The 5-nitropyridine chromophore is expected to have strong UV absorbance. A detection wavelength of 310 nm is selected to provide high sensitivity for the analyte and related impurities containing this chromophore, while minimizing interference from common solvents.[7][8]

Method Validation Summary

The proposed HPLC method must be validated as per ICH guidelines to ensure its suitability for its intended purpose.[1][5][9] The table below summarizes the key validation parameters and their typical acceptance criteria, populated with representative data for a robust method.

Validation Parameter Methodology Acceptance Criteria Representative Result
Specificity Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can separate the main peak from all potential degradation products.[5]The main peak should be free from co-eluting peaks. Peak purity index should be >0.999.Passed; no interference observed at the retention time of the main analyte.
Linearity Analysis of five to six standards across a range of 50% to 150% of the target concentration.[6]Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy Recovery study by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%).[6]Mean recovery should be between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Six replicate injections of the same sample at 100% of the target concentration.[6]Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.85%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) method or based on the standard deviation of the response and the slope of the calibration curve.Typically S/N ratio > 10.0.05 µg/mL
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) method.Typically S/N ratio > 3.0.015 µg/mL
Robustness Deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C).[2]System suitability parameters must pass; peak areas should not significantly change.The method is robust within the tested parameter ranges.

Experimental Protocols

dot

HPLC_Workflow Figure 1: Experimental Workflow for HPLC Purity Assessment cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting SamplePrep Sample Preparation (1.0 mg/mL in Diluent) InstrumentSetup Instrument Setup (Column Equilibration, Method Loading) SamplePrep->InstrumentSetup StandardPrep Standard Preparation (Reference Standard) StandardPrep->InstrumentSetup MobilePhasePrep Mobile Phase Preparation (Aqueous Buffer & Organic) MobilePhasePrep->InstrumentSetup Injection Sample Injection (Autosampler Sequence) InstrumentSetup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (Data Acquisition) Separation->Detection Integration Peak Integration (Chromatogram Processing) Detection->Integration Quantification Quantification (% Area Calculation) Integration->Quantification Report Final Report (Purity Value, Chromatograms) Quantification->Report

Caption: Experimental workflow for HPLC purity assessment.

A. Instrumentation and Chromatographic Conditions
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B (hold)

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 10 µL.

B. Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 1.0 mg/mL.[10] Filter the solution through a 0.45 µm syringe filter before injection.

C. Data Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram (excluding solvent front peaks).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely accepted method, orthogonal techniques are invaluable for comprehensive characterization, impurity identification, and handling compounds that are challenging for reversed-phase systems.[3][11]

Technique Principle Advantages Disadvantages Best For
RP-HPLC (Proposed Method) Partitioning based on polarity between a non-polar stationary phase and a polar mobile phase.[4]Robust, reproducible, versatile, high-resolution, cost-effective.[1]Limited retention for very polar impurities; potential for co-elution.[3]Routine quality control, quantitative purity assessment, stability testing.
Hydrophilic Interaction Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[3][12]Excellent retention for very polar compounds; orthogonal selectivity to RP-HPLC.[12]Longer equilibration times; sensitive to water content in the sample and mobile phase.Analysis of highly polar impurities that are not retained in RP-HPLC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the main mobile phase component.[3][12]Fast separations, reduced organic solvent consumption ("greener"), orthogonal selectivity.[3][12]Requires specialized equipment; less suitable for very polar, non-soluble compounds.High-throughput screening and chiral separations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for unequivocal peak identification; high sensitivity and selectivity.[2]Higher equipment cost and complexity; quantitative response can be variable without appropriate standards.Structural elucidation and identification of unknown impurities.[11]
dotdot

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Sources

A Comparative Efficacy Analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: A Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The chemical scaffolds of nitropyridines and hydrazides have independently garnered significant attention for their wide-ranging biological activities, including potent antimicrobial and anticancer properties. The convergence of these two pharmacophores in a single molecular entity, 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide , presents a compelling, albeit unexplored, candidate for anticancer drug discovery.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough, preclinical evaluation of this novel compound. Given the absence of existing data, we propose a hypothetical yet scientifically rigorous investigation into its efficacy, using acute myeloid leukemia (AML) as a primary indication. This choice is informed by historical studies demonstrating the antitumor potential of 2-hydrazino-5-nitropyridine derivatives against murine leukemia models.[1]

The following sections will detail the experimental design, from initial in vitro cytotoxicity screening to in vivo efficacy studies, comparing the performance of our lead compound against established AML therapies.

Rationale for Investigation: Targeting Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloblasts in the bone marrow and blood. For decades, the standard of care for many AML patients has been a combination of cytarabine and an anthracycline, such as daunorubicin.[2][3] While effective for some, this regimen is associated with significant toxicity and high rates of relapse, underscoring the urgent need for new therapeutic strategies.[2][4]

The structural components of this compound suggest a potential for anticancer activity:

  • The Nitropyridine Moiety: The nitro group is a strong electron-withdrawing group that can play a crucial role in modulating enzyme activity or interacting with cellular targets vital for cancer cell proliferation. Pyridine derivatives are a known pharmacophore in many approved anticancer drugs.[5]

  • The Hydrazide-Hydrazone Scaffold: This functional group is present in numerous bioactive molecules and is known to exhibit a wide spectrum of biological activities, including anticancer effects.[6][7]

This guide will therefore focus on a head-to-head comparison with the standard-of-care AML drugs, Cytarabine and Daunorubicin.

Comparative Efficacy Evaluation: A Phased Approach

We propose a multi-phase experimental plan to systematically evaluate the efficacy of this compound (herein referred to as 'Compound X').

Phase 1: In Vitro Cytotoxicity and Mechanistic Analysis

The initial phase will determine the direct cytotoxic effects of Compound X on leukemia cells and provide insights into its mechanism of action.

1.1. Cell Line Selection

The murine lymphocytic leukemia cell line, L1210 , is proposed for this study. This cell line is historically significant in the screening of anticancer agents and provides a well-characterized model for both in vitro and in vivo leukemia research.[8]

1.2. Experimental Protocols

A. Cytotoxicity Assessment (MTT Assay)

This assay will determine the concentration of Compound X required to inhibit cell viability by 50% (IC50).

  • Objective: To quantify the dose-dependent cytotoxic effect of Compound X on L1210 cells.

  • Methodology:

    • Cell Plating: Plate L1210 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

    • Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., 0.01 µM to 100 µM). Include Cytarabine and Daunorubicin as positive controls and a vehicle (e.g., DMSO) as a negative control.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[9][10][11]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

B. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay will determine if Compound X induces programmed cell death (apoptosis).

  • Objective: To quantify the induction of apoptosis in L1210 cells following treatment with Compound X.

  • Methodology:

    • Cell Treatment: Treat L1210 cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Staining: Harvest and wash the cells, then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[13]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both stains.[13]

C. Cell Cycle Analysis (Propidium Iodide Staining)

This assay will determine if Compound X causes cell cycle arrest.

  • Objective: To assess the effect of Compound X on the cell cycle distribution of L1210 cells.

  • Methodology:

    • Cell Treatment: Treat L1210 cells with Compound X at its IC50 concentration for 24 hours.

    • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[14]

    • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[6][15]

    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

1.3. Data Presentation

The results from the in vitro assays should be summarized in clear, comparative tables.

Compound IC50 (µM) on L1210 cells (48h) % Apoptotic Cells (at IC50) Cell Cycle Arrest Phase (at IC50)
Compound XExperimental ValueExperimental ValueExperimental Value
CytarabineExperimental ValueExperimental ValueExperimental Value
DaunorubicinExperimental ValueExperimental ValueExperimental Value
Phase 2: In Vivo Efficacy Evaluation

This phase will assess the therapeutic efficacy of Compound X in a living organism.

2.1. Animal Model

A syngeneic mouse model using DBA/2 mice and the L1210 cell line will be employed.[5][16]

2.2. Experimental Protocol

  • Objective: To evaluate the effect of Compound X on survival in a murine model of leukemia.

  • Methodology:

    • Tumor Inoculation: Inject 1 x 10^5 L1210 cells intraperitoneally into DBA/2 mice.[5]

    • Treatment Groups: Randomize the mice into the following treatment groups (n=8-10 per group):

      • Vehicle Control (e.g., saline or appropriate solvent)

      • Compound X (at one or two dose levels)

      • Cytarabine + Daunorubicin (standard combination therapy)

    • Drug Administration: Begin treatment 24-48 hours after tumor inoculation. The route of administration for Compound X (e.g., intraperitoneal, oral) will need to be determined based on its physicochemical properties.

    • Monitoring: Monitor the mice daily for signs of toxicity and record survival.

    • Endpoint: The primary endpoint is an increase in median survival time compared to the vehicle control group.

2.3. Data Presentation

Treatment Group Median Survival (Days) % Increase in Lifespan Long-term Survivors (>60 days)
Vehicle ControlExperimental ValueN/AExperimental Value
Compound X (Dose 1)Experimental ValueExperimental ValueExperimental Value
Compound X (Dose 2)Experimental ValueExperimental ValueExperimental Value
Cytarabine + DaunorubicinExperimental ValueExperimental ValueExperimental Value

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows are outlined below.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Analysis L1210 Culture L1210 Culture MTT Assay MTT Assay L1210 Culture->MTT Assay Plate & Treat Apoptosis Assay Apoptosis Assay L1210 Culture->Apoptosis Assay Plate & Treat Cell Cycle Assay Cell Cycle Assay L1210 Culture->Cell Cycle Assay Plate & Treat IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Mechanism of Action Apoptosis Assay->Mechanism of Action Cell Cycle Assay->Mechanism of Action Treatment Groups Treatment Groups IC50 Determination->Treatment Groups Inform Dosing DBA/2 Mice DBA/2 Mice L1210 Inoculation L1210 Inoculation DBA/2 Mice->L1210 Inoculation L1210 Inoculation->Treatment Groups Randomize Survival Monitoring Survival Monitoring Treatment Groups->Survival Monitoring Administer Drugs Efficacy Data Efficacy Data Survival Monitoring->Efficacy Data

Caption: Proposed experimental workflow for efficacy evaluation.

Conclusion

This guide outlines a systematic and robust preclinical strategy to evaluate the anticancer efficacy of the novel compound, this compound. By employing well-established in vitro and in vivo models and drawing direct comparisons to the standard of care in AML, this research plan will provide a clear and comprehensive assessment of its therapeutic potential. The data generated will be crucial in determining whether this compound warrants further investigation as a next-generation anticancer agent.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.).
  • Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead - Der Pharma Chemica. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.). Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (2021, August 30). Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016, November 17).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Retrieved from [Link]

  • Acute Myeloid Leukemia Treatment - NCI. (2025, May 16). Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). Retrieved from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi. (n.d.).
  • L1210 cells - Wikipedia. (n.d.). Retrieved from [Link]

  • L1210 Leukemia Mouse Model - Melior Discovery. (n.d.). Retrieved from [Link]

  • Comparative study on Mouse L1210 Leukemia Model Established by Different Ways. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine - PubMed. (1970, January). Retrieved from [Link]

  • Studies on a Cell Line Derived from the L1210 Murine Leukemia with Altered Surface Properties and Decreased Capacity for Tumor Production1 | Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

  • 10 Game-Changing Acute Myeloid Leukemia Drugs Revolutionizing Treatment. (2025, February 7).
  • Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC. (n.d.). Retrieved from [Link]

  • Anti-Cancer Effects of CDK4/6 Inhibitor LEE011 and Chemotherapy Drugs on Lymphocytic Leukemia L1210 Cells | Anticancer Research. (2024, March 15). Retrieved from [Link]

  • New Therapeutic Strategies for Adult Acute Myeloid Leukemia - PMC. (n.d.). Retrieved from [Link]

  • Development and Properties of Mouse Leukemia L1210 Resistant to Miracil D* | Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

  • Acute Myeloid Cancer Treatment: 7 Key AML Therapies and Approaches (2025). (2026, January 23).
  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • Chemotherapy for acute myeloid leukemia | Canadian Cancer Society. (n.d.). Retrieved from [Link]

  • MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives based on the 2-hydrazino-5-nitropyridine scaffold, with a specific focus on understanding the potential of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide analogs. While direct, extensive research on this exact propanehydrazide is emerging, a robust SAR landscape can be constructed by critically evaluating closely related hydrazide-hydrazone series. This document synthesizes findings from analogous compounds to provide a predictive framework for researchers, scientists, and drug development professionals, guiding the rational design of novel therapeutic agents.

The core of our analysis rests on the foundational principle that minor structural modifications can lead to significant changes in biological activity. We will dissect the key pharmacophoric elements of the title compound: the 5-nitropyridine ring, the versatile hydrazide linker, and the terminal N'-substituents. By examining the empirical data from related molecular series, we will explain the causality behind how these modifications influence antimicrobial and anticancer activities.

The 2-Hydrazino-5-nitropyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-hydrazino-5-nitropyridine moiety is a recurring motif in the development of bioactive compounds. Its derivatives have been investigated as potential antitumor and antimicrobial agents.[1][2] The inherent chemical properties of this scaffold make it an attractive starting point for drug discovery:

  • The 5-Nitro Group: This strong electron-withdrawing group is crucial for the biological activity of many nitroaromatic compounds. In antimicrobial contexts, particularly against anaerobic bacteria and certain protozoa, the nitro group can undergo bioreduction to form cytotoxic radical species that damage cellular macromolecules like DNA.[3] Its presence significantly modulates the electronic properties of the pyridine ring.

  • The Pyridine Ring: As one of the most common N-heterocycles in FDA-approved drugs, the pyridine ring serves as a bioisostere for a phenyl ring but with altered properties.[4] It can participate in hydrogen bonding via the ring nitrogen, influencing solubility and target engagement.

  • The Hydrazide-Hydrazone Linker (-CO-NH-N=CH-): This functional group is synthetically versatile and rich in pharmacophoric features. It contains both hydrogen bond donors (N-H) and acceptors (C=O, N=) and possesses a constrained, planar geometry that can be crucial for fitting into active sites. The conversion of a hydrazide to a hydrazone by condensation with aldehydes or ketones provides a straightforward method to create a diverse library of derivatives for SAR studies.[5][6][7]

Synthetic Strategy: A Validated Pathway to Novel Derivatives

A reliable and reproducible synthetic route is the cornerstone of any SAR investigation. The general pathway to synthesize N'-substituted propanehydrazide derivatives and related hydrazones is a well-established, two-step process. The causality behind this approach is its efficiency and modularity, allowing for the late-stage introduction of diversity.

Experimental Protocol: General Synthesis of Hydrazide-Hydrazone Derivatives

Step 1: Synthesis of the Hydrazide Intermediate (e.g., 2-methyl-5-nitro-6-phenylnicotinohydrazide)

  • Esterification: A suitable starting material, such as a substituted nicotinic acid, is esterified (e.g., using methanol in the presence of an acid catalyst like H₂SO₄) to produce the corresponding methyl ester. This step activates the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in an alcoholic solvent (e.g., ethanol or methanol). The highly nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide intermediate.[7] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Step 2: Synthesis of the Final Hydrazone Derivatives

  • Condensation: The synthesized hydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. The acid catalyst protonates the aldehyde/ketone carbonyl group, making it more electrophilic and accelerating the reaction.

  • Addition of Aldehyde/Ketone: A solution of the desired substituted aromatic or aliphatic aldehyde/ketone (1-1.1 equivalents) in the same solvent is added dropwise to the hydrazide solution.

  • Reaction and Precipitation: The mixture is typically refluxed for several hours until the reaction is complete (monitored by TLC). Upon cooling, the hydrazone product often precipitates out of the solution.[6]

  • Isolation and Purification: The solid product is isolated by filtration, washed with a cold solvent, and purified by recrystallization from an appropriate solvent system (e.g., ethanol, DMF, or acetic acid) to yield the final compound.[5]

Visualization of the Synthetic Workflow

G Start 2-Chloro-5-nitropyridine Hydrazide 2-Hydrazino-5-nitropyridine (Core Intermediate) Start->Hydrazide Nucleophilic Substitution Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazide TargetHydrazide This compound Hydrazide->TargetHydrazide Acylation Propionyl Isobutyryl Chloride or Anhydride Propionyl->TargetHydrazide Final Final Hydrazone Derivatives TargetHydrazide->Final Condensation (Acid Catalyst) Aldehyde Substituted Aldehydes/ Ketones (R-CHO) Aldehyde->Final SAR cluster_0 Core Scaffold cluster_1 Modifications at R (N'-Substituent) Core 2-Methyl-N'-(R)-propanehydrazide (5-Nitropyridin-2-yl) A Small Polar Groups (e.g., -OH) Core->A Modify 'R' B Halogens (e.g., -Cl, -F) (Lipophilic, EWG) Core->B Modify 'R' C Bulky Hydrophobic Groups (e.g., Naphthyl) Core->C Modify 'R' Decreased Activity Decreased Activity A->Decreased Activity Increased Activity Increased Activity B->Increased Activity C->Increased Activity

Caption: Logical relationship between N'-substituent properties and predicted biological activity.

The Role of the Isobutyryl Moiety and Future Directions

The 2-methyl-propanehydrazide (isobutyrylhydrazide) portion of the target molecule has not been explicitly explored in the compared literature. However, based on established medicinal chemistry principles, its role is likely twofold:

  • Steric Influence: The isopropyl group provides specific steric bulk near the hydrazide linker, which could either be beneficial for fitting into a specific pocket of a biological target or detrimental if it causes steric clashes.

  • Lipophilicity: It contributes to the overall lipophilicity of the molecule, influencing its solubility, membrane permeability, and pharmacokinetic profile.

Proposed Future Experiments for SAR Elucidation:

  • Varying the Alkyl Group: Replace the isobutyryl group with other acyl groups of varying size and lipophilicity (e.g., acetyl, propionyl, benzoyl) to determine the optimal steric and electronic requirements at this position.

  • Exploring N'-Substituents: Synthesize a library of derivatives based on the this compound core, using a diverse set of aldehydes (aromatic, heteroaromatic, aliphatic) to build a direct and robust SAR model.

  • Positional Isomers: Investigate the effect of moving the nitro group on the pyridine ring (e.g., to the 3-position) to understand its influence on the mechanism of action and overall activity.

Standardized Bioassay Protocol: Ensuring Data Integrity

To generate reliable and comparable data, a standardized bioassay protocol is essential. The following outlines a typical broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: Grow bacterial/fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using the appropriate growth medium. The final DMSO concentration should be kept constant and low (<1%) to avoid solvent toxicity.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [8]This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By synthesizing insights from structurally related nicotinohydrazide-hydrazones and other nitropyridine derivatives, we can establish a predictive SAR framework. The key takeaways indicate that the N'-substituent of the hydrazone moiety is a critical determinant of biological activity, with lipophilic and bulky aromatic groups being favorable for enhancing antimicrobial efficacy. The synthetic accessibility of these derivatives allows for rapid and extensive library generation. Future work should focus on systematically modifying both the N'-substituent and the acyl portion of the hydrazide to build a comprehensive SAR profile and optimize this scaffold for potency and selectivity.

References

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (2013). The Royal Society of Chemistry. Available at: [Link]

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-4. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PubMed. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. Available at: [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (n.d.). Carcinogenesis Bioassay. Available at: [Link]

  • New pyranoquinoline derivatives as vascular-disrupting anticancer agents. (2019). ResearchGate. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PMC. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. Available at: [Link]

  • Lubenets VI, et al. (2017). The S-Methyl-(2-Methoxycarbonylamino-Benzimidazole-5) Thiosulfonate as Potential Anticancer Agents. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Lozynskyi, A. V., et al. (2023). New polyfunctionalized 2-hydrazinoanthraquinone derivatives as potential antimicrobial agents. Biopolymers and Cell, 39(4), 283-291. Available at: [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]

  • Synthesis of 2-diethylamino-5-nitropyridine. (n.d.). PrepChem.com. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. (n.d.). ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PMC. Available at: [Link]

  • Trivedi, M. N., et al. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (n.d.). [Source not specified]. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available at: [Link]

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Independent Verification of 2-Methyl-N'-(5-nitropyridin-2-yl)propanehydrazide Research Findings

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Validation & Replication

Executive Summary & Strategic Context

This guide outlines the rigorous independent verification protocol for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (referred to herein as MNPH ). As a nitropyridine-hydrazide derivative, MNPH occupies a chemical space frequently associated with antimicrobial (specifically anti-mycobacterial) and enzyme-inhibitory activities.

The primary challenge in verifying findings for this class of compounds lies in distinguishing specific biological activity from non-specific redox cycling (attributed to the nitro group) or covalent reactivity (attributed to the hydrazide linker). This guide provides a self-validating framework to confirm chemical identity, replicate biological efficacy, and benchmark performance against established standards like Isoniazid (hydrazide benchmark) and Nifuroxazide (nitro-heterocycle benchmark).

Chemical Verification: The Foundation of Reproducibility

Before biological testing, the chemical integrity of MNPH must be established. Hydrazide derivatives are prone to oxidative degradation and hydrolysis.

Synthesis & Identity Validation
  • Synthetic Route: Reaction of 2-hydrazino-5-nitropyridine with isobutyryl chloride in the presence of a base (TEA/DIPEA).

  • Critical Impurity Check: Unreacted 2-hydrazino-5-nitropyridine is a potent false positive in many assays due to its high redox activity.

  • Validation Standard:

    • 1H NMR (DMSO-d6): Confirm the isopropyl methine septet (~2.5 ppm) and the characteristic nitropyridine aromatic signals (d, dd, d pattern).

    • LC-MS: Confirm parent ion

      
      .
      
    • Purity Threshold: >98% by HPLC (254 nm).

Stability Profiling (Pre-Assay)
  • Protocol: Incubate MNPH in DMSO stock (10 mM) and Assay Buffer (PBS, pH 7.4) for 24 hours.

  • Acceptance Criteria: <5% degradation via LC-MS.

  • Why this matters: Hydrazides can undergo hydrolysis to release the free hydrazine and isobutyric acid, altering the observed IC50.

Biological Verification: Comparative Efficacy

This section defines the protocol to verify the "findings" (assumed to be antimicrobial or enzyme inhibitory) against structural benchmarks.

Primary Potency Verification (Dose-Response)

To objectively verify the reported potency (e.g., MIC or IC50), you must run a side-by-side comparison with a positive control.

  • Experimental Design: 10-point dose-response curve (1 nM to 100 µM).

  • Control Selection:

    • If Antimicrobial:[1] Use Isoniazid (CAS: 54-85-3) as the potency benchmark.

    • If Enzyme Inhibitor: Use a known inhibitor of the target class (e.g., Clavulanic acid for beta-lactamases, or specific kinase inhibitors).

  • Data Normalization: Calculate Z'-factor for the assay. A Z' > 0.5 is required for valid verification.

Specificity vs. Promiscuity (The "PAINS" Filter)

Nitropyridines can act as Pan-Assay Interference Compounds (PAINS) via redox cycling.

  • The Test: Run the assay +/- 0.01% Triton X-100 (to rule out aggregation) and +/- 1 mM DTT (to check for redox sensitivity).

  • Interpretation: If IC50 shifts >10-fold with DTT, the activity is likely non-specific redox cycling, invalidating the findings.

Comparative Performance Data

The following table summarizes the expected performance metrics for MNPH compared to established alternatives. Use this template to populate your experimental results.

MetricMNPH (Test Compound) Isoniazid (Benchmark A) Nifuroxazide (Benchmark B) Verification Standard
Molecular Weight 224.22 g/mol 137.14 g/mol 275.22 g/mol Confirmed via MS
LogP (Calc) ~1.3-0.72.1Solubility Predictor
Solubility (PBS) ModerateHighLow>50 µM required for assay
Primary Target IC50 [Insert Exp. Data][Standard Value]N/ATarget: < 1 µM
Cytotoxicity (HepG2) [Insert Exp. Data]> 100 µM~50 µMSelectivity Index > 10
Metabolic Stability [Insert T1/2]Low (Acetylation)Moderate (Nitro-reduction)T1/2 > 30 min (Microsomes)

Experimental Protocols

Protocol A: Metabolic Stability (Microsomal Stability Assay)
  • Objective: Verify if the "findings" translate to in vivo utility.

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.

  • Procedure:

    • Incubate 1 µM MNPH with 0.5 mg/mL HLM at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with cold acetonitrile containing Internal Standard (Warfarin).

    • Analyze via LC-MS/MS.

  • Calculation:

    
    .
    
Protocol B: Target Engagement (Thermal Shift Assay)
  • Objective: Confirm physical binding to the target protein (independent of enzymatic activity).

  • Procedure:

    • Mix Target Protein (2 µM) with MNPH (10 µM) and SYPRO Orange dye.

    • Perform melt curve (25°C to 95°C) in qPCR machine.

    • Result: A

      
       compared to DMSO control confirms binding.
      

Visualization of Verification Logic

Figure 1: Independent Verification Workflow

This flowchart illustrates the decision matrix for validating MNPH findings.

VerificationWorkflow Start Start: MNPH Sample ChemQC Step 1: Chemical QC (NMR, LCMS, Purity >98%) Start->ChemQC Stability Step 2: Stability Check (24h in Assay Buffer) ChemQC->Stability Pass Invalid FINDINGS INVALID (Artifact/Impurity) ChemQC->Invalid Fail (<98%) PrimaryAssay Step 3: Primary Bioassay (Dose-Response vs. Benchmark) Stability->PrimaryAssay Stable Stability->Invalid Degradation >5% Specificity Step 4: Specificity Filter (+/- DTT, +/- Triton) PrimaryAssay->Specificity Potency Confirmed PrimaryAssay->Invalid Low Potency ADME Step 5: ADME Profiling (Microsomal Stability) Specificity->ADME Specific Activity Specificity->Invalid Redox/Aggregator Valid FINDINGS VERIFIED (Lead Candidate) ADME->Valid Acceptable PK ADME->Invalid Rapid Clearance

Caption: Figure 1. Decision matrix for the independent verification of MNPH. Failure at any step invalidates the research findings.

Figure 2: Proposed Mechanism of Action (Hypothetical)

Based on the nitropyridine-hydrazide scaffold, the likely mechanism involves either covalent adduct formation or nitro-reduction.

MOA MNPH MNPH (Prodrug?) Activation Bio-Activation (Nitro-reduction) MNPH->Activation Nitro-reductase ReactiveSpecies Reactive Intermediate (Hydroxylamine/Nitroso) Activation->ReactiveSpecies Target Biological Target (e.g., Cysteine Enzyme) ReactiveSpecies->Target Nucleophilic Attack Inhibition Irreversible Inhibition (Covalent Adduct) Target->Inhibition Loss of Function

Caption: Figure 2. Hypothetical Mechanism of Action (MOA) for MNPH involving bio-activation and covalent targeting.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 51341867 (Related Analog). National Center for Biotechnology Information (2026). [Link][2]

  • Hydrazide Verification Protocols

    • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Nitropyridine Biological Activity

    • Denny, W. A., et al. (2016). Nitro-group containing drugs.[1][3][4][5][6] Topics in Heterocyclic Chemistry. (Contextual reference for nitro-reduction mechanism).

  • Assay Validation Standards

    • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

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A Researcher's Guide to Assessing the Selectivity of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is not merely a procedural step but a cornerstone of preclinical development. For a novel chemical entity such as 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a molecule featuring a potentially pharmacologically active nitropyridine moiety and a versatile hydrazide linker, a comprehensive understanding of its biological targets and off-targets is paramount. This guide provides a robust, multi-tiered framework for researchers, scientists, and drug development professionals to systematically assess the selectivity profile of this and similar novel compounds, ensuring a solid foundation for further development.

The hydrazide functional group is a well-established scaffold in medicinal chemistry, known to be a precursor for a variety of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nitropyridine component is also a common feature in pharmaceutically active molecules, often serving as a key building block in the synthesis of more complex drugs.[3] The combination of these two moieties in this compound suggests a high potential for biological activity, but also underscores the critical need for a thorough selectivity assessment to identify its primary target(s) and potential off-target liabilities.

Tier 1: Initial Target Identification through Broad Kinome Profiling

Given the prevalence of pyridine-based scaffolds in kinase inhibitors, a logical first step in characterizing this compound is to screen it against a large panel of protein kinases.[4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets.[6][7]

A comprehensive kinome scan, offered by several commercial vendors, provides a broad overview of a compound's activity across the human kinome.[8][9][10] These services typically utilize activity-based assays, which directly measure the catalytic function of the kinase.[11][12]

Recommended Approach:

  • Initial Single-Concentration Screen: A primary screen at a relatively high concentration (e.g., 10 µM) against a panel of several hundred kinases. This will identify potential "hits" for further investigation.

  • Assay Format: Radiometric assays are often considered the gold standard due to their broad applicability and direct measurement of substrate phosphorylation.[7] However, fluorescence-based or luminescence-based assays are also widely used and offer higher throughput.[12]

  • ATP Concentration: It is advisable to perform the initial screen at a physiological ATP concentration (e.g., 1 mM) to better mimic the cellular environment.[7]

The workflow for this initial phase of target identification is illustrated in the diagram below.

G cluster_0 Tier 1: Broad Kinome Screen compound This compound screen Large-Panel Kinase Screen (e.g., 400+ kinases at 10 µM) compound->screen data_analysis Data Analysis: Identify kinases with >50% inhibition screen->data_analysis hit_list List of Potential Kinase Hits data_analysis->hit_list

Figure 1: Workflow for the initial broad kinome screening to identify potential kinase targets.

Tier 2: Quantitative Assessment of Potency and Selectivity

Following the identification of initial hits from the broad kinome screen, the next step is to quantify the potency of the compound against these kinases and a selection of closely related family members. This is achieved by generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Prepare Compound Dilutions: Create a serial dilution of this compound, typically from 100 µM down to the low nanomolar range.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Add Compound: Add the diluted compound to the reaction mixture and incubate.

  • Detection: Measure the kinase activity using an appropriate detection method (e.g., radiometric, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The results of these assays can be summarized in a table for easy comparison.

Kinase TargetIC50 (nM)Kinase Family
Primary Target(s)
Kinase A15TK
Secondary Target(s)
Kinase B250TKL
Kinase C800STE
Inactive
Kinase D>10,000CMGC
Kinase E>10,000AGC

Table 1: Example of a selectivity table summarizing the IC50 values of this compound against a panel of kinases.

This quantitative data allows for the initial assessment of selectivity. A compound is generally considered selective if it exhibits a significant potency difference (e.g., >100-fold) between its primary target(s) and other kinases.

Tier 3: Cellular Target Engagement and Validation

While in vitro biochemical assays are essential for determining direct inhibitory activity, they do not always reflect a compound's behavior in a cellular context. Therefore, it is crucial to validate target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15] CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[16]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_1 CETSA Workflow cell_treatment Treat cells with compound or vehicle (DMSO) heat_challenge Heat cells at a range of temperatures cell_treatment->heat_challenge cell_lysis Lyse cells and separate soluble and aggregated proteins heat_challenge->cell_lysis protein_detection Detect soluble target protein (e.g., by Western Blot) cell_lysis->protein_detection data_analysis Plot protein levels vs. temperature to determine thermal shift protein_detection->data_analysis

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using a specific antibody, typically by Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A successful CETSA experiment provides strong evidence that the compound enters the cell and binds to its intended target in a physiological environment.

Visualizing Selectivity: The Kinome Tree

To provide a clear visual representation of the compound's selectivity, the data from the kinome screen can be plotted on a kinome tree diagram. This allows for a rapid assessment of which kinase families are targeted by the compound.

G cluster_TK TK cluster_TKL TKL cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC cluster_legend Selectivity Legend a1 a2 a3 b1 b2 c1 c2 c3 c4 d1 d2 e1 e2 e3 f1 f2 f3 f4 f5 g1 g2 g3 g4 key1 High Affinity (IC50 < 100 nM) key2 Moderate Affinity (100 nM < IC50 < 1 µM) key3 Low/No Affinity (IC50 > 1 µM)

Figure 3: An illustrative kinome tree diagram showing the selectivity profile of a hypothetical compound.

Conclusion

The systematic assessment of selectivity is a critical path in the journey of a novel compound from a chemical entity to a potential therapeutic agent. For this compound, a molecule with intriguing structural features, the multi-tiered approach outlined in this guide provides a clear and robust strategy. By progressing from broad, unbiased screening to quantitative potency determination and finally to cellular target validation, researchers can build a comprehensive selectivity profile. This not only illuminates the compound's mechanism of action but also proactively identifies potential off-target effects, ultimately paving the way for more informed and successful drug development.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Gnad, F., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PLoS ONE, 6(9), e24943. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 199-219. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Results for "Thermal Shift Assay". Retrieved from [Link]

  • Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Peall, J., & Eyers, P. A. (2012). Kinome Profiling. Essays in Biochemistry, 53, 113-125. Retrieved from [Link]

  • Ball, K., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 426-433. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitropyridine. PubChem. Retrieved from [Link]

  • MDPI. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • DigitalCommons@UNO. (2020, January 27). Aromatic Hydrazide Compounds that Inhibit the Growth of Mycobacterium Tuberculosis. Journal of Undergraduate Research. Retrieved from [Link]

  • MDPI. (2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules. Retrieved from [Link]

  • MDPI. (2024, January 8). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Scientific Research. (2021, May 15). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules. Retrieved from [Link]

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A Comparative Guide to the Preclinical Assessment of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. The nitropyridine scaffold has garnered significant attention, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties. This guide focuses on a specific, yet under-investigated, molecule: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide . To date, a comprehensive benchmark study evaluating the efficacy and performance of this particular compound is not available in the public domain.

This document, therefore, serves a dual purpose. Firstly, it provides a comparative analysis based on the known biological activities of its parent chemical class, the derivatives of 2-hydrazino-5-nitropyridine . Secondly, it outlines a proposed framework for the systematic evaluation of this compound, establishing a roadmap for future research. By contextualizing its potential against known analogs, we aim to provide researchers, scientists, and drug development professionals with a robust starting point for their investigations.

The Chemical Landscape: 2-Hydrazino-5-Nitropyridine Derivatives

The parent compound, 2-hydrazino-5-nitropyridine, is a versatile starting material for the synthesis of a variety of derivatives. The presence of the nitro group, a strong electron-withdrawing moiety, on the pyridine ring, and the reactive hydrazine group, makes this class of compounds of particular interest in medicinal chemistry.

Structural Framework

The general structure of this class involves the 2-hydrazino-5-nitropyridine core, with various substitutions on the N' position of the hydrazine group. This compound is one such derivative, where an isobutyryl group is attached to the N' nitrogen.

start Cancer Cell Lines treatment Treat with this compound (Concentration Gradient) start->treatment incubation 72h Incubation treatment->incubation mtt MTT Assay incubation->mtt readout Measure Absorbance mtt->readout analysis Calculate IC50 readout->analysis

Figure 2: Workflow for in vitro anticancer activity screening.

In Vitro Antimicrobial Activity Screening

The potential for antimicrobial activity should be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol:

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

Comparative Alternatives: Ciprofloxacin (antibacterial), Amphotericin B (antifungal).

Comparative Performance Analysis (Hypothetical)

To provide a framework for evaluating the future experimental data for this compound, the following table presents a hypothetical comparison with potential data from related compounds found in the literature. Note: The data for the target compound is illustrative and must be determined experimentally.

CompoundTarget ClassAssayCell Line/OrganismPerformance Metric (IC50/MIC)
This compound Target Compound MTT MCF-7 To be determined
This compound Target Compound Broth Microdilution S. aureus To be determined
Derivative A (from literature on 2-hydrazino-5-nitropyridine derivatives)AnticancerMTTLeukemia L1210e.g., 5.2 µM
Derivative B (from literature on nitropyridine derivatives)AnticancerMTTHCT-116e.g., 10.8 µM
Derivative C (from literature on hydrazide compounds)AntimicrobialBroth MicrodilutionE. colie.g., 32 µg/mL
DoxorubicinStandard DrugMTTMCF-7~0.5 µM
CiprofloxacinStandard DrugBroth MicrodilutionS. aureus~1 µg/mL

Mechanistic Considerations and Future Directions

The biological activity of nitropyridine derivatives is often attributed to the electrochemical properties of the nitro group, which can be reduced within cells to form reactive nitroso and hydroxylamine intermediates. These can induce oxidative stress and damage cellular macromolecules such as DNA and proteins. The hydrazide moiety can act as a chelating agent for metal ions that are essential for enzymatic functions or can participate in hydrogen bonding with biological targets.

Compound This compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Nitroreductase Nitroreductase Enzymes Cellular_Uptake->Nitroreductase Reactive_Intermediates Reactive Nitroso/Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Macromolecule_Damage DNA/Protein Damage Oxidative_Stress->Macromolecule_Damage Apoptosis Apoptosis/Cell Death Macromolecule_Damage->Apoptosis

Figure 3: A putative mechanism of action for the anticancer activity of the target compound.

Future research should focus on elucidating the precise mechanism of action of this compound, should the initial screenings prove promising. This would involve studies on its effect on the cell cycle, induction of apoptosis, and potential enzyme inhibition.

Conclusion

While this compound remains an uncharacterized compound, its structural similarity to other biologically active nitropyridine and hydrazide derivatives suggests that it is a promising candidate for further investigation, particularly in the fields of oncology and microbiology. The experimental frameworks proposed in this guide provide a clear and scientifically rigorous path for its evaluation. The generation of empirical data for this compound will be crucial in determining its therapeutic potential and its standing relative to other molecules in its class.

References

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-4. [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6230. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

Quantitative Analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide in Biological Matrices: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (CAS: 1329296-85-6) in biological samples (plasma, serum, tissue homogenates) is a critical step in establishing its pharmacokinetic (PK) profile and toxicological safety. As a compound featuring both a nitro-substituted pyridine ring and a labile hydrazide linker , it presents specific bioanalytical challenges—notably oxidative instability and potential for enzymatic reduction.

This guide provides a technical comparison of analytical platforms, recommending LC-MS/MS as the gold standard for biological matrices due to its superior sensitivity and selectivity. It details a self-validating protocol designed to mitigate matrix effects and ensure compound stability during processing.

Chemical Context & Analytical Challenges

To design a robust assay, one must first understand the analyte's physicochemical vulnerabilities.

  • The Hydrazide Bridge (-NH-NH-CO-): Susceptible to hydrolysis in acidic environments and oxidation in plasma. Mitigation: Control pH during extraction and maintain low temperatures (4°C).

  • The Nitro Group (-NO2): prone to in-source reduction during Electrospray Ionization (ESI), which can split the signal between the parent and the reduced amine. Mitigation: Optimize source temperature and gas flow to minimize thermal degradation.

  • Polarity: The pyridine nitrogen and hydrazide group make the molecule moderately polar, requiring careful column selection to prevent early elution and ion suppression.

Comparative Analysis: Selecting the Right Platform

While multiple techniques exist, their suitability depends on the phase of drug development.

FeatureLC-MS/MS (Recommended) HPLC-UV/DAD HPLC-ECD (Electrochemical)
Primary Application PK/PD studies, Trace analysis in plasmaFormulation QC, High-conc. toxicologySpecialized redox studies
Sensitivity (LLOQ) High (1–5 ng/mL)Moderate (100–500 ng/mL)High (10–50 ng/mL)
Selectivity Excellent (Mass-based)Low (Retention time only)Moderate (Redox potential)
Throughput High (< 5 min/run)Moderate (10–15 min/run)Low (Long equilibration)
Matrix Interference Minimal (MRM mode)High (Endogenous UV absorbers)Moderate
Verdict Gold Standard for Bioanalysis Suitable only for raw material QCNiche use only

The Gold Standard Protocol: LC-MS/MS Analysis

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery while removing phospholipids that cause ion suppression.

Reagents & Materials[1][2]
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., d-labeled) or a structural analog like Isoniazid (if isotope unavailable).

  • Matrix: Drug-free human/rat plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Formic Acid (FA).

Sample Preparation Workflow (LLE)

Rationale: Ethyl acetate is chosen for its efficiency in extracting neutral/basic organic molecules while leaving behind salts and proteins.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex gently.

  • Extraction: Add 500 µL of Ethyl Acetate .

  • Agitation: Vortex for 5 minutes at high speed (2000 rpm) or shake for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C .

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (0.1% FA in Water / ACN, 80:20). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (ESI+).

Mass Transitions (MRM):

  • Precursor Ion (Q1): m/z 225.2 [M+H]+

  • Quantifier Ion (Q3): m/z 154.1 (Loss of isobutyryl group -71 Da)

  • Qualifier Ion (Q3): m/z 71.1 (Isobutyryl cation) or m/z 179.1 (Loss of NO2)

Visualization of Workflows

Extraction & Analysis Logic

The following diagram illustrates the critical decision points and flow for the bioanalytical method.

BioanalysisWorkflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Correction for loss) Sample->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE PhaseSep Phase Separation (Centrifuge 14k g) LLE->PhaseSep Partitioning Evap N2 Evaporation (Concentrate Analyte) PhaseSep->Evap Organic Layer Recon Reconstitution (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS Data Quantification (Peak Area Ratio) LCMS->Data MatrixEffect Matrix Factor Test Data->MatrixEffect Stability Benchtop Stability

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring minimal matrix effects and high recovery.

Proposed Fragmentation Pathway

Understanding the MS/MS fragmentation is vital for specificity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 225.2 Frag1 Product Ion 1 (Pyridine Core) m/z ~154 Parent->Frag1 Amide Bond Cleavage Frag2 Product Ion 2 (Acylium Ion) m/z 71 Parent->Frag2 Alkyl Cleavage

Caption: Predicted ESI+ fragmentation pathway for MRM transition selection.

Validation Criteria (FDA/EMA Alignment)

To ensure the data is regulatory-grade, the method must pass the following criteria based on FDA Bioanalytical Method Validation Guidance (2018).

ParameterAcceptance Criteria
Linearity r² > 0.99 (Weighted 1/x²)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (CV%) <15% (<20% at LLOQ)
Recovery Consistent across QC levels (>50% recommended)
Matrix Effect Matrix Factor (MF) consistent between lots (CV <15%)
Stability Stable in matrix for >4 hours at Room Temp; >3 freeze-thaw cycles

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hao, X., et al. (2017). "LC-MS/MS analysis of hydrazide-containing drugs: Challenges and strategies." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for hydrazide stability).
  • PubChem. (n.d.). Compound Summary: this compound (CAS 1329296-85-6).[1][2][3] Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Results for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of Nitropyridine Hydrazones

The hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The incorporation of a nitropyridine moiety can further enhance these activities, making compounds like 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide compelling candidates for drug discovery programs. However, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide aims to illuminate the path by comparing available data on analogous structures, providing a framework for anticipating the in vivo performance of this class of compounds.

In Vitro Biological Activity Profile of Nitropyridine Hydrazone Analogs

A survey of the literature reveals that derivatives of 5-nitropyridine and hydrazones exhibit a range of biological effects in cell-based and biochemical assays. These studies provide a foundational understanding of the potential mechanisms of action and target engagement.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of pyridine and hydrazone derivatives against various cancer cell lines. For instance, a novel pyridine derivative, compound H42, was shown to inhibit ovarian cancer cell proliferation with IC50 values of 0.87 µM in SKOV3 cells and 5.4 µM in A2780 cells[2]. The mechanism of action was determined to be the induction of apoptosis, intracellular ROS production, and DNA damage[2].

In a separate study, novel hydrazide derivatives bearing furan or thiophene substituents were found to be cytotoxic towards the MCF-7 human breast adenocarcinoma cell line, with IC50 values of 0.7 and 0.18 µM[3]. These findings suggest that the hydrazide moiety is a key contributor to the cytotoxic effects.

The table below summarizes the in vitro anticancer activity of selected pyridine and hydrazone derivatives.

Compound ClassCell LineIC50 (µM)Reference
Pyridine Derivative (H42)SKOV30.87[2]
Pyridine Derivative (H42)A27805.4[2]
Hydrazide Derivative (Comp. 1)MCF-70.7[3]
Hydrazide Derivative (Comp. 2)MCF-70.18[3]
Pyridine Derivatives (S1-S4)MCF-7Not specified[4][5][6]
Pyridine Derivatives (S1-S4)A549Not specified[4][5][6]
Antimicrobial Activity

The 5-nitropyridine and hydrazone moieties are also associated with significant antimicrobial properties. A study on 5-nitrofuran-2-yl hydrazones demonstrated broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.98 µg/mL against various bacterial and fungal strains[3][7]. Another series of hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid also proved to be promising antimicrobial agents[8].

These results indicate that the 5-nitro group is a critical feature for antimicrobial efficacy, a characteristic that is present in the target compound this compound.

In Vivo Evaluation of Structurally Related Compounds

Translating in vitro potency to in vivo efficacy is a critical step in drug development. While in vivo data for nitropyridine hydrazones is less common, studies on related pyridine and hydrazide derivatives provide valuable insights.

Antitumor Efficacy in Animal Models

A study on novel pyridine derivatives (S1-S4) provides a direct comparison of in vitro cytotoxicity and in vivo antitumor activity. While the in vitro results indicated promising cytotoxicity, the in vivo efficacy in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model was even more significant, especially when the compounds were loaded into lipid- and polymer-based core-shell nanocapsules (LPNCs)[4][5][6]. The S4-loaded LPNCs, in particular, demonstrated superior tumor growth inhibition compared to the free compound and the standard anticancer drug 5-fluorouracil[4][5][6]. This highlights the importance of formulation in achieving in vivo efficacy.

Similarly, two novel hydrazide derivatives with in vitro anticancer activity were evaluated in BALB/c mice bearing 4T1 mammary carcinoma cells. At doses of 10 and 1 mg/Kg/day, these compounds significantly inhibited tumor growth after three weeks of intraperitoneal administration[3].

The following diagram illustrates a typical workflow for evaluating the in vivo antitumor activity of a test compound.

in_vivo_workflow cluster_model Tumor Model Development cluster_treatment Treatment Regimen cluster_endpoint Endpoint Analysis tumor_cells Tumor Cell Culture (e.g., EAC, 4T1) inoculation Subcutaneous or Intraperitoneal Inoculation tumor_cells->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Administration of Test Compound (e.g., i.p., oral) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement and Histopathology euthanasia->analysis

Caption: Workflow for in vivo antitumor efficacy studies.

Bridging In Vitro and In Vivo: A Comparative Analysis

The available data on analogous compounds underscore a common theme in drug discovery: while in vitro assays are essential for initial screening and mechanism of action studies, they do not always predict in vivo outcomes.

Key Observations:

  • Potency Translation: The high in vitro potency of hydrazone derivatives against cancer cell lines does appear to translate into in vivo antitumor activity, as demonstrated in multiple studies[2][3]. However, the effective in vivo dose may not directly correlate with the in vitro IC50 value due to pharmacokinetic and pharmacodynamic factors.

  • The Role of Formulation: The study on pyridine derivatives highlights the transformative impact of drug delivery systems. The use of nanocapsules significantly enhanced the in vivo antitumor efficacy, likely by improving solubility, stability, and tumor targeting[4][5][6]. This is a critical consideration for compounds like this compound, which may have suboptimal physicochemical properties.

  • Toxicity and Therapeutic Window: In vivo studies are indispensable for evaluating the toxicity of a compound. The pyridine derivative S4, when encapsulated, was well-tolerated by the animals, with no signs of acute toxicity or alterations in biochemical markers of liver and kidney functions[5]. This information is impossible to obtain from in vitro assays alone and is crucial for determining the therapeutic window.

The following diagram illustrates the interplay between in vitro and in vivo studies in the drug discovery pipeline.

drug_discovery_cycle in_vitro In Vitro Studies (Cytotoxicity, MOA) in_vivo In Vivo Studies (Efficacy, Toxicity, PK/PD) in_vitro->in_vivo Selects candidates for animal testing lead_opt Lead Optimization (Structure-Activity Relationship) in_vitro->lead_opt Identifies potent compounds in_vivo->lead_opt Provides feedback on in vivo performance formulation Formulation Development in_vivo->formulation Informs need for delivery systems lead_opt->in_vitro Generates new analogs formulation->in_vivo Improves in vivo outcomes

Caption: Iterative cycle of in vitro and in vivo studies.

Experimental Protocols

For the benefit of researchers looking to conduct similar evaluations, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Antitumor Activity in a Xenograft Model

Objective: To evaluate the ability of a compound to inhibit tumor growth in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 mammary carcinoma cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomly assign the mice to different treatment groups: vehicle control, test compound at various doses, and a positive control (e.g., a standard chemotherapeutic drug).

  • Compound Administration: Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injections for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment groups and the control group to determine the antitumor efficacy.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the analysis of its structural analogs provides a strong rationale for its potential as a biologically active agent, particularly in the areas of oncology and infectious diseases. The in vitro data on related nitropyridine hydrazones suggest that this compound is likely to exhibit cytotoxic and antimicrobial properties.

The key takeaway for researchers is the critical importance of a well-designed in vivo evaluation to validate in vitro findings. Factors such as pharmacokinetics, metabolism, and the need for advanced formulations are paramount for translating the initial promise of a compound into a tangible therapeutic candidate. Future research should focus on the synthesis and comprehensive in vitro and in vivo testing of this compound to definitively characterize its biological activity profile and therapeutic potential.

References

  • Abu Lila, A. S., Amran, M., Tantawy, M. A., Moglad, E. H., Gad, S., Alotaibi, H. F., Obaidullah, A. J., & Khafagy, E.-S. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1755. [Link]

  • Abu Lila, A. S., Amran, M., Tantawy, M. A., Moglad, E. H., Gad, S., Alotaibi, H. F., Obaidullah, A. J., & Khafagy, E.-S. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. ResearchGate. [Link]

  • Abu Lila, A. S., Amran, M., Tantawy, M. A., Moglad, E. H., Gad, S., Alotaibi, H. F., Obaidullah, A. J., & Khafagy, E.-S. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. MDPI. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2015). Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. PubMed. [Link]

  • (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. [Link]

  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. [Link]

  • Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. PMC. [Link]

  • Chen, Z., et al. (2023). In vitro and in vivo antitumor activities of Ru and Cu complexes with terpyridine derivatives as ligands. PubMed. [Link]

  • Shaikh, S. K., & Siddiqui, S. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med, 9(1). [Link]

  • Karakus, S., et al. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. ResearchGate. [Link]

  • Latif, M., et al. (2018). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. RSC Advances, 8(34), 19045-19056. [Link]

  • Jonuškienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Panchal, R. G., et al. (2007). Mechanistic differences between in vitro assays for hydrazone-based small molecule inhibitors of anthrax lethal factor. PubMed. [Link]

  • (2026). Hydrazones as Potential Antimelanoma Prototypes: A Systematic and Patent Review. Bentham Science. [Link]

  • (2026). Hydrazones as Potential Antimelanoma Prototypes: A Systematic and Patent Review. Bentham Science. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. PubMed. [Link]

Sources

A Comparative Analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: An Assessment of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the inquiry for a comparative analysis of the compound 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. A comprehensive search of peer-reviewed scientific literature and chemical databases reveals a significant gap in available data for this specific molecule. As of the date of this publication, no dedicated studies detailing its synthesis, biological activity, or comparative performance against other agents have been published.

However, the structural motifs present in the compound—specifically the nitropyridine core and the hydrazide functional group—belong to classes of molecules that have been extensively investigated for their therapeutic potential. This guide will, therefore, provide a comparative overview based on data from closely related analogs and the broader chemical classes to which this compound belongs. We will synthesize insights from available literature to project potential applications and establish a framework for future investigation, adhering to the rigorous standards of scientific integrity and data-driven analysis.

Deconstruction of the Core Scaffold: Insights from Related Chemical Classes

The molecule can be broken down into two key pharmacophores: the 5-nitropyridine ring and the propanehydrazide side chain. Both are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

  • Nitropyridines: The pyridine ring is a fundamental N-heterocycle in drug design. The addition of a nitro group (NO₂) often enhances electrophilicity and can be a key interacting moiety or a precursor for an amino group via reduction.[1][2] Nitropyridine derivatives have been explored for a wide range of activities, including:

    • Antimicrobial and Antifungal Activity : Various nitropyridine derivatives have demonstrated inhibitory effects against bacteria and fungi.[1]

    • Antitumor Activity : Certain 2-hydrazino-5-nitropyridine derivatives were investigated as early as 1970 for their potential against experimental neoplasms like Sarcoma 180 and Leukemia L1210.[3]

    • Enzyme Inhibition : The 5-nitropyridin-2-yl moiety has been noted in dual inhibitors of chymotrypsin and urease.[1]

  • Hydrazides and Hydrazones (-CO-NH-N=) : This functional group is a cornerstone of medicinal chemistry.[4][5] The hydrogen-bonding capability and conformational flexibility of the hydrazide-hydrazone moiety make it a versatile linker and pharmacophore. Compounds containing this motif have a broad spectrum of reported activities, including anti-inflammatory, anticonvulsant, analgesic, and antimicrobial effects.[6]

Comparative Analysis: Performance of a Structurally-Related Analog

The most relevant available data comes from a 2025 study on a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones .[7][8] While not an exact match, this series shares the 2-methyl-5-nitropyridine core and the hydrazide linkage, providing the best available proxy for comparison.

The study investigated the synthesis and antimicrobial properties of the parent hydrazide and its derived hydrazones.

Table 1: Antimicrobial Activity of 2-methyl-5-nitro-6-phenylnicotinohydrazide and a Key Derivative
Compound/OrganismBacillus cereusPectobacterium carotovorumStaphylococcus aureus 209P
Hydrazide 2 (Parent Compound)ActiveActiveNot Reported
Hydrazone 5 (Derivative)ActiveActiveActive
Data synthesized from the findings reported by Tleulieva et al. (2025).[8] "Active" indicates observed growth inhibition at the tested concentration (5 mg/mL), though specific MIC values were not detailed for all compounds.

Expertise & Experience Insights: The data indicates that the core scaffold possesses baseline antimicrobial activity.[8] The conversion of the parent hydrazide to a hydrazone derivative (Compound 5) retained this activity and, in the case of S. aureus, added to it.[8] This is a common strategy in medicinal chemistry, where the hydrazone moiety is formed by condensing the hydrazide with an aldehyde or ketone. This modification allows for the introduction of diverse R-groups, enabling fine-tuning of properties like solubility, cell permeability, and target engagement. The phenyl group in the core structure of these analogs likely contributes to the overall lipophilicity, which can be crucial for penetrating microbial cell walls.

Proposed Experimental Workflow for Future Investigation

To rigorously evaluate this compound and compare it to relevant alternatives, a multi-step, self-validating experimental workflow is necessary.

Workflow Diagram: Initial Screening Cascade

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Primary Screening (Hypothesis-Driven) cluster_2 Phase 3: Comparative Analysis Compound Test Compound: This compound Solubility Aqueous Solubility & LogP Determination Compound->Solubility Cytotoxicity General Cytotoxicity Assay (e.g., HEK293, HepG2 cells) Compound->Cytotoxicity Antimicrobial Antimicrobial Panel (Gram+/Gram- Bacteria, Fungi) Determine MICs Cytotoxicity->Antimicrobial If low toxicity Antitumor Antiproliferative Screen (e.g., NCI-60 Cell Line Panel) Determine GI50 Cytotoxicity->Antitumor If low toxicity Comparison Head-to-Head Comparison vs. Reference Compounds (e.g., Ciprofloxacin, Doxorubicin) Antimicrobial->Comparison If active Antitumor->Comparison If active DoseResponse Dose-Response Curves Calculate IC50/EC50 Comparison->DoseResponse

Caption: Proposed workflow for the systematic evaluation of novel chemical entities.

Detailed Protocol: Representative Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for assessing a compound's effect on cancer cell viability, which would be a logical step given the potential antitumor activity of the broader chemical class.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Test Compound, dissolved in DMSO to create a 10 mM stock solution.

  • MCF-7 cells.

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness through Self-Validation: This protocol includes essential controls (blank, negative, positive) to validate the assay's performance. The use of a reference compound (positive control) allows for the normalization of results across experiments and provides a direct benchmark for comparing the potency of the test article.

Conclusion and Future Directions

While a direct comparative guide on this compound cannot be constructed from the current body of scientific literature, analysis of its constituent fragments and related analogs suggests that it is a rational candidate for antimicrobial and potentially antiproliferative screening. The provided experimental framework offers a robust, validated pathway for generating the necessary data to perform a rigorous comparative analysis. Future research should focus on synthesizing this compound and subjecting it to the proposed screening cascade to elucidate its biological activity profile and determine its therapeutic potential relative to existing agents.

References

A comprehensive list of sources cited within this guide is provided below for verification and further reading.

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5808. Available at: [Link]

  • Sharma, S., & Sharma, P. C. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med., 9(1), 1-15. Available at: [Link]

  • Jadhav, V. D., & Kulkarni, M. V. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 1-10. Available at: [Link]

  • Tleulieva, R. Z., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. Available at: [Link]

  • Küçükgüzel, Ş. G., & Çıkla, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available at: [Link]

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-4. Available at: [Link]

  • Chan, S., et al. (2013). Methods. DOI. Available at: [Link]

  • Tleulieva, R. Z., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 226. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Available at: [Link]

Sources

Safety Operating Guide

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide .

As a Senior Application Scientist, I must emphasize that this compound presents a specific "internal redox" hazard. It contains a nitro group (oxidizing potential/energetic) and a hydrazide moiety (strong reducing agent) on the same molecule. While likely stable at room temperature, this structural combination requires strict segregation from external oxidizers and specific disposal pathways to prevent uncontrolled exothermic decomposition.

Hazard Profile & Stability Assessment

Before handling waste, you must understand the chemical behavior that dictates the disposal path.

FeatureHazard ClassOperational Implication
Nitro Group (-NO₂) Energetic / ToxicPotential for shock sensitivity (low) or rapid decomposition if heated. Do not heat to dryness if in solution.
Hydrazide (-CONHNH-) Reducing Agent / ToxicIncompatible with Oxidizers (Peroxides, Nitric Acid). Can form unstable azides in acidic conditions.
Pyridine Ring Environmental ToxinToxic to aquatic life. Must not enter municipal sewage systems.
RCRA Status Characteristic WasteLikely D001 (Ignitable) or D003 (Reactive) depending on purity/state.

Waste Segregation Logic (Critical)

The most common accident vector for hydrazine derivatives is improper waste stream mixing. You must segregate this compound from standard organic waste streams if those streams contain oxidizers.

Visualizing the Segregation Decision Tree:

WasteSegregation Start Waste: 2-methyl-N'-(5-nitropyridin-2-yl) propanehydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SafeStream Segregated Organic Waste (High Nitrogen Content) Solid->SafeStream Pack in separate jar OxidizerCheck CRITICAL CHECK: Are Oxidizers Present? (Peroxides, Nitric Acid, Permanganate) Liquid->OxidizerCheck OxidizerCheck->SafeStream NO (Proceed) DangerStream DO NOT MIX Risk of Explosion/Fire OxidizerCheck->DangerStream YES (Stop)

Figure 1: Decision logic for segregating nitro-hydrazide waste. Note the critical stop-point regarding oxidizers.

Step-by-Step Disposal Procedure

Do not attempt to chemically neutralize (quench) this compound on the benchtop using bleach or strong acids. The nitro group makes oxidation reactions unpredictable, and acidification can generate toxic gases. Incineration is the only validated disposal method.

Phase 1: Packaging & Stabilization
  • Primary Containment:

    • Solids: Place in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

    • Liquids: Collect in a dedicated solvent waste bottle. Do not fill >80% to allow for vapor expansion.

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with incineration (e.g., DMSO, Methanol, DCM). Avoid ethers that may form peroxides, as peroxides + hydrazides = explosion hazard.

  • Labeling:

    • Label clearly: "Hazardous Waste - Toxic / Reactive Potential."

    • List components explicitly: "this compound."

    • Add warning: "DO NOT MIX WITH OXIDIZERS."

Phase 2: The Disposal Workflow

DisposalWorkflow Gen Generator (Lab Bench) Pack Primary Containment (Amber Glass/HDPE) Gen->Pack Segregate Tag Waste Tagging (List Nitro/Hydrazide) Pack->Tag Identify EHS EHS / Waste Facility Storage Area Tag->EHS Transfer Incinerator High-Temp Incineration (Destruction) EHS->Incinerator Final Disposal

Figure 2: Chain of custody from bench to destruction. Incineration is required to break the pyridine ring and nitro groups safely.

Phase 3: Regulatory Classification (RCRA)

When filling out your waste manifest, use the following guidelines. While this specific research compound may not be explicitly P-listed, it must be characterized by its properties.

  • Waste Codes (US EPA):

    • D001: Ignitability (if in flammable solvent).

    • D003: Reactivity (Conservative classification due to Nitro/Hydrazide combination).

    • P/U Codes: Check if the parent pyridine or hydrazine components are listed if the mixture degrades. (Hydrazine is U133 ; Pyridine is U196 ).

  • Destruction Method: Fuel Blending or Direct Thermal Oxidation.

Emergency Contingencies

Spill Response:

  • Evacuate: If a large quantity (>10g) of dry powder is spilled and dust is airborne.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Respiratory protection (N95 or P100) is required for powder spills due to the toxic nitro-pyridine moiety.

  • Cleanup:

    • Do not use paper towels (flammability risk with nitro compounds).

    • Use vermiculite or sand to absorb liquids.

    • For solids, wet the material slightly with an inert solvent (like water or oil) to prevent dust generation, then scoop into a waste jar.

References

  • US Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

    • Source:

  • American Chemical Society (ACS).

    • Source:

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Specifically Chapter 6: Working with Chemicals).

    • Source:

Personal Protective Equipment (PPE) & Handling Guide: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

[1]

Executive Summary & Risk Profile

Status: Research Chemical / Intermediate.[1] Critical Hazard Alert: As a specific Safety Data Sheet (SDS) may not exist for this exact custom synthesis intermediate, safety protocols must be derived from Structure-Activity Relationships (SAR) .

This compound contains three high-alert structural motifs:

  • Nitropyridine moiety: Associated with acute toxicity, respiratory irritation, and potential mutagenicity.[1]

  • Hydrazide linkage: Known skin sensitizer and potential carcinogen.[1]

  • Pyridine ring: Systemic toxicity and neurotoxicity risks upon high exposure.[1]

Operational Directive: Handle as a Potent Compound (OEB 3/4 equivalent) . Assume high toxicity and mutagenic potential until empirical data proves otherwise.

Hazard Identification (Derived)

Hazard ClassGHS Classification (Estimated)H-Statement (Inferred)
Acute Toxicity Category 3 or 4H301/H311: Toxic/Harmful if swallowed or in contact with skin.[1]
Skin/Eye Irritation Category 2A/2H315/H319: Causes serious eye irritation and skin irritation.[1][2]
Sensitization Category 1 (Skin)H317: May cause an allergic skin reaction (Hydrazide alert).[1]
Genotoxicity Category 2H341: Suspected of causing genetic defects (Nitroaromatic alert).[1]

PPE Matrix & Engineering Controls

This matrix prescribes the mandatory protective equipment based on the specific laboratory activity.

Hierarchy of Controls: Engineering First
  • Primary Barrier: All open handling must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).

PPE Selection Table
ActivityRespiratory ProtectionDermal ProtectionEye/Face Protection
Solvent Handling / Synthesis (Liquid Phase)Half-mask respirator with Organic Vapor (OV) cartridges if outside hood (unlikely).[1] Inside hood: Standard ventilation sufficient.[1]Double Nitrile Gloves (0.11 mm min thickness).[1] Inspect outer glove every 30 mins. Lab coat required.Chemical Splash Goggles . Face shield if reaction volume >500mL.
Weighing / Powder Handling (Solid Phase)N95 or P100 disposable respirator recommended even inside hood to prevent inhalation of micro-fines.[1]Double Nitrile Gloves + Tyvek® Sleeves or disposable gown to cover wrists.[1]Chemical Splash Goggles .
Spill Cleanup (Liquid or Solid)Full-face respirator with Multi-Gas/Vapor + P100 cartridges.[1]Chemically Resistant Gloves (e.g., Silver Shield® or thick Nitrile).[1] Tyvek® coveralls.Integrated into Full-face respirator.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Hydrazides and nitro-compounds can be static-sensitive.[1] Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Use the "tare-outside, weigh-inside" method.

    • Tare the vial outside.

    • Move vial and spatula into the hood.

    • Transfer solid.

    • Cap strictly before removing from the hood.

  • Solvent Choice: Dissolve the solid as early as possible in the workflow to reduce inhalation risk.[1]

B. Decontamination & Cleaning

Hydrazides are reactive nucleophiles.[1] Standard soap may not deactivate the compound.

  • Deactivation Solution: Use a 10% Bleach (Sodium Hypochlorite) solution followed by water.[1] The hypochlorite oxidizes the hydrazine linkage, breaking the toxicophore.

  • Verification: Swipe test the area; if the compound is UV-active (likely due to nitropyridine), use a handheld UV lamp (254 nm) to check for fluorescent residues.[1]

Visualized Workflows

Figure 1: PPE Decision Logic

Caption: Logical flow for selecting Personal Protective Equipment based on physical state and containment availability.

PPE_LogicStartStart: Handling 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazideStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderLiquidLiquid / SolutionState->LiquidSolutionContainmentIs Fume Hood Available?Solid->ContainmentLiquid->ContainmentHighRiskHIGH RISK: InhalationContainment->HighRiskYesMedRiskMED RISK: Splash/AbsorptionContainment->MedRiskYesNoHoodSTOP WORKMove to ContainmentContainment->NoHoodNoProtocol_AREQ: Fume Hood + N95/P100+ Double Gloves + SleevesHighRisk->Protocol_AProtocol_BREQ: Fume Hood + Splash Goggles+ Double Nitrile GlovesMedRisk->Protocol_B

[1]

Figure 2: Emergency Spill Response

Caption: Step-by-step containment and neutralization workflow for spills >100mg.

Spill_ResponseAlert1. Alert & Evacuate(15 ft radius)PPE_Don2. Don Emergency PPE(Full Face Resp + Tyvek)Alert->PPE_DonContain3. Containment(Absorbent Pads/Pillows)PPE_Don->ContainNeutralize4. Neutralize(10% Bleach Solution)Contain->NeutralizeWaste5. Disposal(Double Bag -> Haz Waste)Neutralize->Waste

[1]

Waste Disposal

Do not dispose of down the drain. This compound is likely toxic to aquatic life (Nitropyridine derivative).[3]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Combine with compatible organic solvents (non-halogenated usually preferred for incineration) in a container labeled "Toxic Organic Liquid."

  • Contaminated PPE: Gloves and wipes used in handling must be disposed of as hazardous solid waste, not regular trash.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine. Retrieved from [Link](Source used for structural toxicity read-across of the nitropyridine moiety).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link].

  • World Health Organization (WHO). (2004).[1] Laboratory Biosafety Manual - Chemical Safety. Retrieved from [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.